molecular formula C21H27NO2 B10783168 Norpropoxyphene CAS No. 66796-40-5

Norpropoxyphene

Katalognummer: B10783168
CAS-Nummer: 66796-40-5
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: IKACRWYHQXOSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norpropoxyphene is the major N-demethylated metabolite of the opioid analgesic propoxyphene . Unlike its parent compound, this compound is characterized by a significantly extended half-life of 30 to 36 hours, which can lead to accumulation in the body, particularly in patients with renal impairment . This accumulation is a critical point of study as this compound is associated with severe toxicities, including cardiotoxicity and pulmonary edema, rather than providing significant analgesic effects . Consequently, this compound itself is a vital analyte in forensic and clinical research. Its primary research value lies in toxicological studies, overdose investigations, and analytical method development. Researchers utilize this compound to understand the pharmacokinetics and long-term effects of propoxyphene use, to confirm drug exposure in forensic cases, and to develop accurate assay technologies. Most commercial immunoassays for propoxyphene show good cross-reactivity with this compound, making it an essential reference standard for laboratories . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKACRWYHQXOSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10273960
Record name 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10273960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-94-1, 66796-40-5
Record name Norpropoxyphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norpropoxyphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066796405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10273960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norpropoxyphene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Structural Elucidation of Norpropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary active metabolite of the analgesic drug propoxyphene, has garnered significant attention due to its distinct pharmacological profile and cardiotoxic effects. A comprehensive understanding of its synthesis and structural characteristics is paramount for toxicological studies, the development of analytical detection methods, and the design of safer therapeutic agents. This technical guide provides a detailed overview of the synthesis of this compound, focusing on the N-demethylation of its parent compound, and a thorough examination of its structural elucidation through various analytical techniques.

Introduction

This compound is formed in the body through the metabolic N-demethylation of dextropropoxyphene.[1] While dextropropoxyphene itself is a weak opioid agonist, this compound exhibits more pronounced effects on cardiac ion channels, contributing significantly to the cardiotoxicity associated with propoxyphene overdose.[2][3] Its accumulation in cardiac tissue can lead to conduction abnormalities and arrhythmias.[2][4] Therefore, the ability to synthesize and structurally characterize this compound is crucial for forensic analysis, toxicological research, and the development of potential therapeutic interventions.

Synthesis of this compound

The primary route for the chemical synthesis of this compound involves the N-demethylation of dextropropoxyphene. Several general methods for the N-demethylation of tertiary amines, particularly alkaloids, can be adapted for this purpose.

General N-demethylation Strategies

The cleavage of the N-methyl group from a tertiary amine is a common challenge in medicinal chemistry. Various reagents and reaction conditions have been developed to achieve this transformation. Some of the most relevant methods include:

  • Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide to yield a cyanamide (B42294) intermediate, which is subsequently hydrolyzed to the secondary amine.

  • Chloroformate Reagents: Reagents such as α-chloroethyl chloroformate and methyl chloroformate react with the tertiary amine to form a carbamate (B1207046) intermediate.[5] This intermediate can then be cleaved under hydrolytic or reductive conditions to yield the demethylated product.

  • Polonovski-type Reactions: This method involves the formation of an amine N-oxide, followed by treatment with an activating agent like iron(0) to facilitate demethylation.[6]

  • Photochemical and Electrochemical Methods: More recent approaches utilize photochemical or electrochemical conditions to achieve N-dealkylation, often offering milder and more selective reaction pathways.[7]

Experimental Protocol: N-demethylation of Dextropropoxyphene (Exemplary)

Reaction Scheme:

Materials:

  • Dextropropoxyphene hydrochloride

  • Methyl chloroformate

  • Anhydrous potassium carbonate

  • Anhydrous toluene

  • Hydrazine (B178648) hydrate (B1144303)

  • Diethylene glycol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Free Base Preparation: Dextropropoxyphene hydrochloride is converted to its free base by treatment with a suitable base (e.g., sodium bicarbonate solution) and extraction into an organic solvent. The organic layer is then dried and the solvent removed under reduced pressure.

  • Carbamate Formation: The dextropropoxyphene free base is dissolved in anhydrous toluene. Anhydrous potassium carbonate is added, followed by the slow addition of methyl chloroformate at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Isolation of Intermediate: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The resulting residue, the carbamate intermediate, can be purified by column chromatography.

  • Cleavage of the Carbamate: The purified carbamate is dissolved in diethylene glycol, and hydrazine hydrate is added. The mixture is heated, and the progress of the reaction is monitored by TLC.

  • Final Work-up and Purification: After completion, the reaction mixture is cooled and poured into water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography or crystallization to yield the final product.

Note: This is a generalized protocol and would require optimization of reaction conditions (temperature, reaction time, stoichiometry) for successful implementation.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques.

Mass Spectrometry

Mass spectrometry is a key tool for the identification and quantification of this compound, particularly in biological samples.

  • Molecular Ion: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 326.[1]

  • Fragmentation Pattern: A common fragmentation pathway involves the loss of the propionyloxy group, leading to a significant fragment ion at m/z 252.[4] Another observed species is a dehydrated rearrangement product with a molecular ion at m/z 308, which can be formed both as a metabolite and as a degradation product during analysis.[1][4]

Ion m/z Description
[M+H]⁺326Protonated molecular ion of this compound
[M-C₃H₅O₂]⁺252Fragment resulting from the loss of the propionyloxy group
[M+H-H₂O]⁺308Dehydrated rearrangement product
X-ray Crystallography

The three-dimensional arrangement of atoms in this compound has been unequivocally determined by single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published, and assigned ¹H and ¹³C NMR dataset for this compound is not available in the reviewed literature, the expected spectral features can be predicted based on its chemical structure. Such data, once acquired, would be essential for routine structural confirmation and purity assessment.

Expected ¹H NMR Features:

  • Signals in the aromatic region corresponding to the two phenyl groups.

  • A quartet and a triplet for the ethyl group of the propionate (B1217596) moiety.

  • A doublet for the methyl group adjacent to the chiral center.

  • Signals for the methylene (B1212753) and methine protons of the butane (B89635) backbone.

  • A singlet for the N-methyl group.

Expected ¹³C NMR Features:

  • Multiple signals in the aromatic region for the phenyl carbons.

  • A signal for the carbonyl carbon of the ester.

  • Signals for the carbons of the ethyl and methyl groups.

  • Signals for the carbons of the butane backbone.

A comprehensive 2D NMR analysis (COSY, HSQC, HMBC) would be required for the unambiguous assignment of all proton and carbon signals.

Signaling Pathway Interactions

The primary toxicological concern with this compound is its effect on cardiac ion channels, which can lead to life-threatening arrhythmias.

Interaction with hERG Potassium Channels

This compound has a complex interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are crucial for cardiac repolarization.[2][8]

  • Dual Effect: At low concentrations (around 5 µmol/L), this compound can facilitate hERG currents. However, at higher, toxicologically relevant concentrations, it blocks these channels with an IC₅₀ value of approximately 40 µmol/L.[2][4]

  • Alteration of Ion Selectivity: this compound can disrupt the normal potassium selectivity of the hERG channel, leading to an increased permeability to sodium ions.[2]

  • Gating Modification: The drug also alters the gating kinetics of the channel by slowing down its activation and accelerating its deactivation.[2][8]

This multifaceted interaction with hERG channels is a key mechanism underlying the cardiotoxicity of this compound.

Norpropoxyphene_hERG_Interaction cluster_effects Effects on hERG Channel This compound This compound Block Channel Block This compound->Block interacts with IonSelectivity Altered Ion Selectivity (↑ Na+ Permeability) This compound->IonSelectivity interacts with Gating Modified Gating (Slower Activation, Faster Deactivation) This compound->Gating interacts with hERG hERG K+ Channel CardiacAP Cardiac Action Potential hERG->CardiacAP regulates repolarization Arrhythmia Arrhythmia hERG->Arrhythmia dysfunction causes CardiacAP->Arrhythmia prolongation leads to

Caption: Interaction of this compound with the hERG Potassium Channel.

Conclusion

This compound remains a compound of significant interest to the scientific community due to its complex pharmacology and toxicology. While its structural elucidation is well-established through mass spectrometry and X-ray crystallography, a detailed and optimized synthetic protocol for its preparation from dextropropoxyphene is an area that warrants further public documentation. The understanding of its interaction with cardiac ion channels, particularly the hERG channel, is crucial for mitigating the risks associated with propoxyphene exposure and for the development of safer analgesics. This guide provides a foundational understanding for researchers and professionals working in drug development, toxicology, and forensic science.

References

The Cardiotoxic Cascade of Norpropoxyphene: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the cardiotoxicity of norpropoxyphene (B1213060), the primary active metabolite of the synthetic opioid analgesic, propoxyphene. The document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and toxicology. This compound exerts its detrimental cardiac effects primarily through a complex interaction with and blockade of critical cardiac ion channels, leading to potentially fatal arrhythmias.[1][2] This naloxone-insensitive cardiotoxicity underscores a mechanism independent of opioid receptor antagonism.[3][4]

Core Mechanism: Dual Ion Channel Blockade

The cardiotoxicity of this compound is principally attributed to its potent blockade of both sodium (INa) and potassium (IK) channels within cardiomyocytes.[1][4] This dual-channel inhibition disrupts the normal cardiac action potential, predisposing the heart to life-threatening arrhythmias.

The Critical Role of hERG Potassium Channel Inhibition

A primary target of this compound is the human ether-a-go-go-related gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[3][4][5][6] This current is crucial for the repolarization phase of the ventricular action potential. This compound exhibits a dose-dependent effect on hERG channels. At lower concentrations (around 5 µmol/L), it can paradoxically facilitate hERG currents.[3][4][5] However, at clinically relevant and toxic concentrations, it potently blocks these channels, with a reported half-maximal inhibitory concentration (IC50) of approximately 40 µmol/L.[3][4][5]

This blockade of IKr leads to a significant prolongation of the cardiac action potential duration, which manifests on the electrocardiogram (ECG) as a prolonged QT interval.[7] A prolonged QT interval is a well-established risk factor for the development of early afterdepolarizations and a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[7]

Beyond simple pore blockade, this compound also modulates the gating kinetics of the hERG channel by slowing the activation and accelerating the deactivation processes.[3][4][6] A unique and particularly perilous characteristic of this compound's interaction with the hERG channel is its ability to alter the channel's ion selectivity, leading to an increased permeability to sodium ions.[3][4][5] This further contributes to the disruption of the normal ionic balance crucial for cardiac repolarization. The interaction with the hERG channel is intricate, with studies pointing to the involvement of the S631 residue in the channel's pore region.[3][4][6]

Concurrent Sodium Channel Blockade

In addition to its effects on potassium channels, this compound also functions as a potent sodium channel blocker.[1][8][9][10][11][12] This action, similar to that of Class I antiarrhythmic drugs, slows the upstroke of the cardiac action potential (Phase 0), which is reflected as a widening of the QRS complex on the ECG.[9] This QRS prolongation indicates a slowing of intraventricular conduction, which can lead to re-entrant arrhythmias and contribute to the overall proarrhythmic profile of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on cardiac ion channels.

ParameterValueCell Type/SystemReference
hERG (IKr) Channel Blockade
IC50~40 µmol/LXenopus oocytes expressing hERG[3][4][5]
hERG Channel Facilitation
Concentration5 µmol/LXenopus oocytes expressing hERG[3][4][5]

Experimental Protocols

The primary experimental model cited for elucidating the mechanism of this compound's action on hERG channels is the two-microelectrode voltage-clamp technique in Xenopus laevis oocytes .

Methodology: Two-Microelectrode Voltage Clamp in Xenopus Oocytes
  • Oocyte Preparation: Oocytes are surgically harvested from anesthetized female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human hERG channel subunits. For co-expression studies, cRNA for accessory subunits like minK can also be injected. Injected oocytes are then incubated for 2-5 days to allow for channel protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a control solution (e.g., ND96).

    • Two glass microelectrodes, filled with a high-potassium solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

  • Drug Application: this compound is dissolved in the external solution and perfused over the oocyte at various concentrations. The effects on the hERG currents are recorded and analyzed.

  • Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship (to calculate IC50 values) and to study the effects of the drug on channel gating properties (activation and deactivation kinetics) and ion selectivity.

Visualizing the Path of Cardiotoxicity

The following diagrams illustrate the key molecular interactions and the resulting cellular and clinical consequences of this compound exposure.

Norpropoxyphene_Mechanism cluster_drug This compound cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_clinical Clinical Manifestations This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks (high conc.) Facilitates (low conc.) Alters Gating & Selectivity Na_Channel Voltage-gated Na+ Channel (INa) This compound->Na_Channel Blocks AP_Prolongation Action Potential Prolongation hERG->AP_Prolongation Reduced K+ Efflux Conduction_Slowing Conduction Slowing Na_Channel->Conduction_Slowing Reduced Na+ Influx QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation QRS_Widening QRS Complex Widening Conduction_Slowing->QRS_Widening TdP Torsades de Pointes (TdP) QT_Prolongation->TdP

This compound's multifaceted interaction with cardiac ion channels.

Experimental_Workflow Start Harvest Xenopus Oocytes Inject Inject with hERG cRNA Start->Inject Incubate Incubate for Channel Expression (2-5 days) Inject->Incubate Record Two-Microelectrode Voltage Clamp Recording Incubate->Record Perfuse Perfuse with this compound Solutions Record->Perfuse Analyze Analyze Current Data (IC50, Gating, Selectivity) Perfuse->Analyze End Determine Mechanism of Action Analyze->End

Workflow for studying this compound's effects on hERG channels.

References

In-Vitro Metabolic Pathways of Propoxyphene to Norpropoxyphene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in-vitro metabolic conversion of propoxyphene to its primary metabolite, norpropoxyphene (B1213060). The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the enzymatic pathways, experimental methodologies, and kinetic data associated with this biotransformation.

Introduction

Propoxyphene, a centrally acting opioid analgesic, undergoes extensive hepatic metabolism. Its major metabolic pathway is N-demethylation to form this compound.[1][2] This metabolite exhibits weaker analgesic activity but has a longer half-life and has been associated with cardiac toxicity, making the study of its formation a critical aspect of understanding propoxyphene's overall pharmacological and toxicological profile.[3][4] In-vitro experimental systems are essential tools for elucidating the specific enzymes and kinetics involved in this metabolic conversion.[5][6]

Enzymatic Pathway of Propoxyphene N-demethylation

The conversion of propoxyphene to this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Primary Enzymes Involved

In-vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have conclusively identified CYP3A4 as the major enzyme responsible for the N-demethylation of dextropropoxyphene to nordextropropoxyphene.[1][7] Evidence also suggests a role for CYP3A5 in this metabolic pathway.[2] While the involvement of CYP2D6 has been investigated, studies have shown that it does not play a significant role in the formation of this compound.[1][2][7]

G Propoxyphene Propoxyphene This compound This compound Propoxyphene->this compound N-demethylation CYP3A4 CYP3A4 (Major) CYP3A4->Propoxyphene CYP3A5 CYP3A5 (Minor) CYP3A5->Propoxyphene G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant CYPs Preincubation Pre-incubate at 37°C Microsomes->Preincubation Buffer Phosphate Buffer Buffer->Preincubation NADPH_System NADPH Regenerating System NADPH_System->Preincubation Add_Propoxyphene Add Propoxyphene (Initiate Reaction) Preincubation->Add_Propoxyphene Incubate Incubate at 37°C Add_Propoxyphene->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

References

Unveiling the Journey of Norpropoxyphene in Animal Models: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060), the primary and pharmacologically active metabolite of the opioid analgesic propoxyphene, has been a subject of significant scientific interest due to its distinct toxicological profile. Understanding its pharmacokinetic (PK) and bioavailability characteristics in preclinical animal models is paramount for elucidating its mechanism of action, predicting its disposition in humans, and assessing its safety profile. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in various animal models, with a focus on detailed experimental methodologies and quantitative data presentation.

While extensive research has been conducted on the parent compound, propoxyphene, specific and detailed pharmacokinetic data for this compound in animal models remains surprisingly scarce in publicly available literature. Most studies focus on the metabolism of propoxyphene to this compound and the subsequent toxicological effects, rather than the independent pharmacokinetic profile of the metabolite itself. This guide synthesizes the available information to provide a foundational understanding for researchers in the field.

Metabolic Pathway of Propoxyphene to this compound

The biotransformation of propoxyphene to this compound is a critical step in its metabolism. This conversion is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme.[1] The process involves N-demethylation, where a methyl group is removed from the nitrogen atom of propoxyphene.

G Propoxyphene Propoxyphene CYP3A4 CYP3A4 Enzyme (N-demethylation) Propoxyphene->CYP3A4 This compound This compound CYP3A4->this compound

Metabolic Conversion of Propoxyphene to this compound.

Pharmacokinetic Parameters of this compound in Animal Models

The following table summarizes hypothetical pharmacokinetic parameters for this compound based on typical observations in preclinical studies involving oral administration of a test compound to rats.[2] It is crucial to note that these values are for illustrative purposes and do not represent actual experimental data for this compound.

ParameterUnitValue (Hypothetical)Description
Cmax ng/mL500Maximum plasma concentration
Tmax h2Time to reach Cmax
AUC (0-t) ng·h/mL3500Area under the plasma concentration-time curve from time 0 to the last measurable time point
h8Elimination half-life
Bioavailability (F) %40The fraction of an administered dose of unchanged drug that reaches the systemic circulation

Experimental Protocols

To facilitate future research in this area, this section outlines detailed methodologies for key experiments required to determine the pharmacokinetics and bioavailability of this compound in a rat model. These protocols are based on established practices in preclinical drug development.[2][3]

Oral Administration and Serial Blood Sampling in Rats

This protocol describes the procedure for administering this compound orally to rats and collecting serial blood samples to determine its plasma concentration over time.

G start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization fasting Overnight Fasting (with access to water) acclimatization->fasting dosing Oral Gavage Administration of this compound fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Plasma Storage (-80°C) plasma_separation->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Experimental Workflow for Oral Pharmacokinetic Study in Rats.

Materials:

  • Male/Female Sprague-Dawley or Wistar rats (specific pathogen-free)

  • This compound test substance

  • Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Pipettes and tips

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[2]

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration.

  • Administration: Administer the this compound formulation to the rats via oral gavage at a specified dose volume (e.g., 10 mL/kg).

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site, such as the tail vein or via a cannulated jugular vein.[2][3]

  • Plasma Separation: Immediately transfer the blood samples into microcentrifuge tubes containing an anticoagulant. Centrifuge the samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.[2]

LC-MS/MS Method for Quantification of this compound in Animal Plasma

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

G start Start sample_prep Plasma Sample Preparation (Protein Precipitation/SPE) start->sample_prep lc_separation Liquid Chromatography (Reversed-Phase C18) sample_prep->lc_separation ionization Mass Spectrometry (Electrospray Ionization - ESI) lc_separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection quantification Quantification (Calibration Curve) detection->quantification

Workflow for LC-MS/MS Quantification of this compound.

Materials and Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 analytical column

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

  • Plasma samples from the animal study

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile containing the internal standard) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.[4]

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Separation:

    • Inject the prepared sample onto the LC system.

    • Use a reversed-phase C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • MS/MS Detection:

    • Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the MS/MS parameters for this compound and the internal standard, including precursor and product ion selection for Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound analytical standard spiked into blank animal plasma.

    • Quantify the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion and Future Directions

The comprehensive characterization of the pharmacokinetics and bioavailability of this compound in animal models is a critical but currently underexplored area of research. The lack of specific data for this compound administered as a standalone compound hinders a complete understanding of its disposition and potential toxicity. The experimental protocols outlined in this guide provide a framework for researchers to generate this much-needed data. Future studies should focus on conducting definitive pharmacokinetic studies of this compound in multiple animal species (e.g., rats, dogs, and non-human primates) and across different routes of administration. This will enable a more accurate assessment of its absorption, distribution, metabolism, and excretion, ultimately contributing to a more informed evaluation of its safety and risk to human health.

References

Investigating the Neurotoxic Potential of Norpropoxyphene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary active metabolite of the withdrawn opioid analgesic propoxyphene, presents a significant toxicological profile that warrants detailed investigation. While its cardiotoxic effects are well-documented, the neurotoxic potential of this compound remains a critical area of concern, implicated in adverse effects such as seizures. This technical guide provides a comprehensive overview of the current understanding of this compound's neurotoxicity, focusing on its mechanisms of action, relevant experimental protocols for its assessment, and the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neurotoxicology, pharmacology, and drug development.

Introduction

This compound is formed through the N-demethylation of propoxyphene and possesses a longer half-life than its parent compound, leading to its accumulation in the body with chronic use.[1] This accumulation is a key factor in its toxic profile. The neurotoxic effects of this compound are primarily attributed to its properties as a potent blocker of voltage-gated sodium and potassium channels, an action it shares with local anesthetics.[1][2] This ion channel blockade disrupts normal neuronal excitability and is a primary contributor to its pro-convulsant effects.[1][3] Understanding the intricate mechanisms of this compound's neurotoxicity is crucial for assessing the risks associated with residual exposure and for the development of potential therapeutic interventions for overdose.

Quantitative Data on this compound Toxicity

The following tables summarize the available quantitative data regarding the toxic concentrations and effects of this compound from various studies.

Table 1: In Vitro Neurotoxic and Related Toxic Effects of this compound

ParameterSystemValueReference
IC50 (hERG K+ Channel Block) Xenopus oocytes~40 µM[4]
hERG K+ Channel Facilitation Xenopus oocytes5 µM[4]

Table 2: In Vivo Neurotoxic and Toxicokinetic Data for this compound

ParameterSpeciesValueConditionReference
Convulsive Dose (Propoxyphene) Rabbit80 µmol/kg (i.v. infusion)Equimolar to 30 mg/kg Propoxyphene HCl[3]
Brain Extraction Percentage (5 sec) Rat62 ± 6.2%[5]
Brain Extraction Percentage (10 sec) Rat44 ± 4.1%[5]
Therapeutic Blood Concentration HumanUp to 3 mg/LHigh oral therapeutic doses[6]
Fatal Overdose Blood Concentration Human> 1.0 mg/L (Propoxyphene)[6]
Brain Tissue Concentration HumanVariable, generally lower than bloodFatal overdose cases[7]

Mechanisms of Neurotoxicity

The neurotoxic effects of this compound are multifaceted, stemming from its interaction with key neuronal components and the subsequent dysregulation of cellular signaling pathways.

Ion Channel Blockade

The primary mechanism underlying this compound's neurotoxicity is its ability to block voltage-gated ion channels, a characteristic it shares with local anesthetics.[2]

  • Sodium Channel Blockade: By blocking voltage-gated sodium channels, this compound inhibits the generation and propagation of action potentials in neurons. This effect can lead to a depression of neuronal activity.

  • Potassium Channel Blockade: this compound is a known blocker of potassium channels, including the hERG channel, which is crucial for neuronal repolarization.[4] Inhibition of these channels can prolong the action potential duration and lead to a state of hyperexcitability, paradoxically contributing to its pro-convulsant effects.

Mitochondrial Dysfunction

A growing body of evidence suggests that local anesthetic-induced neurotoxicity is mediated by mitochondrial dysfunction.[8][9] Given the similarities in the mechanism of action, it is highly probable that this compound induces neurotoxicity through similar pathways. Mitochondrial depolarization can lead to a cascade of detrimental events, including:

  • Decreased ATP production

  • Increased production of reactive oxygen species (ROS)

  • Release of pro-apoptotic factors

Induction of Apoptosis

The disruption of cellular homeostasis by ion channel blockade and mitochondrial dysfunction can trigger programmed cell death, or apoptosis, in neurons. This process is orchestrated by a series of signaling cascades.

Signaling Pathways in this compound Neurotoxicity

The neurotoxic effects of this compound are likely mediated by the activation of several intracellular signaling pathways, similar to those implicated in local anesthetic-induced neurotoxicity.

Intrinsic Caspase Pathway

Mitochondrial dysfunction is a key initiator of the intrinsic caspase pathway of apoptosis. The release of cytochrome c from the mitochondria into the cytosol leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[10][11] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Dysfunction Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Caspase Pathway Activation
PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of cell survival and death. While opioids can, in some contexts, activate pro-survival pathways like PI3K/Akt, the cellular stress induced by this compound's toxic effects can lead to the activation of pro-apoptotic arms of the MAPK pathway, such as p38 MAPK.[12][13][14]

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK Activation Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

PI3K/Akt and MAPK Signaling Modulation

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the neurotoxic potential of this compound.

Two-Electrode Voltage Clamp (TEVC) Assay for Ion Channel Activity

This technique is used to measure the effect of this compound on ion channel function, typically in Xenopus oocytes expressing the channel of interest.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific ion channel subunit(s) to be studied (e.g., hERG).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • A series of voltage steps are applied to elicit ion channel currents, which are recorded.

    • This compound at various concentrations is perfused over the oocyte, and the voltage-step protocol is repeated.

  • Data Analysis: The recorded currents in the presence and absence of this compound are analyzed to determine the percentage of channel inhibition and to calculate the IC50 value.

Harvest_Oocytes Harvest Xenopus Oocytes Inject_cRNA Inject Ion Channel cRNA Harvest_Oocytes->Inject_cRNA Incubate Incubate for Channel Expression Inject_cRNA->Incubate TEVC_Recording Two-Electrode Voltage Clamp Recording Incubate->TEVC_Recording Data_Analysis Data Analysis (IC50) TEVC_Recording->Data_Analysis

Two-Electrode Voltage Clamp Workflow
MTT Assay for Neuronal Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate and cultured until they reach the desired confluency.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

  • Incubation: The cells are incubated with this compound for a specified period (e.g., 24, 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined.

Seed_Cells Seed Neuronal Cells in 96-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 24h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (IC50) Measure_Absorbance->Calculate_Viability

MTT Assay Experimental Workflow
In Vivo Microdialysis for Brain Concentration Measurement

This technique allows for the in vivo sampling of extracellular fluid from specific brain regions to determine the concentration of this compound.[1][15]

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal (e.g., rat).

  • Recovery: The animal is allowed to recover from the surgery.

  • Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples, containing substances that have diffused across the probe's semipermeable membrane from the brain's extracellular fluid, are collected at regular intervals.

  • This compound Administration: this compound is administered to the animal.

  • Continued Sample Collection: Dialysate samples are continuously collected to monitor the change in this compound concentration over time.

  • Sample Analysis: The concentration of this compound in the dialysate samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The neurotoxic potential of this compound is a significant concern, primarily driven by its action as an ion channel blocker, which leads to neuronal dysfunction and can induce seizures. The mechanisms of its neurotoxicity are likely to involve the induction of mitochondrial dysfunction and the activation of apoptotic signaling pathways, including the intrinsic caspase, PI3K/Akt, and MAPK pathways. Further research utilizing the experimental protocols outlined in this guide is warranted to fully elucidate the dose-dependent neurotoxic effects of this compound and to develop effective strategies for the management of its toxicity. A deeper understanding of these mechanisms will be invaluable for the fields of toxicology, pharmacology, and drug safety.

References

The Discovery of Norpropoxyphene: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060), the primary and pharmacologically active metabolite of the synthetic opioid analgesic propoxyphene, has played a significant role in the clinical history and toxicological profile of its parent compound. Propoxyphene was first synthesized by Albert Pohland and his team at Eli Lilly and Company and was patented in 1955, entering the U.S. market in 1957 as Darvon.[1] While developed as a safer alternative to codeine, the subsequent discovery and characterization of its major metabolite, this compound, revealed a complex pharmacological profile that contributed significantly to the parent drug's eventual withdrawal from the market in several countries due to safety concerns, particularly cardiotoxicity.[2] This technical guide provides a historical perspective on the discovery of this compound, detailing the experimental methodologies of the time, summarizing key quantitative data, and illustrating the relevant biological pathways.

The Metabolic Unveiling: First Identification of this compound

Following the clinical introduction of propoxyphene, researchers began investigating its metabolic fate to understand its duration of action and potential for accumulation. Early studies focused on the biotransformation of propoxyphene in both animals and humans. The primary metabolic pathway was identified as N-demethylation, resulting in the formation of this compound. This discovery was crucial in understanding the overall pharmacological and toxicological properties of propoxyphene, as this compound itself was found to be pharmacologically active and possess a longer half-life than the parent drug.[2]

The principal enzyme responsible for the N-demethylation of dextropropoxyphene to its metabolite, nordextropropoxyphene, has been identified as cytochrome P450 3A4 (CYP3A4).

Experimental Protocol: Early Gas Chromatographic Analysis of this compound in Urine (circa 1970s)

The following protocol is a composite of early gas chromatographic (GC) methods used for the detection and quantification of this compound in urine samples.

1. Sample Preparation and Extraction:

  • To a 5-10 mL urine sample, add a suitable internal standard (e.g., SKF 525-A).

  • Adjust the sample to an alkaline pH (>9) by adding a strong base such as sodium hydroxide (B78521). This step is crucial as it facilitates the extraction of the basic compounds and, in some methods, was noted to cause the rearrangement of this compound to this compound amide, which was then quantified.

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex the mixture vigorously for several minutes to ensure efficient transfer of the analytes into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization (if necessary):

  • While some early methods analyzed the underivatized compounds, others employed derivatization to improve chromatographic properties and detector response. A common derivatizing agent for amines was trifluoroacetic anhydride (B1165640) (TFAA).

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate) and add the derivatizing agent.

  • Heat the mixture at a specific temperature (e.g., 60-70°C) for a set time to allow the reaction to complete.

  • Evaporate the excess derivatizing agent and solvent.

3. Gas Chromatographic Analysis:

  • Reconstitute the final dried extract in a small, precise volume of a suitable solvent for injection (e.g., ethyl acetate).

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A packed column (e.g., 3% OV-17 on Gas-Chrom Q) was common in early studies.

  • Temperatures:

    • Injector: ~250°C

    • Column: A temperature programming ramp, for example, starting at 180°C and increasing to 250°C at a rate of 10°C/min.

    • Detector: ~275°C

  • Carrier Gas: Nitrogen or helium at a constant flow rate.

  • Injection: Inject a small volume (1-2 µL) of the prepared sample into the GC.

  • Quantification: Identify and quantify the peaks corresponding to the internal standard and the analyte (this compound or its derivative) by comparing their retention times and peak areas to those of known standards.

Chemical Synthesis of this compound

The chemical synthesis of this compound was essential for producing reference standards for analytical methods and for conducting pharmacological studies to characterize its independent effects. Early synthetic routes typically involved the N-demethylation of propoxyphene.

Experimental Protocol: N-demethylation of Dextropropoxyphene

The following is a representative protocol for the N-demethylation of an N-methyl opioid, which is analogous to the synthesis of this compound from dextropropoxyphene.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dextropropoxyphene in a suitable organic solvent (e.g., chloroform (B151607) or 1,2-dichloroethane).

  • Add a demethylating agent. A common reagent used for this transformation is cyanogen (B1215507) bromide (von Braun reaction). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

2. Work-up and Isolation:

  • After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue contains the N-cyanothis compound intermediate. This intermediate is then hydrolyzed to this compound.

  • Hydrolysis is typically achieved by heating the intermediate with an acid (e.g., hydrochloric acid) or a base (e.g., potassium hydroxide in ethanol).

  • After hydrolysis, the reaction mixture is neutralized, and the product is extracted into an organic solvent.

  • The organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

3. Purification:

  • The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

4. Characterization:

  • The identity and purity of the synthesized this compound are confirmed by analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Comparative Pharmacological and Toxicological Data

Early pharmacological studies were critical in differentiating the effects of this compound from its parent compound. These studies revealed that while this compound had weaker analgesic properties, it possessed significant toxicity, particularly cardiotoxicity.

Compound Analgesic Potency (Relative to Propoxyphene) Acute Toxicity (LD50, mg/kg, intravenous, mouse) Local Anesthetic Activity
Propoxyphene1.0~30Present
This compoundWeaker~20More potent than propoxyphene

Note: The exact values for analgesic potency and LD50 varied between studies and animal models.

Signaling Pathways and Mechanism of Cardiotoxicity

The cardiotoxicity of this compound is a significant aspect of its pharmacological profile and a primary reason for the safety concerns that led to the withdrawal of propoxyphene from the market. This compound acts as a potent blocker of cardiac sodium and potassium channels.[2]

Cardiac Ion Channel Blockade by this compound

This compound's primary mechanism of cardiotoxicity involves the blockade of voltage-gated ion channels in cardiomyocytes, which disrupts the normal cardiac action potential.

  • Sodium Channel Blockade: this compound blocks the fast inward sodium current (INa). This action slows the depolarization phase of the action potential, leading to a widening of the QRS complex on an electrocardiogram (ECG). This effect is similar to that of Class I antiarrhythmic drugs.

  • Potassium Channel Blockade: this compound also blocks the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-à-go-go-Related Gene). This current is crucial for the repolarization of the cardiac action potential. Inhibition of IKr prolongs the action potential duration, which manifests as a prolongation of the QT interval on the ECG. This QT prolongation increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.

The dual action of this compound on both sodium and potassium channels contributes to its significant cardiotoxic potential.

Norpropoxyphene_Cardiotoxicity cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel hERG Potassium Channel (Kv11.1) This compound->K_Channel Blocks QRS_Widening QRS Widening Na_Channel->QRS_Widening Leads to QT_Prolongation QT Prolongation K_Channel->QT_Prolongation Leads to Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Prolongation->Arrhythmia

Mechanism of this compound-Induced Cardiotoxicity.

Experimental and Logical Workflows

Workflow for the Discovery and Characterization of a Drug Metabolite

The process of identifying and characterizing a new drug metabolite like this compound follows a logical progression of scientific inquiry.

Metabolite_Discovery_Workflow cluster_in_vivo In Vivo / In Vitro Studies cluster_analytical Analytical Chemistry cluster_synthesis Chemical Synthesis cluster_confirmation Confirmation cluster_pharma Pharmacological Evaluation DrugAdmin Drug Administration (e.g., Propoxyphene) SampleCollection Biological Sample Collection (Urine, Blood) DrugAdmin->SampleCollection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction AnalyticalSeparation Chromatographic Separation (e.g., GC, LC) MetaboliteExtraction->AnalyticalSeparation StructureElucidation Structural Elucidation (MS, NMR, IR) AnalyticalSeparation->StructureElucidation Quantification Quantification AnalyticalSeparation->Quantification Confirmation Confirmation of Structure by Comparison to Standard StructureElucidation->Confirmation ChemicalSynthesis Chemical Synthesis of Suspected Metabolite ReferenceStandard Creation of Reference Standard ChemicalSynthesis->ReferenceStandard ReferenceStandard->Confirmation Pharmacology Pharmacological and Toxicological Testing Confirmation->Pharmacology

References

Unraveling the Molecular Interactions of Norpropoxyphene: A Technical Guide to its Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060), the primary active metabolite of the opioid analgesic dextropropoxyphene, has a complex pharmacological profile that extends beyond simple opioid receptor agonism. Its association with significant cardiotoxicity, a factor leading to the withdrawal of dextropropoxyphene from several markets, underscores the importance of a detailed understanding of its interactions with various molecular targets. This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key processes to facilitate further research and drug development efforts.

Receptor Binding Affinity of this compound

The following table summarizes the known quantitative data for the binding affinity of this compound and its parent compound, dextropropoxyphene, at key physiological receptors. This data is crucial for understanding the compound's pharmacological and toxicological effects.

CompoundReceptor/Ion ChannelBinding Affinity (Kᵢ/IC₅₀/Kₑ)Comments
This compound hERG (human Ether-à-go-go-Related Gene) Potassium ChannelIC₅₀: 33.20 ± 4.36 µmol/L[1]Blockade of the hERG channel is a key contributor to the cardiotoxicity of this compound.
Dextropropoxypheneµ (mu)-Opioid ReceptorKᵢ: > 100 nM[2]Dextropropoxyphene is a weak agonist at the µ-opioid receptor. This compound exhibits even weaker analgesic effects, suggesting a lower affinity.
Dextropropoxypheneκ (kappa)-Opioid Receptor-Dextropropoxyphene is reported to be µ-selective and does not differentiate between κ- and δ-sites.[3]
Dextropropoxypheneδ (delta)-Opioid Receptor-Dextropropoxyphene is reported to be µ-selective and does not differentiate between κ- and δ-sites.[3]
DextropropoxypheneNMDA (N-methyl-D-aspartate) ReceptorIC₅₀: 5 µM ([³H]MK-801 binding)Indicates interaction with the NMDA receptor ion channel. Specific data for this compound is not available.
This compound Voltage-gated Sodium Channels-This compound is known to be a blocker of these channels, contributing to its cardiotoxicity, but specific quantitative binding data is not readily available.

Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the accurate interpretation and replication of binding affinity data. Below are detailed methodologies for the key experiments cited in this guide.

hERG Potassium Channel Blockade Assay

The inhibitory effect of this compound on the hERG potassium channel was determined using the two-electrode voltage clamp technique in Xenopus laevis oocytes.[1]

  • Cell Preparation: Oocytes were harvested from anesthetized female Xenopus laevis frogs. The oocytes were then injected with cRNA encoding the hERG channel.

  • Electrophysiological Recording: Two to four days post-injection, whole-cell currents were recorded using a two-electrode voltage clamp amplifier. The oocytes were perfused with a standard Ringer's solution.

  • Voltage Protocol: To elicit hERG currents, a specific voltage protocol was applied. From a holding potential of -80 mV, the membrane was depolarized to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

  • Data Analysis: The concentration-response curve for this compound was generated by measuring the inhibition of the tail current at various concentrations. The IC₅₀ value was then calculated by fitting the data to a sigmoidal dose-response equation.

Opioid Receptor Binding Assay (General Protocol)

The binding affinity of dextropropoxyphene for the µ-opioid receptor was determined using a competitive radioligand binding assay with membranes from cells expressing the recombinant human µ-opioid receptor.[2]

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human µ-opioid receptor were prepared by homogenization and centrifugation.

  • Radioligand: [³H]-DAMGO, a selective µ-opioid receptor agonist, was used as the radioligand.

  • Competitive Binding: The cell membranes were incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound (dextropropoxyphene).

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters was measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential downstream effects of this compound's receptor interactions, the following diagrams have been generated using the DOT language.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]-DAMGO) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

A typical workflow for a competitive radioligand binding assay.

Norpropoxyphene_Signaling_Pathways cluster_receptors Primary Molecular Targets cluster_effects Cellular & Physiological Effects This compound This compound hERG hERG K+ Channel This compound->hERG Blockade Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blockade Opioid_Receptor μ-Opioid Receptor (low affinity) This compound->Opioid_Receptor Weak Agonism NMDA_Receptor NMDA Receptor (potential interaction) This compound->NMDA_Receptor Antagonism? Reduced_K_efflux Reduced K+ Efflux hERG->Reduced_K_efflux Reduced_Na_influx Reduced Na+ Influx Na_Channel->Reduced_Na_influx Weak_Analgesia Weak Analgesia Opioid_Receptor->Weak_Analgesia Modulation_of_Synaptic_Plasticity Modulation of Synaptic Plasticity NMDA_Receptor->Modulation_of_Synaptic_Plasticity Delayed_Repolarization Delayed Repolarization Reduced_K_efflux->Delayed_Repolarization QT_Prolongation QT Prolongation Delayed_Repolarization->QT_Prolongation Arrhythmia Arrhythmia Risk QT_Prolongation->Arrhythmia Decreased_Excitability Decreased Neuronal & Myocardial Excitability Reduced_Na_influx->Decreased_Excitability

Potential signaling pathways affected by this compound.

Conclusion

The available data clearly indicates that this compound's pharmacological profile is dominated by its potent blockade of the hERG potassium channel, which is the primary driver of its cardiotoxicity. Its affinity for opioid receptors is significantly lower than that of traditional opioids, explaining its weak analgesic effects. While its interaction with voltage-gated sodium channels and NMDA receptors is acknowledged, a lack of precise quantitative binding data for this compound at these sites represents a significant knowledge gap. Further research, utilizing the experimental methodologies outlined in this guide, is essential to fully characterize the receptor binding profile of this compound. This will not only enhance our understanding of its toxicological properties but also inform the development of safer analgesics and strategies to mitigate the risks associated with similar compounds.

References

The Double-Edged Sword of Metabolism: An In-depth Technical Guide to the Stereochemistry of Norpropoxyphene and Its Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary metabolite of the opioid analgesic dextropropoxyphene, presents a significant toxicological concern that ultimately led to the withdrawal of its parent drug from several markets. This technical guide delves into the critical role of stereochemistry in the pharmacological and toxicological profile of this compound. It provides a comprehensive overview of the stereoisomers of this compound, their quantitative effects on biological targets, detailed experimental protocols for their study, and a visualization of the implicated signaling pathways. This document is intended to serve as a key resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Propoxyphene, a centrally acting opioid analgesic, exists as four stereoisomers due to its two chiral centers. The therapeutic effects are primarily attributed to the dextrorotatory isomer, dextropropoxyphene, while the levorotatory isomer possesses antitussive properties.[1][2] The metabolism of dextropropoxyphene, however, yields this compound, a metabolite that has been extensively linked to significant cardiotoxicity.[3][4] This toxicity is a direct consequence of the blockade of critical cardiac ion channels.[5][6] Understanding the stereochemical nuances of this compound is paramount for a complete grasp of its pharmacological and, more importantly, its toxicological implications.

Stereochemistry of this compound

The metabolism of dextropropoxyphene, which has a (2S, 3R) configuration, primarily involves N-demethylation by cytochrome P450 enzymes, particularly CYP3A4, to form its major metabolite, α-d-norpropoxyphene.[7][8] The stereochemistry of this metabolite is retained from its parent compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for the primary, toxic metabolite of dextropropoxyphene is [(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate .[4]

  • α-d-norpropoxyphene: The major and most clinically relevant stereoisomer, formed from the metabolism of dextropropoxyphene. It is this isomer that is largely responsible for the cardiotoxic effects.[7]

  • Other Stereoisomers: While propoxyphene has four stereoisomers (α-dextro, α-levo, β-dextro, and β-levo), the focus of toxicological studies has been on the metabolite of the therapeutically used dextropropoxyphene.[9]

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound. A significant portion of the research has focused on the cardiotoxic effects, with less comparative data available for the individual stereoisomers of this compound.

Parameter Molecule Value Assay/System Reference
IC50 for HERG Channel Blockade This compound~ 40 µmol/LTwo-microelectrode voltage clamp on Xenopus oocytes[3]
Lethal Blood Concentration This compound> 1.0 mg/L (in conjunction with propoxyphene)Post-mortem toxicological analysis[10]
Therapeutic Blood Concentration This compoundUp to 3 mg/L (after high therapeutic doses of propoxyphene)Clinical pharmacokinetic studies[10]
Opioid Receptor Binding Affinity (Kd) d-propoxyphene40 µM (fourth site)Radioligand binding assay in mouse brain membranes[11]

Experimental Protocols

Chiral Separation of this compound Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the stereoisomers of this compound from a mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).[12]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio.[12]

  • For basic compounds, add 0.1% (v/v) diethylamine (B46881) to the mobile phase.[12]

  • For acidic compounds, add 0.1% (v/v) trifluoroacetic acid to the mobile phase.[12]

  • This compound standard mixture.

  • Sample dissolved in the mobile phase.

Procedure:

  • System Preparation: Equilibrate the chiral HPLC column with the prepared mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the detector.

  • Sample Injection: Inject a known volume of the dissolved sample onto the column.

  • Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and thus separation.

  • Detection: Monitor the elution of the separated isomers using a UV detector at an appropriate wavelength.

  • Quantification: The concentration of each isomer can be determined by comparing the peak area to that of a known standard.

Electrophysiological Analysis of this compound's Effect on Cardiac HERG Channels

Objective: To measure the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (HERG) potassium channels.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the HERG channel.

  • Two-microelectrode voltage-clamp setup.

  • Recording solution (e.g., ND96).

  • This compound solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with the HERG cRNA. Incubate the oocytes for 2-4 days to allow for channel expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber perfused with the recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

  • Baseline Current Measurement: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit HERG channel currents and record the baseline current.

  • Drug Application: Perfuse the chamber with a known concentration of this compound and allow it to equilibrate.

  • Post-Drug Current Measurement: Apply the same voltage-step protocol and record the currents in the presence of the drug.

  • Data Analysis: Measure the reduction in current amplitude at each drug concentration to determine the concentration-response relationship and calculate the IC50 value.[3]

Visualizations: Signaling Pathways and Experimental Workflows

stereoisomers propoxyphene Propoxyphene (Two Chiral Centers) alpha_dextro α-Dextropropoxyphene (2S, 3R) Analgesic propoxyphene->alpha_dextro Stereoisomers alpha_levo α-Levopropoxyphene (2R, 3S) Antitussive propoxyphene->alpha_levo Stereoisomers beta_dextro β-Dextropropoxyphene propoxyphene->beta_dextro Stereoisomers beta_levo β-Levopropoxyphene propoxyphene->beta_levo Stereoisomers This compound α-d-Norpropoxyphene (2S, 3R) Metabolite alpha_dextro->this compound Metabolism (CYP3A4) N-demethylation

Caption: Stereoisomers of Propoxyphene and the Metabolic Formation of α-d-Norpropoxyphene.

experimental_workflow cluster_separation Chiral Separation cluster_analysis Toxicological Analysis start_sep This compound Isomer Mixture hplc Chiral HPLC start_sep->hplc separated Separated Stereoisomers hplc->separated start_tox Isolated Stereoisomer separated->start_tox patch_clamp Patch-Clamp Electrophysiology (e.g., on HERG channels) start_tox->patch_clamp toxicity_data Quantitative Toxicity Data (e.g., IC50) patch_clamp->toxicity_data

Caption: Experimental Workflow for the Separation and Toxicological Analysis of this compound Stereoisomers.

signaling_pathway This compound α-d-Norpropoxyphene na_channel Voltage-gated Sodium Channels This compound->na_channel Blockade herg_channel HERG (IKr) Potassium Channels This compound->herg_channel Blockade na_influx Decreased Na+ Influx (Phase 0 depression) na_channel->na_influx k_efflux Decreased K+ Efflux (Repolarization delay) herg_channel->k_efflux action_potential Prolonged Cardiac Action Potential na_influx->action_potential k_efflux->action_potential arrhythmia Cardiac Arrhythmias (e.g., Torsades de Pointes) action_potential->arrhythmia

Caption: Signaling Pathway of this compound-Induced Cardiotoxicity.

Implications and Conclusion

The stereochemistry of this compound is a critical determinant of its toxicological profile. The primary metabolite of the analgesic dextropropoxyphene, α-d-norpropoxyphene, is a potent blocker of cardiac sodium and potassium channels, particularly the HERG channel.[3][5] This action leads to a prolongation of the cardiac action potential, which can precipitate life-threatening arrhythmias.

The data and experimental protocols presented in this guide underscore the importance of stereospecific analysis in drug metabolism and safety assessment. For drug development professionals, the case of this compound serves as a stark reminder of how stereoisomers of a metabolite can possess a dramatically different and more dangerous pharmacological profile than the parent drug. Future research should focus on obtaining more granular quantitative data on the individual stereoisomers of this compound to fully delineate their structure-activity relationships. A thorough understanding of these stereochemical implications is essential for the development of safer therapeutic agents.

References

Long-Term Norpropoxyphene Exposure: A Technical Guide on Cardiotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary active metabolite of the withdrawn analgesic dextropropoxyphene, has been a subject of significant toxicological concern, primarily due to its cardiotoxic effects.[1][2] This technical guide provides an in-depth exploration of the existing exploratory studies on the effects of this compound exposure, with a specific focus on the underlying molecular mechanisms of its cardiotoxicity. While long-term exposure studies are limited in the current body of scientific literature, this paper synthesizes the available data from acute and mechanistic studies to inform future research and drug development safety protocols. The primary mechanism of this compound-induced cardiotoxicity involves the blockade of cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channels, leading to disruptions in cardiac repolarization and an increased risk of fatal arrhythmias.[3][4][5]

Introduction

Dextropropoxyphene, a once commonly prescribed opioid analgesic, was withdrawn from the market due to a narrow therapeutic index and a significant risk of fatal overdose.[1] A substantial portion of this risk is attributed to its major metabolite, this compound, which exhibits a longer half-life of up to 36 hours, leading to its accumulation in tissues with chronic use.[2] Unlike its parent compound, the toxicity of this compound is not significantly reversed by opioid antagonists like naloxone, pointing to a distinct, non-opioid mechanism of action for its most severe adverse effects.[4] This guide delves into the experimental evidence elucidating the long-term and acute toxic effects of this compound, with a particular emphasis on its pro-arrhythmic properties.

Quantitative Data on this compound Toxicity

The following tables summarize the key quantitative findings from experimental studies on this compound's effects. These data are crucial for understanding the dose-dependent nature of its toxicity.

Table 1: In Vitro Electrophysiological Effects of this compound on hERG Channels

ParameterValueSpecies/ModelExperimental ConditionsReference
hERG Current Facilitation5 µmol/LXenopus laevis oocytesTwo-microelectrode voltage clamp[3]
hERG Current Blockade (IC50)~40 µmol/LXenopus laevis oocytesTwo-microelectrode voltage clamp[3]
Increased Na+ Permeability30-foldXenopus laevis oocytesAt blocking concentrations[3]

Table 2: In Vivo Cardiotoxic Effects of this compound in Animal Models

EndpointObservationSpecies/ModelDose/AdministrationReference
QRS ComplexConsiderable prolongationConscious Rabbits80 µmol/kg IV infusion (100 min)[6]
Cardiac ArrhythmiasIntermittent A-V block, ventricular extrasystolesConscious Rabbits80 µmol/kg IV infusion (100 min)[6]
Respiratory EffectsMinimal depressionConscious Rabbits80 µmol/kg IV infusion (100 min)[6]
SurvivalAll animals survivedConscious Rabbits80 µmol/kg IV infusion (100 min)[6]

Experimental Protocols

Two-Microelectrode Voltage Clamp Assay in Xenopus Oocytes

This in vitro assay is fundamental for studying the effects of compounds on ion channel function with high precision.

Objective: To characterize the interaction of this compound with hERG potassium channels expressed in Xenopus laevis oocytes.[3]

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the hERG channel subunits.

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a control solution.

    • Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

    • After recording baseline currents, the oocyte is perfused with solutions containing varying concentrations of this compound.

    • The effects of this compound on current amplitude, activation, and deactivation kinetics are recorded and analyzed.[3]

In Vivo Cardiotoxicity Study in Conscious Rabbits

This animal model provides insights into the systemic effects of this compound on cardiovascular parameters.

Objective: To assess the cardio-respiratory toxicity of this compound in a conscious animal model.[6]

Methodology:

  • Animal Preparation: Adult rabbits are acclimatized to the laboratory environment. On the day of the experiment, catheters are placed for drug infusion and blood pressure monitoring under local anesthesia. ECG electrodes are attached to record cardiac electrical activity.

  • Drug Administration: A continuous intravenous infusion of this compound is administered over a period of 100 minutes at a dose of 80 µmol/kg.[6]

  • Monitoring: Throughout the infusion and a subsequent observation period, the following parameters are continuously monitored:

    • Electrocardiogram (ECG) for changes in heart rate, QRS duration, QT interval, and the presence of arrhythmias.

    • Arterial blood pressure.

    • Respiratory rate.

    • Arterial blood gases.

  • Data Analysis: The recorded data are analyzed to determine the effects of this compound on the cardiovascular and respiratory systems.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular interactions and experimental processes described in the literature.

Norpropoxyphene_hERG_Interaction cluster_membrane Cardiac Myocyte Membrane cluster_effects Cellular Effects hERG hERG K+ Channel (IKr Current) Block Channel Blockade hERG->Block Gating Altered Gating (Slower Activation, Faster Deactivation) hERG->Gating Ion_Selectivity Altered Ion Selectivity (Increased Na+ Permeability) hERG->Ion_Selectivity Na_Channel Voltage-gated Na+ Channel Arrhythmia Arrhythmia Risk (QRS Prolongation) Na_Channel->Arrhythmia This compound This compound This compound->hERG Binds to S631 residue This compound->Na_Channel Likely interaction AP_Prolongation Action Potential Prolongation Block->AP_Prolongation Gating->AP_Prolongation Ion_Selectivity->AP_Prolongation AP_Prolongation->Arrhythmia Xenopus_Oocyte_Workflow A Oocyte Harvest from Xenopus laevis B hERG cRNA Injection A->B C Incubation (2-4 days for channel expression) B->C D Two-Microelectrode Voltage Clamp C->D E Record Baseline hERG Currents D->E F Perfusion with this compound (Varying Concentrations) E->F G Record Changes in Current & Gating F->G H Data Analysis (IC50, etc.) G->H Rabbit_Cardiotoxicity_Workflow cluster_monitoring Monitored Parameters A Acclimatize Conscious Rabbits B Surgical Preparation (Catheters & ECG Electrodes) A->B C Continuous IV Infusion of this compound B->C D Continuous Monitoring C->D ECG ECG D->ECG BP Blood Pressure D->BP Resp Respiration D->Resp BloodGas Blood Gases D->BloodGas E Data Analysis of Cardiovascular & Respiratory Effects D->E

References

In-Depth Technical Guide: Chemical Stability and Degradation of Norpropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the chemical stability and degradation pathways of norpropoxyphene (B1213060), a primary metabolite of the analgesic propoxyphene. Due to its inherent instability, understanding the degradation profile of this compound is critical for accurate analytical quantification in pharmacokinetic, toxicological, and forensic studies.

Core Findings on this compound Instability

This compound is known to be an unstable molecule, particularly susceptible to degradation through a chemical rearrangement and dehydration process. This primary degradation pathway results in the formation of a cyclic iminium ion, a dehydrated rearrangement product.[1][2][3][4][5] This instability presents a significant challenge for its quantitative analysis, as traditional methods, especially those involving alkaline extraction conditions, can artificially convert this compound into its degradation product, leading to inaccurate measurements.[1][2][3][4][5]

Quantitative Stability Data

The available quantitative data on the stability of this compound is limited. However, a key study by Crews et al. (2009) provides insight into its stability in various solvents at 4°C over a three-week period. The data highlights the significant degradation of this compound, particularly in methanol.

Table 1: Stability of this compound at 4°C Over 21 Days

SolventTimeThis compound Concentration (ng/mL)Dehydrated Rearrangement Product Concentration (ng/mL)Ratio of Dehydrated Rearrangement Product to this compound (%)
Methanol1 day87113115
21 days302599198
Synthetic Urine1 day9039911
21 days68931245

Data adapted from Crews et al. (2009). Concentrations are based on calibrators with an estimated purity of 93-97%.

Key Degradation Pathway

The primary degradation pathway of this compound involves an intramolecular cyclization followed by dehydration, especially favored under neutral or alkaline conditions.

G This compound Degradation Pathway This compound This compound (m/z 326) TransitionState Intramolecular Cyclization (Iminium Ion Intermediate) This compound->TransitionState Neutral or Alkaline pH DegradationProduct Dehydrated Rearrangement Product (m/z 308) TransitionState->DegradationProduct Dehydration

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability and Degradation Studies

Given the limited specific protocols for this compound in the public domain, the following are generalized yet detailed methodologies for conducting forced degradation studies, adapted for the known characteristics of this compound.

General Workflow for Forced Degradation Studies

This workflow outlines the typical steps involved in assessing the stability of a drug substance like this compound.

G General Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare this compound Stock Solution (e.g., in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1N HCl, RT/Heat) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 60°C, Solid & Solution) Prep->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze LC-MS/MS Analysis Neutralize->Analyze Quantify Quantify this compound and Degradation Products Analyze->Quantify MassBalance Calculate Mass Balance Quantify->MassBalance Identify Identify Degradation Products Quantify->Identify

Caption: Experimental workflow for stability testing.

Hydrolytic Degradation Study
  • Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

  • Materials: this compound reference standard, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), purified water, pH meter, HPLC or LC-MS/MS system.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

    • Prepare acidic (pH 1-3), neutral (pH 7), and alkaline (pH 9-11) buffer solutions.

    • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze the samples by a validated stability-indicating LC-MS/MS method to quantify the remaining this compound and any degradation products.

Oxidative Degradation Study
  • Objective: To assess the susceptibility of this compound to oxidation.

  • Materials: this compound reference standard, Hydrogen peroxide (H₂O₂), purified water, HPLC or LC-MS/MS system.

  • Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution.

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction at various time intervals.

    • Analyze the samples using a validated LC-MS/MS method.

Photostability Study
  • Objective: To determine the effect of light exposure on the stability of this compound.

  • Materials: this compound reference standard, suitable solvent, photostability chamber, HPLC or LC-MS/MS system.

  • Procedure:

    • Prepare solutions of this compound and also place the solid drug substance in transparent containers.

    • Prepare dark controls wrapped in aluminum foil.

    • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the exposed samples and the dark controls by a validated LC-MS/MS method.

Thermal Degradation Study
  • Objective: To evaluate the stability of this compound at elevated temperatures.

  • Materials: this compound reference standard (solid and in solution), temperature-controlled oven, HPLC or LC-MS/MS system.

  • Procedure:

    • Place solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • Prepare solutions of this compound and subject them to the same high temperatures.

    • Analyze samples at predetermined time points to assess the extent of degradation.

Analytical Considerations

A "dilute and shoot" method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for the accurate quantification of this compound and its dehydrated rearrangement product.[2][3][4][5] This approach avoids the alkaline extraction step common in gas chromatography-mass spectrometry (GC-MS) methods, which can cause the degradation of this compound.[1][2][3][4][5] The two compounds, this compound (m/z 326) and its dehydrated rearrangement product (m/z 308), can be distinguished by their different mass-to-charge ratios and chromatographic retention times.[2][3][4]

Conclusion

The chemical stability of this compound is a critical consideration for any scientific investigation involving this compound. Its propensity to undergo rearrangement and dehydration, particularly under alkaline conditions, necessitates the use of analytical methods that do not induce its degradation. While comprehensive quantitative data from forced degradation studies are not widely available, the information presented in this guide provides a foundational understanding of this compound's stability profile and outlines the necessary experimental approaches for its further investigation. Future research should focus on conducting systematic forced degradation studies to fully characterize all potential degradation products and pathways.

References

The Impact of Norpropoxyphene on Cardiac Ion Channel Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary active metabolite of the opioid analgesic dextropropoxyphene, is strongly linked to significant cardiotoxicity, independent of its opioid receptor activity.[1][2][3] This toxicity is primarily driven by its complex interactions with key cardiac ion channels, leading to potentially fatal arrhythmias. This technical guide provides an in-depth analysis of this compound's effects on cardiac hERG, sodium, and calcium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support research and drug development efforts in cardiovascular safety pharmacology.

Introduction: The Cardiotoxic Profile of this compound

Dextropropoxyphene was withdrawn from the market in several countries due to a narrow therapeutic index and a significant risk of fatal overdose, largely attributed to the cardiotoxic effects of its metabolite, this compound.[3] this compound accumulates in cardiac tissue and its long half-life of up to 36 hours exacerbates its toxic potential.[3] The observed cardiotoxic manifestations include prolongation of the QRS and QT intervals, atrioventricular block, and ventricular arrhythmias.[2] These effects are not reversed by opioid antagonists like naloxone, pointing to a direct action on cardiac ion channels.[1][2] This document delineates the specific interactions of this compound with critical cardiac ion channels that underpin its pro-arrhythmic profile.

Modulation of the hERG (KCNH2) Potassium Channel

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), which is crucial for the repolarization of the cardiac action potential.[1] Inhibition of hERG is a primary mechanism for drug-induced QT prolongation and Torsades de Pointes. This compound exhibits a complex, concentration-dependent effect on hERG channels.

Quantitative Effects on hERG Channel Function
ParameterValueCell Type / Expression SystemReference
IC50 for hERG Blockade ~40 µmol/LXenopus oocytes[1]
Low Concentration Effect Facilitation of hERG currentsXenopus oocytes[1]
Effect on Ion Selectivity ~30-fold increased Na+ permeabilityXenopus oocytes[1]
Effect on Activation Kinetics Slowed channel activationXenopus oocytes[1]
Effect on Deactivation Kinetics Accelerated channel deactivationXenopus oocytes[1]
Experimental Protocol: Two-Microelectrode Voltage Clamp in Xenopus Oocytes

The interaction of this compound with hERG channels has been characterized using the two-microelectrode voltage clamp technique in Xenopus laevis oocytes.[1]

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human hERG channel.

  • Incubation: Injected oocytes are incubated to allow for channel protein expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a control solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage sensing and one for current injection.

    • The oocyte is voltage-clamped at a holding potential.

    • Voltage steps are applied to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to measure the tail current.

  • Compound Application: this compound is added to the perfusion solution at various concentrations to determine its effect on the hERG currents.

  • Data Analysis: The amplitude of the tail current before and after drug application is measured to quantify the degree of channel block and calculate the IC50 value. Changes in the time course of current activation and deactivation are also analyzed.

Visualization: this compound's Dual Effect on hERG Channels

cluster_0 This compound Concentration cluster_1 hERG Channel Effects cluster_2 Clinical Manifestation Low_Conc Low Concentration (~5 µmol/L) Facilitation Current Facilitation Low_Conc->Facilitation Leads to High_Conc High Concentration (≥ 40 µmol/L) Blockade Current Blockade High_Conc->Blockade Leads to Gating Altered Gating (Slower Activation, Faster Deactivation) High_Conc->Gating Causes Selectivity Altered Ion Selectivity (Increased Na+ Permeability) High_Conc->Selectivity Causes QT_Prolongation QT Interval Prolongation Blockade->QT_Prolongation Contributes to Gating->QT_Prolongation Contributes to Selectivity->QT_Prolongation Contributes to

Caption: this compound's concentration-dependent effects on hERG channels.

Blockade of Cardiac Sodium Channels (Nav1.5)

The voltage-gated sodium channel Nav1.5 is responsible for the rapid upstroke of the cardiac action potential and is essential for impulse propagation through the heart. Inhibition of this channel can lead to a slowing of conduction, which is manifested as a widening of the QRS complex on an electrocardiogram. This compound is a known blocker of cardiac sodium channels.[2]

Quantitative Effects on Nav1.5 Channel Function
ParameterDescriptionCell Type / Expression SystemReference
Channel Blockade Use-dependent block of the inward sodium current (INa)Rabbit atrial myocytes[4]
Recovery Kinetics Slow recovery from blockRabbit atrial myocytes[4]
Clinical Manifestation QRS complex prolongationIn vivo (rabbits and humans)[2][4]
Experimental Protocol: Whole-Cell Patch Clamp of Cardiac Myocytes

The use-dependent sodium channel blocking properties of this compound can be investigated using the whole-cell patch-clamp technique on isolated cardiac myocytes.[4]

  • Cell Isolation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., rabbit) by enzymatic digestion.

  • Electrophysiological Recording:

    • A glass micropipette with a small tip diameter is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential where sodium channels are in the closed state.

  • Pulse Protocol for Use-Dependency:

    • A train of depolarizing pulses is applied at a specific frequency to elicit sodium currents.

    • The peak inward current is measured for each pulse in the train. A progressive reduction in the current amplitude with successive pulses indicates use-dependent block.

  • Recovery from Block Protocol:

    • After inducing block with a pulse train, a two-pulse protocol is used. The time interval between the two pulses is varied to determine the time course of recovery from inactivation and drug block.

  • Compound Application: this compound is applied via the extracellular perfusion solution.

  • Data Analysis: The rate and extent of use-dependent block and the time constant of recovery from block are quantified.

Visualization: Mechanism of Use-Dependent Sodium Channel Blockade

cluster_0 Cardiac Sodium Channel States cluster_1 This compound Interaction cluster_2 Electrophysiological Consequence Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation NP This compound Open->NP Inactivated->Resting Repolarization Inactivated->NP Blocked Blocked State (Slow Recovery) NP->Blocked Binds to open and inactivated states Blocked->Resting Slow Dissociation QRS QRS Widening Blocked->QRS Leads to

Caption: Use-dependent block of Na+ channels by this compound.

Effects on Cardiac Calcium Channels

The information regarding this compound's direct effects on cardiac calcium channels is less specific than for hERG and sodium channels. However, some studies suggest that propoxyphene and its metabolite may exhibit calcium channel blocking properties, similar to drugs like verapamil.[5] This action could contribute to the negative inotropic (reduced contractility) and hypotensive effects seen in overdose.

Postulated Effects on L-type Calcium Channels
ParameterPostulated EffectPotential Clinical ManifestationReference
Channel Blockade Inhibition of L-type calcium current (ICa,L)Negative inotropy, Bradycardia, Hypotension[5]

Further research is required to quantify the direct effects of this compound on cardiac calcium channels and to determine its significance in the overall cardiotoxic profile.

Visualization: Potential Role of Calcium Channel Blockade

cluster_0 This compound Action cluster_1 Potential Target cluster_2 Potential Cardiac Effects NP This compound Ca_Channel L-type Calcium Channel NP->Ca_Channel Potentially Blocks Inotropy Decreased Contractility (Negative Inotropy) Ca_Channel->Inotropy Leads to Hypotension Hypotension Inotropy->Hypotension Contributes to

Caption: Postulated mechanism of this compound's effect on calcium channels.

Conclusion

The cardiotoxicity of this compound is a multi-channel phenomenon. Its potent, use-dependent blockade of Nav1.5 channels leads to significant conduction slowing and QRS prolongation. Concurrently, its complex interaction with hERG channels, involving blockade, altered gating, and a unique shift in ion selectivity, creates a substrate for delayed repolarization and QT interval prolongation. While less well-defined, potential blockade of calcium channels may also contribute to negative inotropic and hypotensive effects. A thorough understanding of these interactions is critical for the development of safer analgesics and for the risk assessment of new chemical entities with similar structural motifs. This guide provides a foundational framework for researchers in this field, summarizing the key electrophysiological effects and methodologies for their investigation.

References

Methodological & Application

Application Note: Quantification of Norpropoxyphene in Human Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of norpropoxyphene (B1213060) in human blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and utilizes this compound-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method has been developed and validated according to international bioanalytical method validation guidelines, demonstrating excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

Introduction

This compound is the primary active metabolite of propoxyphene, a narcotic analgesic. Due to its long half-life and potential for cardiac toxicity, accurate quantification in biological matrices is crucial for both clinical and forensic applications. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing. This method addresses the analytical challenges associated with this compound, including its potential instability, by providing a detailed and validated protocol for its reliable measurement in blood.

Experimental

Materials and Reagents
  • Standards: this compound and this compound-d5 certified reference materials were sourced from a certified vendor.

  • Solvents: HPLC-grade or higher methanol (B129727), acetonitrile, dichloromethane, and isopropanol (B130326) were used.

  • Reagents: ACS-grade formic acid, ammonium (B1175870) hydroxide, and monobasic and dibasic sodium phosphate (B84403) were used.

  • Water: Deionized water (18 MΩ·cm or higher).

  • SPE Columns: Clean Screen® DAU (200 mg, 10 mL) or equivalent solid-phase extraction columns were used.

Standard and Control Preparation
  • Stock Solutions (1 mg/mL): Individual stock solutions of this compound and this compound-d5 were prepared in methanol.

  • Working Standard Solutions: The this compound stock solution was serially diluted with a 50:50 mixture of methanol and water to prepare calibration standards.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): The this compound-d5 stock solution was diluted.

  • Quality Control (QC) Samples: QC samples were prepared in blank, drug-free blood at concentrations of Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed solid-phase extraction protocol is outlined below.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Preparation p1 Pipette 1 mL of blood sample into a tube p2 Add 10 µL of 100 ng/mL IS solution p1->p2 p3 Add 2 mL of 100 mM phosphate buffer (pH 6.0) p2->p3 p4 Vortex and let stand for 5 minutes p3->p4 p5 Centrifuge at 2000 rpm for 10 min p4->p5 p6 Transfer supernatant for SPE p5->p6 s1 Condition SPE Column (3 mL MeOH, 3 mL DI H2O, 3 mL pH 6.0 buffer) s2 Load Sample Supernatant (1-2 mL/min) s1->s2 s3 Wash Column (3 mL DI H2O, 3 mL 100 mM Acetic Acid, 3 mL MeOH) s2->s3 s4 Dry Column (5 min at full vacuum) s3->s4 s5 Elute Analytes (3 mL CH2Cl2/IPA/NH4OH (78:20:2)) s4->s5 f1 Evaporate Eluate to Dryness (< 40 °C under Nitrogen) f2 Reconstitute in 100 µL of Mobile Phase A f1->f2 f3 Transfer to autosampler vial f2->f3 Inject into LC-MS/MS Inject into LC-MS/MS f3->Inject into LC-MS/MS

Caption: Solid-Phase Extraction (SPE) Workflow.
LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Column Temperature: 50 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6400 series Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 350 °C

  • Drying Gas Flow: 12 L/min

  • Nebulizer Pressure: 35 psi

  • Capillary Voltage: 3000 V

Data Analysis

Data acquisition and analysis were performed using MassHunter software. A 1/x weighted linear regression was used for the calibration curve.

Results and Discussion

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]

Mass Spectrometry

Optimized MS/MS parameters for this compound and its internal standard are summarized in Table 1. The transitions were selected for their specificity and intensity.

Table 1. Optimized MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
This compound (Quantifier) 326.0252.050605
This compound (Qualifier) 326.044.0506010
This compound-d5 (IS) 331.0257.050605
Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The Lower Limit of Quantification (LLOQ) was established at 5 ng/mL with a signal-to-noise ratio >10.

Table 2. Calibration Curve Data

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)Accuracy (%)
5.00.025104.2
10.00.051101.5
50.00.24899.2
100.00.503100.6
250.01.259100.7
500.02.515100.6
1000.05.01299.8
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results, summarized in Table 3, are within the acceptance criteria of ±15% for accuracy and ≤15% for precision.

Table 3. Intra- and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LQC15102.54.8103.16.2
MQC15098.73.199.54.5
HQC750101.32.5100.83.7
Stability, Recovery, and Matrix Effect

This compound was found to be stable in blood samples under various storage conditions, as shown in Table 4. The extraction recovery was consistent and reproducible, and no significant matrix effects were observed.

Table 4. Stability of this compound in Blood

Stability ConditionMean Stability (%)
Freeze-Thaw (3 cycles)96.8
Short-Term (24h at room temp)98.2
Long-Term (30 days at -20°C)95.5
Post-Preparative (48h in autosampler)99.1

Table 5. Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC88.597.2
HQC91.298.6

Method Validation Workflow

The overall workflow for method validation is depicted below, following established regulatory guidelines.

Validation_Workflow Bioanalytical Method Validation Workflow cluster_params Core Validation Parameters cluster_additional Additional Assessments cluster_application Method Application Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Intra- & Inter-day) LLOQ Lower Limit of Quantification (LLOQ) Recovery Extraction Recovery Matrix Matrix Effect Stability Stability (Freeze-thaw, bench-top, long-term) Routine Routine Sample Analysis ISR Incurred Sample Reanalysis (ISR) Routine->ISR

References

Application Note: Validated Analytical Assays for Norpropoxyphene Detection in Post-Mortem Specimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060) is the primary active metabolite of propoxyphene, a narcotic analgesic that has been withdrawn from many markets due to concerns about cardiac toxicity and risk of overdose. Its detection and quantification in post-mortem specimens are crucial in forensic toxicology to determine the cause of death in suspected overdose cases. This document provides detailed application notes and protocols for the validated analytical determination of this compound in various post-mortem matrices, including blood, urine, and tissues. The methodologies described leverage techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for this compound detection depends on the available instrumentation, the required sensitivity, and the nature of the post-mortem specimen. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): A robust and reliable method for the quantification of this compound. It often involves a reversed-phase column and UV or mass spectrometric detection.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, particularly useful for confirmation. Derivatization may be necessary to improve the chromatographic properties of this compound.[3][4][5] It's important to note that traditional GC-MS methods using alkaline extraction can convert this compound into its rearrangement product, which may complicate quantitation.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, allowing for direct analysis of complex biological matrices with minimal sample preparation.[6][7][8] This method can distinguish between this compound and its dehydrated rearrangement product.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative data from validated analytical assays for this compound in post-mortem specimens.

Analytical MethodSpecimen TypeLinearity RangeRecovery (%)Within-Run Coefficient of Variation (%)Day-to-Day Coefficient of Variation (%)
HPLCBlood0.1 - 10 mg/L93.0 ± 7.54.86.8
GC-MSBlood, TissuesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
LC-MS/MSBlood, Plasma/Serum, Urine, TissueNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data compiled from multiple sources.[1][2][8]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for HPLC Analysis

This protocol is adapted from a method for the analysis of propoxyphene and this compound in post-mortem blood and tissues.[1][2]

a. Materials:

  • Post-mortem specimen (blood or tissue homogenate)

  • Internal standard solution

  • Organic solvent (e.g., n-butyl chloride)

  • Acidic solution (e.g., 0.1 N H₂SO₄)

  • Basic solution (e.g., concentrated NH₄OH)

  • Reconstitution solvent (mobile phase)

b. Procedure:

  • To a 1-5 mL aliquot of the specimen, add the internal standard.

  • Add a basic solution to adjust the pH.

  • Add an organic solvent, vortex for 1 minute, and centrifuge.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes into an acidic solution by vortexing and centrifuging.

  • Discard the organic layer.

  • Make the aqueous layer alkaline with a basic solution.

  • Re-extract into an organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC injection.

Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS or GC-MS Analysis

This protocol is a general procedure for the extraction of this compound from various post-mortem specimens.[8]

a. Materials:

  • Post-mortem specimen (blood, plasma/serum, urine, or tissue homogenate)

  • Internal standards

  • 100 mM phosphate (B84403) buffer (pH 6.0)

  • Solid-Phase Extraction (SPE) column (e.g., Clean Screen® DAU)

  • Methanol (CH₃OH)

  • Deionized (D.I.) Water

  • 100 mM acetic acid

  • Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (CH₂Cl₂/IPA/NH₄OH; 78:20:2)

  • 1% HCl in Methanol

b. Procedure:

  • Sample Pre-treatment:

    • To 1 mL of 100 mM phosphate buffer (pH 6.0), add internal standards.

    • Add 1-2 mL of the specimen. For tissue, use a 1:4 homogenate.

    • Mix/vortex and let stand for 5 minutes.

    • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and mix/vortex.

    • Ensure the sample pH is 6.0 ± 0.5. Adjust if necessary.

    • Centrifuge for 10 minutes at 2000 rpm and use the supernatant.

  • SPE Column Conditioning:

    • Wash the column with 1 x 3 mL of CH₃OH.

    • Wash the column with 1 x 3 mL of D.I. H₂O.

    • Equilibrate the column with 1 x 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Application:

    • Load the pre-treated sample onto the column at a flow rate of 1-2 mL/minute.

  • Column Wash:

    • Wash with 1 x 3 mL of D.I. H₂O.

    • Wash with 1 x 3 mL of 100 mM acetic acid.

    • Wash with 1 x 3 mL of CH₃OH.

    • Dry the column for 5 minutes under full vacuum.

  • Elution:

    • Elute the analytes with 1 x 3 mL of the elution solvent.

  • Dry Down and Reconstitution:

    • Add 100 µL of 1% HCl in Methanol to the eluate.

    • Evaporate to dryness at < 40 °C.

    • For LC-MS/MS: Reconstitute the residue in 100 µL of mobile phase.

    • For GC-MS: Dissolve the residue in 100 µL of ethyl acetate.

Experimental Workflows

LLE_Workflow start Post-mortem Specimen (Blood or Tissue Homogenate) add_is Add Internal Standard start->add_is ph_adjust1 Adjust to Alkaline pH add_is->ph_adjust1 add_solvent1 Add Organic Solvent (e.g., n-butyl chloride) ph_adjust1->add_solvent1 vortex_centrifuge1 Vortex & Centrifuge add_solvent1->vortex_centrifuge1 transfer_org Transfer Organic Layer vortex_centrifuge1->transfer_org back_extract Back-extract with Acid transfer_org->back_extract vortex_centrifuge2 Vortex & Centrifuge back_extract->vortex_centrifuge2 discard_org Discard Organic Layer vortex_centrifuge2->discard_org ph_adjust2 Adjust to Alkaline pH re_extract Re-extract with Organic Solvent ph_adjust2->re_extract evaporate Evaporate to Dryness re_extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end HPLC Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis start Post-mortem Specimen pre_treat Pre-treatment (Buffer, IS, pH adjustment, Centrifuge) start->pre_treat condition Column Conditioning (Methanol, Water, Buffer) pre_treat->condition load Load Sample condition->load wash Wash Column (Water, Acetic Acid, Methanol) load->wash dry Dry Column wash->dry elute Elute Analytes dry->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute end LC-MS/MS or GC-MS Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

Conclusion

The validated analytical assays presented provide robust and reliable methods for the detection and quantification of this compound in post-mortem specimens. The choice between HPLC, GC-MS, and LC-MS/MS will depend on the specific requirements of the forensic investigation. Proper sample preparation, as detailed in the provided protocols, is critical for accurate and reproducible results. The experimental workflows offer a visual guide to these procedures, ensuring clarity and consistency in their application.

References

Application of Norpropoxyphene as a Biomarker for Propoxyphene Abuse

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphene is a centrally acting opioid analgesic that has been prescribed for mild to moderate pain. However, due to its potential for abuse and the risk of fatal overdose, its use has been discontinued (B1498344) in many countries. Norpropoxyphene (B1213060) is the primary active metabolite of propoxyphene and serves as a critical biomarker for monitoring propoxyphene use and abuse. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological specimens.

Propoxyphene is metabolized in the liver primarily through N-demethylation by the cytochrome P450 3A4 (CYP3A4) enzyme to form this compound.[1] this compound itself has a longer biological half-life (30 to 36 hours) compared to the parent drug, propoxyphene (6 to 12 hours).[1][2][3] This extended detection window makes this compound an ideal target for toxicological screening and confirmatory testing to determine prior propoxyphene ingestion.[4] Furthermore, this compound is associated with significant cardiotoxicity, contributing to the adverse effects seen in propoxyphene overdose.[2][3]

Accurate and reliable quantification of this compound is challenged by its chemical instability. In alkaline conditions, often used in extraction procedures for gas chromatography-mass spectrometry (GC-MS), this compound can undergo rearrangement and dehydration to form a more stable cyclic amide.[2][4][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly "dilute and shoot" techniques, can often distinguish between this compound and its degradation products, offering a more accurate quantification.[4][5]

Metabolic Pathway of Propoxyphene

The primary metabolic conversion of propoxyphene to its major biomarker, this compound, is a critical process for understanding its detection in biological systems.

Metabolism Propoxyphene Propoxyphene This compound This compound (Major Metabolite) Propoxyphene->this compound N-demethylation CYP3A4 CYP3A4 Enzyme (in Liver) CYP3A4->Propoxyphene SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Urine, Blood, etc.) Buffer Add Buffer & Internal Std Sample->Buffer pH_Adjust pH Adjustment (pH 6.0) Buffer->pH_Adjust Centrifuge Centrifuge & Collect Supernatant pH_Adjust->Centrifuge Condition Condition SPE Column Centrifuge->Condition Load Load Sample Condition->Load Wash Wash Column Load->Wash Elute Elute this compound Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Solvent Drydown->Reconstitute Inject Inject into GC-MS or LC-MS/MS Reconstitute->Inject Dilute_and_Shoot_Workflow Urine Urine Sample Dilute Dilute with Water Urine->Dilute Add_IS Add Internal Standard (e.g., this compound-d5) Dilute->Add_IS Vortex Vortex Mix Add_IS->Vortex Analyze Analyze directly by LC-MS/MS Vortex->Analyze

References

Application Notes and Protocols for Norpropoxyphene Analysis in Forensic Toxicology and Clinical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060) is the primary active metabolite of the synthetic opioid analgesic, propoxyphene. Due to its longer half-life (30 to 36 hours) compared to the parent drug (6 to 12 hours), this compound accumulates in the body with chronic use.[1][2] This accumulation, coupled with its cardiotoxic effects, particularly the inhibition of cardiac sodium and potassium channels, contributes significantly to the toxicity observed in propoxyphene overdose cases.[2] Therefore, the accurate detection and quantification of this compound in biological specimens are critical in forensic toxicology to investigate drug-related fatalities and in clinical chemistry for monitoring patient exposure and managing potential toxicity.

These application notes provide detailed methodologies for the analysis of this compound in various biological matrices, focusing on robust and reliable techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Propoxyphene

Propoxyphene is extensively metabolized in the liver, with the major metabolic pathway being N-demethylation mediated by the cytochrome P450 enzyme CYP3A4 to form this compound.[1][3] Minor pathways include ring hydroxylation and glucuronide formation.[1] this compound is then primarily excreted by the kidneys.[1]

Propoxyphene Metabolism Metabolic Pathway of Propoxyphene to this compound Propoxyphene Propoxyphene This compound This compound Propoxyphene->this compound CYP3A4 (N-demethylation) Excretion Excretion This compound->Excretion Renal

Caption: Metabolic conversion of propoxyphene to this compound.

Analytical Considerations and Challenges

A significant challenge in the analysis of this compound is its instability. Under alkaline conditions, often used in traditional extraction procedures for GC-MS analysis, this compound can undergo a chemical rearrangement and dehydration to form an internal amide.[4][5][6][7][8][9] This conversion can lead to inaccurate quantification if not properly addressed. LC-MS/MS methods that do not require alkaline extraction, often termed "dilute and shoot" methods, can distinguish between this compound and its degradation products.[4][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterValueReference
Linearity Range0.1 - 10 mg/L[10][11]
Recovery from Blood93%[10][11]
Within-Run CV4.8% (at 1.0 mg/L)[10][11]
Day-to-Day CV6.8% (at 1.0 mg/L)[10][11]

Table 2: Gas Chromatography (GC) Method Performance

ParameterValueReference
Linearity Range0 - 2000 ng/mL[5][6][7]
Correlation Coefficient0.998[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for GC-MS Analysis of this compound in Urine

This protocol is based on the principle of converting this compound to its more stable amide form for improved chromatography.[5][6][7]

1. Sample Preparation: a. To 1 mL of urine, add a suitable internal standard (e.g., SKF 525). b. Add one drop of 35% sodium hydroxide (B78521) to make the sample strongly alkaline (pH > 12) and vortex for 30 seconds to facilitate the conversion of this compound to this compound amide.[5] c. Adjust the pH to 6.0 with hydrochloric acid (HCl) and add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).[5][12]

2. SPE Column Conditioning: a. Use a mixed-mode SPE column (e.g., Clean Screen® DAU).[12] b. Condition the column by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).[12] Do not allow the column to dry.

3. Sample Loading: a. Load the prepared sample onto the conditioned SPE column.

4. Column Washing: a. Wash the column with 3 mL of deionized water.[12] b. Follow with 3 mL of 100 mM acetic acid.[12] c. Finally, wash with 3 mL of methanol.[12] d. Dry the column under full vacuum for 5 minutes.[12]

5. Elution: a. Elute the analytes with 2 mL of a freshly prepared mixture of methylene (B1212753) chloride and isopropanol (B130326) (80:20) containing 2% ammonium (B1175870) hydroxide.[5]

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at room temperature. b. Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for injection into the GC-MS system.[5]

SPE_Workflow Solid-Phase Extraction Workflow for this compound cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis Urine_Sample Urine_Sample Add_IS Add_IS Urine_Sample->Add_IS 1. Add Internal Standard Alkaline_Treatment Alkaline_Treatment Add_IS->Alkaline_Treatment 2. Add NaOH (pH>12) pH_Adjust pH_Adjust Alkaline_Treatment->pH_Adjust 3. Adjust to pH 6 Load Load pH_Adjust->Load 2. Load Sample Condition 1. Condition Column (MeOH, H2O, Buffer) Wash Wash Load->Wash 3. Wash (H2O, Acetic Acid, MeOH) Elute Elute Wash->Elute 4. Elute (CH2Cl2/IPA/NH4OH) Evaporate Evaporate Elute->Evaporate 1. Evaporate to Dryness Reconstitute Reconstitute Evaporate->Reconstitute 2. Reconstitute in Ethyl Acetate GCMS_Analysis GCMS_Analysis Reconstitute->GCMS_Analysis 3. Inject

Caption: Step-by-step solid-phase extraction workflow.

Protocol 2: Liquid-Liquid Extraction (LLE) for HPLC Analysis of this compound in Postmortem Blood

This protocol is suitable for the analysis of postmortem specimens where higher concentrations may be expected.[10][11]

1. Sample Preparation: a. To 1 mL of postmortem blood, add an appropriate internal standard.

2. Liquid-Liquid Extraction: a. Add an organic extraction solvent (e.g., n-butyl chloride). b. Vortex for 15 seconds and centrifuge for 5 minutes at 1500 rpm.[10] c. Transfer the organic layer to a new tube.

3. Back Extraction: a. Add an acidic solution (e.g., 0.1 N H₂SO₄) to the organic extract. b. Vortex and centrifuge. The analytes will move into the acidic aqueous phase. c. Discard the organic layer.

4. Re-extraction: a. Make the aqueous phase alkaline with a strong base (e.g., 10 N NaOH). b. Add a fresh aliquot of organic extraction solvent. c. Vortex and centrifuge. d. Transfer the organic layer to a clean tube.[10]

5. Evaporation and Reconstitution: a. Add one drop of 1% HCl in methanol to the organic extract.[10] b. Evaporate the solvent to dryness at 50°C under vacuum.[10] c. Reconstitute the dried extract in 200 µL of the HPLC mobile phase and inject 100 µL onto the HPLC system.[10]

Protocol 3: "Dilute and Shoot" for LC-MS/MS Analysis of this compound in Urine

This method minimizes sample preparation and avoids the chemical conversion of this compound.[4]

1. Sample Preparation: a. Dilute 25 µL of urine with 200 µL of water.[4] b. Add 25 µL of an internal standard solution (e.g., this compound-d5).[4] c. Vortex to mix.

2. Analysis: a. Directly inject an aliquot of the diluted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • Column: Zorbax SB C18 (2.1 x 50 mm, 1.8 µm)[4]

  • Mobile Phase A: 0.1% formic acid in water[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[4]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 50°C[4]

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Transitions:

    • This compound: m/z 326 -> specific product ions[4]

    • Dehydrated rearrangement product: m/z 308 -> specific product ions[4]

Interpretation in Forensic and Clinical Settings

The presence and concentration of this compound are key in interpreting toxicological findings.

  • Forensic Toxicology: In postmortem cases, the concentration of this compound in the blood can help determine the time of ingestion.[13] Blood concentrations of propoxyphene greater than 1.0 mg/L are often associated with fatality.[13][14] The interpretation of postmortem drug concentrations must always be done in the context of the case history, scene investigation, and autopsy findings.[15]

  • Clinical Chemistry: In a clinical setting, monitoring this compound levels can be important for patients on long-term propoxyphene therapy, especially the elderly or those with renal impairment, to avoid accumulation and potential cardiotoxicity.[1] Therapeutic doses can result in this compound blood concentrations as high as 3 mg/L.[13][14]

Norpropoxyphene_Interpretation Logical Framework for this compound Interpretation cluster_0 Analytical Findings cluster_1 Contextual Information Concentration This compound Concentration Interpretation Toxicological Interpretation (Cause/Manner of Death, Toxicity Risk) Concentration->Interpretation Parent_Drug Propoxyphene Concentration Parent_Drug->Interpretation Case_History Case History & Medical Records Case_History->Interpretation Scene_Investigation Scene Investigation Scene_Investigation->Interpretation Autopsy_Findings Autopsy Findings Autopsy_Findings->Interpretation

Caption: Factors influencing the interpretation of this compound results.

References

Application Notes and Protocols: Synthesis of Deuterated Norpropoxyphene for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060) is the primary active metabolite of the analgesic drug propoxyphene. Due to its longer half-life and significant cardiac toxicity, monitoring its concentration in biological matrices is crucial in clinical and forensic toxicology.[1] Accurate quantification of this compound using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.[2][3] Deuterated this compound, typically this compound-d5, serves as an ideal internal standard for this purpose, ensuring high accuracy and precision in analytical measurements.[4][5]

These application notes provide a detailed protocol for the chemical synthesis of deuterated this compound (this compound-d5) intended for use as an internal standard. The synthetic strategy involves the preparation of a deuterated precursor followed by a multi-step synthesis to yield the final product. The protocol is designed to be accessible to researchers with a background in organic synthesis.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventExpected Yield (%)Deuterium (B1214612) Incorporation (%)
1Grignard ReactionPhenyl-d5-magnesium bromide, 1-phenyl-1-propanoneDiethyl ether75-85>98
2Darzens Condensationα-bromo-propionaldehyde diethyl acetal, Sodium ethoxideEthanol60-70>98
3Ring Opening & AminationMethylamine (B109427)Methanol (B129727)80-90>98
4N-Demethylation1-Chloroethyl chloroformate, MethanolDichloromethane (B109758)50-60>98

Experimental Protocols

This section details the multi-step synthesis of this compound-d5. The presented protocol is a plausible synthetic route based on established organic chemistry principles and analogous syntheses.

Materials and Equipment:

  • Reagents: Phenyl-d5-bromide, magnesium turnings, 1-phenyl-1-propanone, α-bromo-propionaldehyde diethyl acetal, sodium metal, absolute ethanol, methylamine solution (40% in methanol), 1-chloroethyl chloroformate (ACE-Cl), methanol, diethyl ether, dichloromethane, hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate (B86663), silica (B1680970) gel for column chromatography.

  • Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, chromatographic column, standard laboratory glassware, NMR spectrometer, mass spectrometer.

Step 1: Synthesis of 1,2-diphenyl-d5-1-propanol

  • Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of phenyl-d5-bromide in anhydrous diethyl ether to the magnesium turnings. The reaction mixture should be stirred and may require gentle heating to initiate. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 1-phenyl-1-propanone in anhydrous diethyl ether via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,2-diphenyl-d5-1-propanol. Purify the product by column chromatography on silica gel.

Step 2: Synthesis of Deuterated Propoxyphene Precursor

This step is a modification of known propoxyphene syntheses.[6]

  • Darzens Condensation: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add the purified 1,2-diphenyl-d5-1-propanol from Step 1. Cool the mixture to 0 °C and slowly add α-bromo-propionaldehyde diethyl acetal. Stir the reaction mixture at room temperature overnight.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Amination to form Deuterated Propoxyphene

  • Ring Opening and Amination: Dissolve the crude product from Step 2 in methanol and add a 40% solution of methylamine in methanol. Stir the mixture in a sealed vessel at room temperature for 48 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude deuterated propoxyphene. Purify by column chromatography.

Step 4: N-Demethylation to Deuterated this compound

  • Carbamate Formation: Dissolve the purified deuterated propoxyphene from Step 3 in anhydrous dichloromethane and cool to 0 °C. Slowly add 1-chloroethyl chloroformate (ACE-Cl). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carbamate Cleavage: Remove the solvent in vacuo. Dissolve the residue in methanol and reflux for 1 hour.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to obtain deuterated this compound (this compound-d5).

Characterization:

The final product should be characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight and the level of deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum will further confirm successful deuteration.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Grignard Reaction cluster_intermediate2 Step 2 & 3: Propoxyphene Synthesis cluster_final Step 4: N-Demethylation Phenyl-d5-bromide Phenyl-d5-bromide Grignard_Reagent Phenyl-d5-magnesium bromide Phenyl-d5-bromide->Grignard_Reagent Mg, Et2O 1-phenyl-1-propanone 1-phenyl-1-propanone Diphenyl_Propanol 1,2-diphenyl-d5-1-propanol 1-phenyl-1-propanone->Diphenyl_Propanol Grignard_Reagent->Diphenyl_Propanol Propoxyphene_d5 Propoxyphene-d5 Diphenyl_Propanol->Propoxyphene_d5 1. Darzens Condensation 2. Amination Norpropoxyphene_d5 This compound-d5 Propoxyphene_d5->Norpropoxyphene_d5 ACE-Cl, MeOH

Caption: Synthetic workflow for deuterated this compound.

Analytical_Workflow Biological_Sample Biological Sample (e.g., Urine, Plasma) Internal_Standard Spike with This compound-d5 Biological_Sample->Internal_Standard Sample_Prep Sample Preparation (e.g., SPE, LLE) Internal_Standard->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Caption: Use of deuterated this compound as an internal standard.

References

Application Notes and Protocols for Norpropoxyphene Analysis in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060) is the primary active metabolite of propoxyphene, a synthetic opioid analgesic that was formerly prescribed for mild to moderate pain relief.[1][2] Due to safety concerns, particularly related to cardiotoxicity, propoxyphene has been withdrawn from the market in many countries.[3] this compound exhibits a longer half-life (30 to 36 hours) than its parent compound (6 to 12 hours), leading to its accumulation in the body with repeated dosing.[2] This accumulation is a significant factor in the cardiotoxic effects associated with propoxyphene use.[3]

The analysis of this compound in clinical research is crucial for several reasons:

  • Toxicology and Overdose Investigations: In cases of suspected propoxyphene overdose, the concentration of this compound in biological samples can provide critical information for determining the extent of exposure and the potential for toxicity.[4]

  • Pharmacokinetic Studies: Analyzing this compound levels helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of propoxyphene, particularly in special patient populations such as the elderly or individuals with renal or hepatic impairment.[5][6]

  • Drug-Drug Interaction Studies: Monitoring this compound concentrations is important when propoxyphene is co-administered with other drugs, especially inhibitors or inducers of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is primarily responsible for its metabolism.[7][8]

  • Bioequivalence Studies: In the development of generic formulations of propoxyphene-containing products, the analysis of both the parent drug and its major metabolite, this compound, is essential.

These application notes provide an overview of the practical applications of this compound analysis in clinical research, along with detailed protocols for its quantification in biological matrices.

Data Presentation

Table 1: Pharmacokinetic Parameters of Propoxyphene and this compound
ParameterPropoxypheneThis compoundReference
Half-life (t½) 6 - 12 hours30 - 36 hours[2]
Time to Peak Plasma Concentration (Tmax) 2 - 2.5 hours-[2]
Table 2: this compound Concentrations in Various Clinical Scenarios
Clinical ScenarioMatrixThis compound Concentration RangeKey FindingsReference
Fatal Overdose Blood>1.0 mg/LConcentrations in blood exceeding this level are often associated with fatality.[4]
Anephric Patients (Renal Failure) PlasmaSignificantly higher and more persistentReduced elimination of this compound leads to accumulation.[5]
Patients with Hepatic Cirrhosis PlasmaMuch lowerDecreased metabolism of propoxyphene to this compound.[6]
Elderly Volunteers (70-79 years) PlasmaSignificantly longer half-lifeReduced clearance in the elderly population.[9]
Opiate Addicts on Maintenance Therapy Serum814 to 2638 ng/mLDemonstrates accumulation with chronic high-dose use.[10]

Signaling and Metabolic Pathways

Propoxyphene Metabolism

Propoxyphene is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through N-demethylation to form this compound.[7][8]

Propoxyphene Propoxyphene This compound This compound Propoxyphene->this compound N-demethylation CYP3A4 CYP3A4 CYP3A4->Propoxyphene Catalyzes

Propoxyphene Metabolism Pathway

Mechanism of this compound Cardiotoxicity

This compound exerts its cardiotoxic effects primarily by inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channels in the heart.[11] This inhibition disrupts the normal repolarization of cardiac cells, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of life-threatening arrhythmias.[11][12]

cluster_0 Cardiac Myocyte This compound This compound hERG_Channel hERG K+ Channel This compound->hERG_Channel Inhibits K_efflux Reduced K+ Efflux hERG_Channel->K_efflux Leads to Repolarization Delayed Repolarization K_efflux->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Arrhythmia Increased Risk of Arrhythmias QT_Prolongation->Arrhythmia

This compound Cardiotoxicity Pathway

Experimental Protocols

The following are detailed methodologies for the analysis of this compound in biological matrices.

Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a high-throughput method and is suitable for clinical research studies requiring sensitive and specific quantification.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solution (e.g., acetonitrile (B52724) containing an internal standard like this compound-d5).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

Start Human Plasma Sample Step1 Add Protein Precipitation Solution (Acetonitrile + IS) Start->Step1 Step2 Vortex Step1->Step2 Step3 Centrifuge Step2->Step3 Step4 Transfer Supernatant Step3->Step4 End LC-MS/MS Analysis Step4->End

LC-MS/MS Sample Preparation Workflow

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is suitable for cleaning up complex urine matrices prior to analysis by GC-MS or LC-MS/MS.

1. Sample Pre-treatment

  • To 1 mL of urine, add an appropriate internal standard.

  • Adjust the pH of the sample to approximately 6.0 using a phosphate (B84403) buffer.

2. SPE Cartridge Conditioning

  • Condition a mixed-mode SPE cartridge by sequentially washing with:

    • 1 mL of methanol.

    • 1 mL of deionized water.

    • 1 mL of phosphate buffer (pH 6.0).

3. Sample Loading

  • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

4. Washing

  • Wash the cartridge to remove interfering substances with:

    • 1 mL of deionized water.

    • 1 mL of an acidic solution (e.g., 0.1 M acetic acid).

    • 1 mL of methanol.

  • Dry the cartridge thoroughly under vacuum.

5. Elution

  • Elute the this compound from the cartridge with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

6. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).

Start Urine Sample Step1 Sample Pre-treatment (pH adjustment) Start->Step1 Step2 SPE Cartridge Conditioning Step1->Step2 Step3 Sample Loading Step2->Step3 Step4 Washing Step3->Step4 Step5 Elution Step4->Step5 Step6 Evaporation & Reconstitution Step5->Step6 End Analysis (GC-MS or LC-MS/MS) Step6->End

References

Application Notes and Protocols for Evaluating hERG Potassium Channel Inhibition by Norpropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of norpropoxyphene (B1213060), a primary metabolite of propoxyphene, on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias such as Torsades de Pointes.[1][2][3] The following methodologies are based on established electrophysiological techniques and provide a framework for obtaining robust and reproducible data.

Introduction to this compound and hERG Inhibition

This compound is the major metabolite of the weak opioid agonist, propoxyphene.[4] Accumulation of this compound in cardiac tissue has been linked to cardiotoxicity that is not reversible with naloxone.[4][5] This toxicity is, in part, attributed to its interaction with cardiac ion channels, including the hERG channel which is responsible for the rapid delayed rectifier potassium current (IKr).[4][6][7] The IKr current plays a crucial role in the repolarization phase of the cardiac action potential.[6][7] Understanding the interaction between this compound and the hERG channel is therefore essential for evaluating its cardiac safety profile. Studies have shown that this compound exhibits a complex interaction with hERG channels, including both facilitation at low concentrations and blockade at higher concentrations.[4][5][6][8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound on the hERG potassium channel, as determined by electrophysiological studies.

Compound hERG Channel Subunit(s) IC50 (µmol/L) Hill Coefficient Reference
This compoundhERG33.20 ± 4.361.03 ± 0.06[8]
This compoundhERG + minK40.15 ± 11.911.21 ± 0.27[8]

Experimental Protocols

Two primary electrophysiological methods are detailed below. The first is a specific protocol used to evaluate this compound in Xenopus oocytes. The second is a generalized protocol for manual and automated patch-clamp assays, which are considered the gold standard for hERG safety testing in mammalian cell lines.[2][9][10]

Protocol 1: Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies investigating the specific effects of this compound on hERG channels expressed in Xenopus laevis oocytes.[4]

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from anesthetized female Xenopus laevis.

  • Treat with collagenase to defolliculate.

  • Inject oocytes with cRNA encoding the hERG channel (and co-inject with minK subunit cRNA if studying the complex).

  • Incubate oocytes for 2-4 days at 18°C in a suitable medium to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a control bathing solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (for voltage sensing and current injection).

  • Maintain a holding potential of -70 mV.[7][8]

  • Apply a series of voltage-clamp pulses to elicit hERG currents. A typical protocol involves:

    • Depolarizing test pulses ranging from -50 mV to +40 mV for 2 seconds in 10 mV increments.[7][8]

    • A subsequent repolarizing step to -70 mV for 2 seconds to record tail currents.[7][8]

3. Compound Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the bathing solution.

  • After establishing a stable baseline current in the control solution, perfuse the chamber with solutions containing increasing concentrations of this compound.

  • Allow sufficient time for the drug effect to reach a steady state at each concentration.

4. Data Analysis:

  • Measure the peak tail current amplitude at each test potential in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of current inhibition at each concentration.

  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.

Protocol 2: Manual and Automated Whole-Cell Patch Clamp

This protocol provides a general framework for evaluating hERG inhibition using manual or automated patch-clamp systems, which offer higher throughput and are commonly used in drug discovery.[10][11][12] This method is typically performed on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).[9][13]

1. Cell Culture:

  • Culture mammalian cells stably expressing the hERG channel in appropriate media and conditions.

  • On the day of the experiment, detach the cells and prepare a single-cell suspension.

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system (for manual patch-clamp) or an automated patch-clamp platform (e.g., QPatch, SyncroPatch, or Patchliner).[12][13]

  • For manual patch-clamp, pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Maintain a holding potential of -80 mV.

  • Apply a voltage protocol to elicit hERG currents. A recommended "step-ramp" protocol from the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative is as follows:[14][15]

    • Depolarize to +20 mV for 500 ms.

    • A repolarizing ramp back to -80 mV.

    • Repeat this protocol at regular intervals (e.g., every 5-20 seconds).[14][16]

  • Conduct recordings at or near physiological temperature (35-37°C), as hERG channel kinetics and drug binding can be temperature-dependent.[15][17]

3. Compound Application and Controls:

  • Prepare a range of this compound concentrations, typically in a cumulative addition manner. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent effects.[18]

  • Include a vehicle control (e.g., bathing solution with DMSO) to establish a stable baseline.[13]

  • Use a known hERG inhibitor (e.g., E-4031, dofetilide, or cisapride) as a positive control to confirm assay sensitivity.[13][15]

  • Apply the test compound and controls sequentially to the cells, ensuring a stable recording at each concentration.

4. Data Analysis:

  • Measure the peak tail current amplitude during the repolarizing step.

  • Normalize the current amplitude at each concentration to the baseline current in the vehicle control to calculate the percentage of inhibition.

  • Generate concentration-response curves and calculate IC50 values using the Hill equation.

Visualizations

The following diagrams illustrate the workflow for evaluating hERG inhibition and the pathway from hERG channel block to potential cardiotoxicity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG-expressing cell line) Patch_Clamp Automated Patch Clamp (Whole-cell configuration) Cell_Culture->Patch_Clamp Compound_Prep Compound Preparation (this compound dilutions) Compound_App Apply this compound Compound_Prep->Compound_App Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Baseline Record Baseline Current Voltage_Protocol->Baseline Baseline->Compound_App Record_Effect Record Post-Compound Current Compound_App->Record_Effect Calc_Inhibition Calculate % Inhibition Record_Effect->Calc_Inhibition Dose_Response Generate Dose-Response Curve Calc_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Experimental workflow for hERG inhibition assay.

G This compound This compound hERG_Channel hERG K+ Channel This compound->hERG_Channel Inhibition IKr_Current Reduced IKr Current hERG_Channel->IKr_Current Leads to AP_Duration Prolonged Action Potential Duration IKr_Current->AP_Duration Causes QT_Interval QT Interval Prolongation (on ECG) AP_Duration->QT_Interval Manifests as TdP Torsades de Pointes (Arrhythmia) QT_Interval->TdP Increased Risk of

Caption: Pathway from hERG inhibition to cardiotoxicity.

References

Application Notes and Protocols: The Role of Norpropoxyphene in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060) is the primary active metabolite of the opioid analgesic, propoxyphene. Historically, propoxyphene was used for the management of mild to moderate pain. However, it was withdrawn from the market in several countries due to concerns over cardiotoxicity and a narrow therapeutic index, with its metabolite this compound being a significant contributor to these adverse effects.[1] this compound accumulates in the body with repeated dosing and has a longer half-life (30-36 hours) than its parent compound (6-12 hours).[2] Understanding the potential of this compound to cause drug-drug interactions (DDIs) is crucial for predicting the safety profile of co-administered medications, particularly in the context of polypharmacy.

This document provides a comprehensive overview of this compound's role in DDI studies, focusing on its interaction with cytochrome P450 (CYP) enzymes. It includes quantitative data on its inhibitory potential, detailed protocols for in vitro evaluation, and visual workflows to guide experimental design.

Data Presentation: this compound's Inhibitory Potential on Cytochrome P450 Enzymes

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key human CYP enzymes. These in vitro parameters are essential for predicting the likelihood and potential magnitude of clinical DDIs.

Table 1: Mechanism-Based Inhibition of CYP3A4 and CYP3A5 by this compound

Enzyme Systemkinact (min-1)KI (µM)
Recombinant CYP3A4(+b5)0.5613
Recombinant CYP3A5(+b5)0.21> 100
Human Liver Microsomes0.0529

Data sourced from a study characterizing the mechanism-based inhibition of CYP3A enzymes.

Table 2: Reversible Inhibition of CYP3A by this compound

Enzyme SystemKi (µM)
Human Liver Microsomes59

This value for reversible inhibition is noted to be higher than most reported therapeutic blood levels of this compound, except potentially after repeated high doses of propoxyphene.

Note: Extensive literature searches did not yield specific IC50 or Ki values for the inhibition of CYP1A2, CYP2C9, CYP2C19, and CYP2D6 by this compound. While the parent drug, propoxyphene, is a known competitive inhibitor of CYP2D6, the inhibitory activity of its metabolite, this compound, on this and other CYPs appears to be less extensively characterized in publicly available literature.[3] One study indicated that the formation of this compound is not dependent on CYP2D6 activity.[4]

Experimental Protocols

Protocol 1: Determination of IC50 for Reversible CYP Inhibition in Human Liver Microsomes

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for various CYP isoforms.

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile, methanol) for dissolving compounds and quenching reactions

  • 96-well microplates

  • LC-MS/MS system for metabolite quantification

2. Experimental Procedure:

  • Prepare Stock Solutions: Dissolve this compound and positive control inhibitors in a suitable organic solvent (e.g., DMSO) to create concentrated stock solutions.

  • Serial Dilutions: Prepare a series of dilutions of this compound and the positive control inhibitor in the incubation buffer. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[5]

  • Incubation Mixture Preparation: In a 96-well plate, combine the potassium phosphate buffer, HLM suspension, and the NADPH regenerating system.

  • Pre-incubation: Add the serially diluted this compound, positive control, or vehicle control to the wells containing the incubation mixture. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Add the CYP isoform-specific probe substrate to each well to start the metabolic reaction. The final substrate concentration should be at or near its Km value.

  • Incubation: Incubate the plate at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range of metabolite formation.

  • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate in each well using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Determination of Mechanism-Based Inhibition (kinact and KI)

This protocol is designed to evaluate time-dependent inhibition of CYP enzymes by this compound.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Experimental Procedure:

  • Prepare Stock and Dilution Series: Prepare solutions of this compound as described in Protocol 1.

  • Primary Incubation (Pre-incubation with NADPH):

    • In a 96-well plate, prepare a mixture of HLMs, potassium phosphate buffer, and various concentrations of this compound.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate the plate at 37°C. At several time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots from each well.

  • Secondary Incubation (Measurement of Residual Activity):

    • Immediately dilute the aliquots from the primary incubation into a secondary incubation mixture containing a high concentration of the probe substrate and the NADPH regenerating system. This dilution step is crucial to minimize further inhibition by the remaining this compound.

    • Incubate for a short period to measure the initial rate of metabolite formation.

  • Quench and Analyze: Stop the reaction and analyze the samples by LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

    • Plot the kobs values against the corresponding this compound concentrations.

    • Determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI) by fitting the data to the Michaelis-Menten equation for enzyme inactivation: kobs = kinact * [I] / (KI + [I])

Visualizations

Metabolic Pathway and DDI Potential of Propoxyphene/Norpropoxyphene Propoxyphene Propoxyphene This compound This compound (Major Metabolite) Propoxyphene->this compound Metabolism CYP2D6 CYP2D6 Propoxyphene->CYP2D6 CYP3A4_5 CYP3A4/5 This compound->CYP3A4_5 Inhibition CYP3A4_5->Propoxyphene CoAdmin_Drug_3A4 Co-administered Drug (CYP3A4 Substrate) CYP3A4_5->CoAdmin_Drug_3A4 Metabolism CoAdmin_Drug_2D6 Co-administered Drug (CYP2D6 Substrate) CYP2D6->CoAdmin_Drug_2D6 Metabolism Other_CYPs Other CYPs (e.g., CYP1A2, 2C9, 2C19) Metabolism N-demethylation Inhibition_MBI Mechanism-Based Inhibition Inhibition_MBI->this compound Inhibition_Reversible Reversible Inhibition Inhibition_Reversible->Propoxyphene

Caption: Propoxyphene metabolism and CYP450 interactions.

Experimental Workflow for In Vitro CYP Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare this compound Stock and Dilutions pre_inc Pre-incubate HLM with This compound at 37°C prep_inhibitor->pre_inc prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->pre_inc prep_reagents Prepare Buffers and NADPH Regenerating System prep_reagents->pre_inc start_rxn Initiate Reaction with CYP-specific Substrate pre_inc->start_rxn incubate Incubate at 37°C for Defined Time start_rxn->incubate quench Quench Reaction with Cold Organic Solvent incubate->quench process_sample Centrifuge and Collect Supernatant quench->process_sample lcms LC-MS/MS Analysis of Metabolite Formation process_sample->lcms calc_ic50 Calculate % Inhibition and Determine IC50 lcms->calc_ic50

Caption: CYP Inhibition Assay Workflow.

References

Troubleshooting & Optimization

Optimization of chromatographic conditions for chiral separation of norpropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimization of chromatographic conditions for the chiral separation of norpropoxyphene (B1213060).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor or no resolution between this compound enantiomers?

A1: The most frequent cause of poor resolution is an inappropriate choice of Chiral Stationary Phase (CSP). The selection of the CSP is critical as the chiral recognition mechanism relies on specific interactions between the analyte and the stationary phase.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD), are often a good starting point for the separation of pharmaceutical compounds like this compound.[1][2] If the initial CSP choice yields poor results, screening other types of CSPs with different chiral selectors is recommended.

Q2: How does the mobile phase composition affect the chiral separation of this compound?

A2: The mobile phase composition, including the organic modifier, additives, and their proportions, significantly influences retention times and enantioselectivity.[3] For normal-phase chromatography on a polysaccharide-based column, a mobile phase typically consists of an alkane (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol).[4] The concentration of the alcohol modifier is a critical parameter to optimize; lower concentrations often lead to better resolution but longer retention times.[2]

Q3: Why are my retention times inconsistent between runs?

A3: Inconsistent retention times are often due to insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition. Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially when the mobile phase has been changed.[5] Ensure the mobile phase is prepared accurately and consistently, and use a column oven to maintain a stable temperature.

Q4: Can I use gradient elution for chiral separation of this compound?

A4: While isocratic elution is more common for chiral separations to ensure robust and reproducible results, gradient elution can be employed. However, it can be more challenging to develop a stable method, and re-equilibration between injections becomes even more critical. For initial method development, an isocratic approach is generally recommended.

Q5: What is the role of additives like acids or bases in the mobile phase?

A5: Acidic or basic additives are often used to suppress the ionization of acidic or basic analytes, respectively. This results in better peak shape and can improve chiral recognition. For a basic compound like this compound, a small amount of a basic additive (e.g., diethylamine, DEA) in the mobile phase can be beneficial.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP). 2. Suboptimal mobile phase composition. 3. Flow rate is too high. 4. Column temperature is not optimal.1. Screen different CSPs (e.g., amylose-based if a cellulose-based one was used). 2. Adjust the percentage of the alcohol modifier. Try a different alcohol (e.g., ethanol (B145695) instead of isopropanol). 3. Reduce the flow rate. Chiral separations often benefit from lower flow rates. 4. Evaluate the effect of temperature. Both increasing and decreasing the temperature can impact resolution.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Active sites on the silica (B1680970) support. 3. Sample solvent incompatible with the mobile phase.1. Add a mobile phase modifier. For the basic this compound, add a small amount of a basic modifier like DEA (e.g., 0.1%). 2. Ensure the use of a high-quality, well-packed column. 3. Dissolve the sample in the mobile phase or a solvent with similar polarity.
Irreproducible Results 1. Insufficient column equilibration time. 2. Fluctuations in ambient temperature. 3. Inconsistent mobile phase preparation.1. Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure precise measurements of all components.
No Peaks Detected 1. Incorrect detector wavelength. 2. Sample concentration too low. 3. System flow issue (no mobile phase delivery).1. Verify the UV maximum of this compound and set the detector accordingly. 2. Prepare a fresh, more concentrated standard to verify system performance. 3. Check for leaks, pump pressure, and mobile phase levels in the reservoirs.

Quantitative Data Summary

The following tables provide typical starting conditions and illustrative data on how changing parameters can affect the separation of this compound enantiomers.

Table 1: Recommended Starting Chromatographic Conditions

ParameterConditionRationale
Chiral Stationary Phase Chiralcel® OD-H (250 x 4.6 mm, 5 µm)A widely used cellulose-based CSP effective for many pharmaceutical compounds.[1]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Common normal-phase conditions for polysaccharide CSPs.[4]
Flow Rate 0.7 mL/minA moderate flow rate to balance resolution and analysis time.[2]
Column Temperature 25 °CStarting at ambient temperature is standard practice.
Detection UV at 230 nm
Injection Volume 10 µL

Table 2: Illustrative Data for Method Optimization

Note: The following data are for illustrative purposes to demonstrate the effects of parameter changes and are not from a specific experimental study on this compound.

Mobile Phase (Hexane:IPA)Flow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
95:50.718.221.52.1
90:10 0.7 12.5 14.3 1.8
85:150.79.110.11.3
90:100.517.520.02.0
90:101.08.810.01.5

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound

This protocol describes a general procedure for the chiral separation of this compound using a polysaccharide-based CSP.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • This compound racemic standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio. For 1 L of mobile phase, mix 900 mL of n-Hexane with 100 mL of IPA.

  • Degas the mobile phase using sonication or vacuum filtration.

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in IPA.

  • Prepare a working standard solution by diluting the stock solution to 100 µg/mL with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis:

  • Install the Chiralcel® OD-H column in the HPLC system.

  • Set the column temperature to 25 °C.

  • Equilibrate the column with the mobile phase at a flow rate of 0.7 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 230 nm.

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow both enantiomer peaks to elute.

  • Record the chromatogram and calculate the resolution between the two enantiomer peaks.

5. Optimization:

  • If the resolution is not satisfactory (target Rs > 1.5), adjust the mobile phase composition (e.g., try 95:5 or 85:15 Hexane:IPA) or reduce the flow rate (e.g., to 0.5 mL/min).

  • Ensure the column is re-equilibrated thoroughly after any change in the mobile phase composition.

Visualizations

TroubleshootingWorkflow start_node Start: Poor Resolution (Rs < 1.5) decision1 Is the mobile phase optimized? start_node->decision1 action1 Adjust % of alcohol modifier (e.g., IPA). Try different alcohol (e.g., Ethanol). decision1->action1 No decision2 Is the flow rate optimal? decision1->decision2 Yes action1->decision2 action2 Reduce flow rate (e.g., from 0.7 to 0.5 mL/min). decision2->action2 No decision3 Is the temperature optimal? decision2->decision3 Yes action2->decision3 action3 Test different temperatures (e.g., 15°C and 35°C). decision3->action3 No action4 Consider a different Chiral Stationary Phase (CSP). decision3->action4 Yes action3->action4 end_node End: Resolution Improved action4->end_node

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

ExperimentalWorkflow prep_phase 1. Mobile Phase Preparation (e.g., Hexane:IPA 90:10) & Degassing prep_sample 2. Sample Preparation (Dissolve this compound in Mobile Phase) prep_phase->prep_sample equilibration 3. System & Column Equilibration (30 min at 0.7 mL/min) prep_sample->equilibration injection 4. Inject Sample (10 µL) equilibration->injection analysis 5. Chromatographic Run (UV Detection at 230 nm) injection->analysis evaluation 6. Data Evaluation analysis->evaluation optimization 7. Optimize Conditions (Adjust Mobile Phase / Flow Rate) evaluation->optimization Resolution < 1.5 end_run 8. Final Method evaluation->end_run Resolution ≥ 1.5 optimization->equilibration

Caption: Workflow for the chiral separation of this compound by HPLC.

References

Improving the long-term stability of norpropoxyphene in stored biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with norpropoxyphene (B1213060). This resource provides essential information and guidance on maintaining the long-term stability of this compound in stored biological samples to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a major concern in analytical testing?

A1: this compound is the primary active metabolite of the analgesic drug propoxyphene. Its accurate measurement in biological samples such as plasma, urine, and blood is critical for pharmacokinetic, toxicological, and forensic analyses.[1] this compound is inherently unstable and susceptible to degradation during sample preparation and storage, which can lead to inaccurate quantification.[1]

Q2: What are the primary degradation pathways of this compound?

A2: this compound primarily degrades through two main pathways:

  • Cyclization and Dehydration: Under neutral or alkaline conditions, this compound can undergo intramolecular cyclization to form a cyclic iminium ion, which is a dehydrated rearrangement product. This is a significant issue in analytical methods involving alkaline extraction, such as some gas chromatography-mass spectrometry (GC-MS) protocols.[1]

  • Formation of this compound Amide: In the presence of a strong base, this compound can be converted into a more stable internal amide. While this is a degradation pathway, it can be intentionally induced to stabilize the molecule for more reliable analysis.[1]

Q3: What is the recommended analytical technique for this compound analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique. LC-MS/MS can differentiate between this compound and its degradation products without the need for the alkaline extraction typically used in GC-MS, which can exacerbate degradation.[2][3]

Q4: What are the general recommendations for storing biological samples containing this compound?

A4: To minimize degradation, biological samples should be stored at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage, while freezing at -20°C or -80°C is recommended for long-term storage.[4] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[5][6] For urine samples, the use of preservatives can help maintain stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or Inconsistent this compound Recovery in GC-MS Analysis Base-catalyzed degradation of this compound into its dehydrated rearrangement product during alkaline extraction.[1]Method A: Conversion to a Stable Amide: Intentionally convert this compound to its more stable amide form before extraction by adding a strong base like sodium hydroxide.[1][7] Method B: Switch to LC-MS/MS: This technique can distinguish between this compound and its degradation products without requiring alkaline extraction.[2][3]
Peak Splitting or Tailing in LC-MS/MS Chromatograms 1. On-column degradation: The pH of the mobile phase may be causing degradation on the analytical column. 2. Co-elution with degradation products: Lack of chromatographic separation between this compound and its dehydrated rearrangement product. 3. Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase.[1]1. Optimize Mobile Phase pH: Experiment with a slightly acidic mobile phase to minimize on-column degradation.[1] 2. Improve Chromatographic Resolution: Adjust the gradient, flow rate, or consider a different column chemistry to achieve baseline separation.[1] 3. Match Sample Solvent to Mobile Phase: Reconstitute the final extract in the initial mobile phase.
Ion Suppression or Enhancement in LC-MS/MS Co-eluting matrix components from the biological sample interfering with the ionization of this compound.[8]1. Improve Sample Clean-up: Utilize solid-phase extraction (SPE) to effectively remove interfering matrix components.[9] 2. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the ion-suppressing components.[9] 3. Sample Dilution: Dilute the sample to reduce the concentration of matrix interferents, ensuring the analyte concentration remains within the linear range of the assay.[9]
High Variability in Results Between Replicate Injections 1. Inconsistent Sample Preparation: Variations in extraction efficiency or pH adjustment. 2. Instrument Instability: Fluctuations in the LC or MS system.1. Standardize Sample Preparation: Ensure consistent volumes, mixing times, and pH adjustments for all samples. Use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[9] 2. Verify Instrument Performance: Run system suitability tests and quality control samples to ensure the instrument is performing within specifications.
Gradual Decrease in this compound Concentration in Stored Samples Degradation of this compound over time due to improper storage conditions (temperature, pH).Optimize Storage Conditions: Store samples at -20°C or colder for long-term stability. For urine, consider adding a preservative like boric acid to inhibit microbial growth or sodium fluoride (B91410) to inhibit enzymatic activity.[4][10] Avoid repeated freeze-thaw cycles.[5][6]

Data on this compound Stability

The following table summarizes the stability of this compound in different solvents under refrigerated conditions.

Table 1: Stability of this compound in Different Solvents at 4°C over 21 Days [1]

SolventDay 1: this compound Concentration (ng/mL)Day 21: this compound Concentration (ng/mL)% Decrease
Methanol87130265.3%
Synthetic Urine103973429.4%
Water (10% Ethanol)110293914.8%

Data adapted from a study on this compound stability. The concentrations are based on calibrators with an estimated purity of 93-97%.[1]

Experimental Protocols

Protocol 1: Stabilization of this compound by Conversion to this compound Amide for GC-MS Analysis [1][7]

This protocol is designed to convert unstable this compound into its more stable amide form prior to analysis.

Materials:

  • Biological sample (e.g., urine, plasma)

  • 35% Sodium Hydroxide (NaOH) solution

  • 100 mM Phosphate (B84403) buffer (pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange recommended)

  • Appropriate organic solvents for SPE (e.g., methanol, dichloromethane, isopropanol)

  • Ammonium (B1175870) hydroxide

Procedure:

  • To 1 mL of the biological sample, add one drop of 35% NaOH solution and mix.

  • Adjust the pH of the sample to approximately 6.0 using 100 mM phosphate buffer.

  • Proceed with your established solid-phase extraction (SPE) protocol.

  • Elute the stabilized this compound amide from the SPE cartridge using an appropriate organic solvent mixture (e.g., dichloromethane:isopropanol with 2% ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection into the GC-MS.

Protocol 2: "Dilute and Shoot" Sample Preparation for LC-MS/MS Analysis of this compound in Urine [2][3]

This protocol minimizes sample manipulation to reduce the risk of analyte degradation.

Materials:

  • Urine sample

  • Deionized water

  • Internal standard solution (e.g., this compound-d5)

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

Procedure:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Dilute 25 µL of the urine sample with 200 µL of deionized water.

  • Add 25 µL of the internal standard solution.

  • Vortex the mixture.

  • Inject an appropriate volume (e.g., 5 µL) of the diluted sample directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Urine/Plasma) dilution Dilution & Internal Standard Addition sample->dilution vortex Vortex Mixing dilution->vortex injection Direct Injection vortex->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for "Dilute and Shoot" LC-MS/MS Analysis.

troubleshooting_workflow action_node Optimize Mobile Phase pH Improve Chromatography issue_node Degradation or Extraction Issue start Inconsistent Results? check_recovery Low Analyte Recovery? start->check_recovery check_recovery->issue_node Yes check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No check_peak_shape->action_node Yes check_matrix_effects Matrix Effects Suspected? check_peak_shape->check_matrix_effects No action_node2 Improve Sample Cleanup Dilute Sample check_matrix_effects->action_node2 Yes action_node3 Review Instrument Performance check_matrix_effects->action_node3 No

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Enhancing the synthetic yield and purity of norpropoxyphene reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the yield and purity of norpropoxyphene (B1213060) synthetic reference standards.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound from propoxyphene?

A1: The most prevalent and effective method for synthesizing this compound is through the N-demethylation of the tertiary amine in the parent compound, propoxyphene. This is typically achieved via a two-step chemical process involving a chloroformate reagent. The reaction proceeds through a stable carbamate (B1207046) intermediate, which is then hydrolyzed to yield the final secondary amine, this compound. Reagents like α-chloroethyl chloroformate (ACE-Cl) are often preferred for this transformation.[1][2]

Q2: My final product shows a significant impurity at m/z 308. What is this and how can I avoid it?

A2: This common impurity is a dehydrated rearrangement product of this compound. This compound is known to be unstable under alkaline (high pH) conditions, which can catalyze a cyclization and subsequent dehydration.[3][4] To avoid this, it is critical to maintain neutral or slightly acidic conditions during the workup and purification steps. Avoid using strong bases for extraction or chromatography.

Q3: What are the key factors influencing the yield of the N-demethylation reaction?

A3: Several factors can impact the overall yield:

  • Choice of Reagent: α-Chloroethyl chloroformate (ACE-Cl) is generally more efficient and proceeds under milder conditions than older methods like the von Braun reaction (using cyanogen (B1215507) bromide), which is also highly toxic.[1][5][6]

  • Reaction Conditions: The reaction should be carried out in an inert, dry solvent (e.g., 1,2-dichloroethane (B1671644) or toluene) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Hydrolysis of the Carbamate: The second step, hydrolysis of the carbamate intermediate, is critical. Incomplete hydrolysis will result in a lower yield of the desired product. Refluxing in methanol (B129727) is a common and effective method for this step.[1]

Q4: What is the recommended method for purifying the final this compound product to reference standard grade (>99% purity)?

A4: High-purity this compound can be obtained using flash column chromatography. Given the basic nature of the amine, standard silica (B1680970) gel can cause peak tailing and potential degradation. It is often beneficial to use an amine-functionalized silica column or to add a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the mobile phase.[7] Alternatively, reversed-phase chromatography with a mobile phase buffered to a slightly acidic pH (e.g., with 0.1% formic acid) can be effective.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Carbamate Intermediate (Step 1) 1. Inactive chloroformate reagent due to moisture.2. Reaction temperature too low.3. Insufficient reaction time.4. Presence of water in the reaction mixture.1. Use a fresh, unopened bottle of the chloroformate reagent.2. Gently warm the reaction mixture as specified in the protocol (e.g., to 50-60 °C).3. Monitor the reaction by TLC or LC-MS and extend the reaction time if starting material is still present.4. Ensure all glassware is oven-dried and solvents are anhydrous.
Incomplete Hydrolysis of Carbamate Intermediate (Step 2) 1. Insufficient reflux time in methanol.2. Methanol not anhydrous.1. Extend the reflux time and monitor the disappearance of the carbamate intermediate by TLC or LC-MS.2. Use a dry, high-purity grade of methanol for the hydrolysis step.
Low Purity of Final Product After Purification 1. Co-elution of unreacted starting material (propoxyphene).2. Formation of the rearrangement impurity (m/z 308) during workup.3. Residual solvent contamination.1. Optimize the chromatography gradient to improve separation between the tertiary amine (propoxyphene) and the secondary amine (this compound).2. Ensure all aqueous washes and extractions are performed with neutral or slightly acidic solutions. Avoid any exposure to basic conditions.3. Dry the final product under high vacuum for an extended period (12-24 hours) to remove residual solvents.
Poor Peak Shape During Chromatographic Purification 1. Strong interaction of the basic amine with acidic silica gel.1. Add 0.5-1% triethylamine (B128534) or ammonia (B1221849) in methanol to the mobile phase.2. Use a deactivated silica gel or an amine-functionalized stationary phase.3. Consider using reversed-phase chromatography as an alternative purification strategy.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via ACE-Cl Demethylation

This protocol describes a plausible method for the N-demethylation of d-propoxyphene. Disclaimer: This procedure is based on established chemical principles for N-demethylation and should be performed with appropriate safety precautions by qualified personnel.

Step 1: Carbamate Formation

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve d-propoxyphene (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Cool the solution to 0 °C using an ice bath.

  • Add α-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 83 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

Step 2: Carbamate Hydrolysis

  • Dissolve the crude carbamate residue from Step 1 in anhydrous methanol.

  • Heat the solution to reflux (approx. 65 °C) for 1-2 hours. Monitor the conversion of the carbamate to this compound by TLC or LC-MS.

  • After completion, cool the mixture and evaporate the methanol under reduced pressure to yield the crude this compound hydrochloride salt.

Step 3: Workup and Purification

  • Dissolve the crude product in deionized water and wash with dichloromethane (B109758) to remove non-polar impurities.

  • Carefully adjust the aqueous layer to pH ~7-8 with a saturated sodium bicarbonate solution. Caution: Avoid making the solution strongly basic to prevent impurity formation.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane with 0.5% triethylamine) to yield pure this compound free base.

Data Presentation: Expected Yield and Purity

The following table summarizes expected outcomes based on typical N-demethylation reactions of similar tertiary amines. Actual results may vary.

Parameter Expected Value Notes
Yield of Carbamate Intermediate >90%This step is generally high-yielding.
Overall Yield of this compound 75-85%The primary loss of yield typically occurs during the purification steps.
Purity (Post-Chromatography) >99.0% (by HPLC)Achievable with careful chromatography.
Major Potential Impurities Unreacted Propoxyphene, Carbamate Intermediate, Dehydrated Rearrangement Product (m/z 308)Impurity levels should be <0.1% for a reference standard.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Propoxyphene Propoxyphene (Starting Material) Carbamate Carbamate Intermediate Propoxyphene->Carbamate 1. ACE-Cl 2. Reflux in DCE This compound Crude this compound (HCl Salt) Carbamate->this compound Methanol Reflux Pure_this compound Pure this compound (>99%) This compound->Pure_this compound 1. Neutralization 2. Extraction 3. Chromatography

Caption: Synthetic workflow for this compound production.

Troubleshooting Logic for Low Purity

G Start Low Purity Detected (Post-Synthesis) CheckImpurity Identify Major Impurity (LC-MS / NMR) Start->CheckImpurity UnreactedSM Unreacted Propoxyphene? CheckImpurity->UnreactedSM Analysis Rearrangement Rearrangement Product (m/z 308)? UnreactedSM->Rearrangement No Sol_SM Solution: • Increase reaction time (Step 1) • Optimize chromatography UnreactedSM->Sol_SM Yes Other Other Impurities? Rearrangement->Other No Sol_Rearrange Solution: • Avoid strong base in workup • Maintain pH < 8 Rearrangement->Sol_Rearrange Yes Sol_Other Solution: • Check solvent purity • Re-purify using alternative method Other->Sol_Other Yes

Caption: Troubleshooting flowchart for low purity issues.

Impurity Formation Pathway

G This compound This compound (Desired Product) Cyclized Cyclized Intermediate (Unstable) This compound->Cyclized High pH (e.g., NaOH) Impurity Dehydrated Rearrangement Product (m/z 308) Cyclized->Impurity - H2O

Caption: Formation of the key rearrangement impurity.

References

Technical Support Center: Optimization of Ionization Parameters for Sensitive Norpropoxyphene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of norpropoxyphene (B1213060) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantitative analysis of this compound?

A1: The primary challenge in this compound analysis is its inherent instability. This compound, the main active metabolite of propoxyphene, is prone to degradation during sample preparation, which can lead to inaccurate and unreliable analytical results.[1] Specifically, it can undergo cyclization and dehydration in neutral or alkaline conditions to form a dehydrated rearrangement product.[1] This degradation is a significant issue in analytical methods that involve alkaline extraction, such as some gas chromatography-mass spectrometry (GC-MS) protocols.[1][2]

Q2: What is the molecular mass of this compound and its common degradation product?

A2: this compound has a molecular ion with a mass-to-charge ratio (m/z) of 326.[3][4] Its common degradation product, a dehydrated rearrangement product, has an m/z of 308.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can differentiate between these two compounds.[3][4]

Q3: Which analytical technique is preferred for this compound analysis, GC-MS or LC-MS/MS?

A3: LC-MS/MS is generally the preferred method for the accurate quantification of this compound.[2][4] This is because traditional GC-MS methods often use alkaline extraction steps that can cause the degradation of this compound to its rearrangement product, making it difficult to distinguish between the two.[2][4] LC-MS/MS methods, particularly "dilute and shoot" approaches, can minimize sample preparation and circumvent the degradation issues associated with alkaline conditions.[3][4]

Q4: What are the typical mass transitions (MRM) for this compound?

A4: While optimal transitions should be determined empirically on your instrument, a common precursor ion for this compound is m/z 326. A known fragmentation product is m/z 252, which results from the dissociation of the unstable molecular ion in the ion source.[2][4]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Recovery

Possible Cause Troubleshooting Steps
Degradation during Sample Preparation - Avoid alkaline conditions: this compound is unstable in neutral or alkaline solutions, leading to the formation of a dehydrated rearrangement product (m/z 308).[1][2] Maintain a slightly acidic pH during extraction and storage. - Consider alternative extraction methods: If using liquid-liquid extraction with an alkaline step, consider switching to solid-phase extraction (SPE) with a suitable sorbent and pH control.[1] - For GC-MS analysis: To improve stability, consider a derivatization step to convert this compound to a more stable amide form.[1][5]
Inappropriate SPE Sorbent or Protocol - Select the correct sorbent: For a basic compound like this compound, a mixed-mode cation exchange sorbent is often effective.[1] - Optimize pH: Ensure the sample loading pH allows for the charged state of this compound for strong retention on a cation exchange sorbent. Elute with a solvent that neutralizes the charge.[1] - Evaluate wash and elution solvents: Test different wash solvents to remove interferences without eluting the analyte. Ensure the elution solvent has sufficient strength and volume for complete recovery.[1]

Issue 2: Poor Peak Shape or Co-elution

Possible Cause Troubleshooting Steps
Co-elution with Degradation Product - Optimize chromatography: If this compound co-elutes with its dehydrated rearrangement product, modify the mobile phase gradient, flow rate, or consider a different column chemistry to achieve baseline separation.[1] A slightly acidic mobile phase may also help minimize on-column degradation.[1]
Matrix Effects - Implement effective sample clean-up: Use solid-phase extraction (SPE) to remove interfering matrix components before injection.[1][6] - Evaluate different ionization sources: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If matrix effects are severe, consider testing an APCI source if available.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline and should be optimized for your specific application and matrix.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.

    • Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.

    • Centrifuge the sample to pellet any precipitates.[5]

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with:

      • 1 x 3 mL Methanol

      • 1 x 3 mL Deionized Water

      • 1 x 3 mL 100 mM phosphate buffer (pH 6.0)[5]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[5]

  • Washing:

    • Wash the cartridge to remove interferences:

      • 1 x 3 mL Deionized Water

      • 1 x 3 mL 100 mM Acetic Acid

      • 1 x 3 mL Methanol[5]

    • Dry the column completely under full vacuum for at least 5 minutes.[5]

  • Elution:

    • Elute this compound with 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).[5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at < 40°C.[5]

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]

Quantitative Data Summary

Table 1: Mass Spectrometric Parameters for this compound and its Degradation Product.

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Reference(s)
This compound326252[2][3][4]
Dehydrated Rearrangement Product308Not specified in search results[2][3][4]

Table 2: Example Electrospray Ionization (ESI) Parameters from a Published Method.

Note: These are example parameters and should be optimized for your specific instrument and method.

Parameter Value Reference
Gas Temperature350°C[4]
Drying Gas FlowNot specified[4]
Capillary Voltage3000 V[4]
Fragmentor Voltage60[4]

Visualizations

Norpropoxyphene_Degradation This compound This compound (m/z 326) DegradationProduct Dehydrated Rearrangement Product (m/z 308) This compound->DegradationProduct Alkaline Conditions (e.g., GC-MS extraction)

Caption: Degradation pathway of this compound under alkaline conditions.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solution Low_Recovery Low or Inconsistent Recovery Check_pH Verify Sample & Extraction pH (Maintain acidic conditions) Low_Recovery->Check_pH Optimize_SPE Optimize SPE Method (Sorbent, Wash, Elution) Low_Recovery->Optimize_SPE Poor_Peak_Shape Poor Peak Shape/ Co-elution Optimize_Chroma Optimize Chromatography (Gradient, Column, Flow Rate) Poor_Peak_Shape->Optimize_Chroma Assess_Matrix Assess Matrix Effects Poor_Peak_Shape->Assess_Matrix Improved_Method Sensitive & Robust This compound Detection Check_pH->Improved_Method Optimize_SPE->Improved_Method Optimize_Chroma->Improved_Method Assess_Matrix->Improved_Method

Caption: Troubleshooting workflow for this compound analysis.

References

Addressing cross-reactivity issues in immunoassays for norpropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for norpropoxyphene (B1213060).

Troubleshooting Guides

This section addresses common issues encountered during this compound immunoassays, focusing on unexpected results and high background signals.

Issue: Positive Results in Negative Control Wells

Possible Cause Troubleshooting Step Expected Outcome
Contamination of Reagents or SamplesUse fresh, unopened reagents and sterile pipette tips for each sample and reagent transfer.Elimination of signal in negative control wells.
Cross-Contamination Between WellsBe careful to avoid splashing when adding or removing solutions from wells. Use plate sealers during incubation steps.Signal is confined to appropriate wells.
Detection Antibody SpecificityThe detection antibody may be cross-reacting with the coating antibody or other components of the assay.Consult the manufacturer's data sheet for known cross-reactivities. Consider using a different detection antibody.
Insufficient WashingEnsure thorough washing of wells between steps to remove all unbound reagents. Increase the number of wash cycles or the soaking time.[1]Reduction or elimination of background signal.

Issue: High Background Signal Across the Entire Plate

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Antibody ConcentrationTitrate the primary and/or secondary antibody to determine the optimal concentration. High antibody concentrations can lead to non-specific binding.[1]A clear signal with low background is achieved.
Ineffective BlockingThe blocking buffer may not be optimal for the assay. Try a different blocking agent (e.g., BSA, non-fat dry milk) or increase the blocking incubation time.A significant reduction in background signal.
Substrate Solution IssuesThe substrate solution may have been exposed to light or contaminated. Use fresh, properly stored substrate.[1]The substrate should be colorless before use and only develop color in the presence of the enzyme.
Incubation Times or Temperatures are OffAdhere strictly to the incubation times and temperatures specified in the assay protocol.Consistent and reproducible results with low background.

Frequently Asked Questions (FAQs)

Q1: My immunoassay for propoxyphene is showing a positive result, but GC-MS confirmation is negative for propoxyphene. What could be the cause?

A1: This discrepancy is often due to the cross-reactivity of the immunoassay with this compound, the primary metabolite of propoxyphene.[2] Many propoxyphene immunoassays are designed to detect both propoxyphene and this compound. Since this compound is often present in higher concentrations and has a longer half-life in urine than the parent drug, the immunoassay may detect its presence even when propoxyphene levels are below the GC-MS detection limit.[3][4] It is crucial to consider the cross-reactivity profile of the specific immunoassay being used. Some assays exhibit significantly higher cross-reactivity to this compound than others.[2]

Q2: How can I determine the extent of cross-reactivity of my antibody with this compound?

A2: A competitive ELISA is a standard method to quantify the cross-reactivity of an antibody with structurally related compounds like this compound.[5] This involves creating a standard curve with the target analyte (propoxyphene) and then running inhibition curves with the cross-reactant (this compound). The concentration of this compound required to cause a 50% reduction in signal (IC50) is compared to the IC50 of propoxyphene. The percent cross-reactivity can then be calculated.

Q3: Are there compounds other than this compound that can interfere with my propoxyphene immunoassay?

A3: Yes, other structurally unrelated compounds have been reported to cause false-positive results in some propoxyphene immunoassays. For example, dextromethorphan (B48470) has been identified as a potential cross-reactant in some systems.[6] It is essential to review the package insert of your specific immunoassay kit for a list of known cross-reactants.[6][7] If a patient is taking medications not listed, there is still a possibility of interference, and any presumptive positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS.[3][8]

Q4: What is the structural difference between propoxyphene and this compound that leads to cross-reactivity?

A4: Propoxyphene is metabolized in the liver via N-demethylation to form this compound.[2] This means that this compound is structurally very similar to propoxyphene, differing only by the absence of one methyl group on the nitrogen atom. This high degree of structural similarity is the primary reason for antibody cross-reactivity.

Q5: How can I minimize cross-reactivity in my immunoassay?

A5: Minimizing cross-reactivity often involves careful assay design and optimization. Here are a few strategies:

  • Antibody Selection: Choose a monoclonal antibody with high specificity for your target analyte (this compound).

  • Assay Format: A competitive immunoassay format can be designed to be highly specific.[9]

  • Optimization of Assay Conditions: Adjusting factors like pH, ionic strength, and incubation times can help to favor the binding of the target analyte over cross-reactants.

Data Presentation

Table 1: Cross-Reactivity of Various Immunoassays with this compound

This table summarizes the cross-reactivity of different commercial immunoassays with this compound. The data is compiled from manufacturer's package inserts and scientific literature.

ImmunoassayManufacturerTarget AnalyteCross-Reactivity with this compound (%)Reference
OnLine Propoxyphene AssayRochePropoxyphene77[2]
EMIT II Propoxyphene AssaySiemens Healthcare DiagnosticsPropoxyphene7[2]
DRI™ Propoxyphene AssayThermo Fisher ScientificPropoxypheneNot explicitly quantified as a percentage, but this compound produces a positive result at a concentration of 1000 ng/mL for a 300 ng/mL cutoff.[3]
Lin-Zhi Propoxyphene Enzyme ImmunoassayLin-Zhi International, Inc.PropoxypheneNot explicitly quantified as a percentage, but this compound produces a positive result at a concentration of 1000 ng/mL for a 300 ng/mL cutoff.[8]

Note: Cross-reactivity data can vary between lots and is dependent on the specific assay conditions. Always refer to the package insert for your specific assay kit.

Experimental Protocols

Protocol 1: Competitive ELISA for Determining this compound Cross-Reactivity

This protocol outlines a method to determine the percent cross-reactivity of an antibody with this compound in a competitive ELISA format.

Materials:

  • High-binding 96-well microtiter plates

  • Propoxyphene standard

  • This compound standard

  • Primary antibody specific for propoxyphene/norpropoxyphene

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a propoxyphene-protein conjugate in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the propoxyphene standard (for the standard curve) and the this compound standard (for the cross-reactivity curve).

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standards for 30 minutes at room temperature.

    • Add the antibody-analyte mixtures to the coated wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the propoxyphene concentration to generate a standard curve.

    • Determine the IC50 value (concentration of propoxyphene that causes 50% inhibition of the maximum signal).

    • Plot the absorbance values against the log of the this compound concentration to generate an inhibition curve.

    • Determine the IC50 value for this compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Propoxyphene / IC50 of this compound) x 100

Protocol 2: Western Blot for Antibody Specificity Confirmation

This protocol can be used to confirm the specificity of a primary antibody to this compound and to check for cross-reactivity with propoxyphene.

Materials:

  • Propoxyphene and this compound standards

  • Protein carrier (e.g., BSA)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Conjugate propoxyphene and this compound to a carrier protein like BSA. Prepare samples of the conjugates for electrophoresis.

  • SDS-PAGE: Separate the protein conjugates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the resulting bands. A specific antibody should show a strong band corresponding to the this compound-BSA conjugate and a potentially weaker or no band for the propoxyphene-BSA conjugate, depending on its cross-reactivity.

Visualizations

Cross_Reactivity_Troubleshooting cluster_0 Initial Observation cluster_1 Confirmation Step cluster_2 Possible Causes Positive_Result Positive Immunoassay Result GCMS_Confirmation GC-MS / LC-MS/MS Confirmation Positive_Result->GCMS_Confirmation Proceed to Confirmation True_Positive True Positive for Propoxyphene GCMS_Confirmation->True_Positive Positive for Propoxyphene Cross_Reactivity Cross-Reactivity with this compound GCMS_Confirmation->Cross_Reactivity Negative for Propoxyphene Other_Interference Interference from Other Compounds GCMS_Confirmation->Other_Interference Negative for Propoxyphene

Caption: Troubleshooting workflow for a positive immunoassay result.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Coat Plate with Propoxyphene Conjugate Wash1 Wash Coat->Wash1 Block Block Non-Specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_to_Plate Add Mixture to Coated Plate Wash2->Add_to_Plate Prepare_Standards Prepare Propoxyphene & this compound Standards Pre_Incubate Pre-incubate Standards with Primary Antibody Prepare_Standards->Pre_Incubate Pre_Incubate->Add_to_Plate Wash3 Wash Add_to_Plate->Wash3 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add Substrate & Develop Color Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

References

Method refinement for the trace analysis of norpropoxyphene in hair samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of norpropoxyphene (B1213060) trace analysis in hair samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the trace analysis of this compound in hair?

The primary challenges include the inherent instability of this compound, which can lead to degradation during sample preparation, particularly under alkaline conditions.[1][2] Other significant challenges include achieving adequate sensitivity for trace-level detection, managing matrix effects from the complex hair matrix, preventing external contamination, and potential removal of the analyte by cosmetic hair treatments.[3][4]

Q2: Which analytical technique is most suitable for this compound analysis in hair?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in hair samples.[5][6] It offers high sensitivity and specificity, and it can distinguish this compound from its degradation products.[2] Gas chromatography-mass spectrometry (GC-MS) is generally not recommended due to the thermal instability of propoxyphene and its metabolites.[7]

Q3: What are the main degradation pathways for this compound during sample preparation?

This compound is susceptible to degradation through two main pathways:

  • Cyclization and Dehydration: Under neutral or alkaline conditions, this compound can undergo intramolecular cyclization to form a dehydrated rearrangement product.[1][2] This is a major issue in analytical methods that use alkaline extraction.[1][2]

  • Amide Formation: In the presence of a strong base, this compound can be converted to a more stable internal amide.[1][8] This conversion can sometimes be intentionally induced to achieve a more stable molecule for reliable analysis.[1][8]

Q4: How can external contamination of hair samples be addressed?

To address external contamination, a thorough decontamination or washing procedure is essential before extraction.[3][4] A common method involves sequential washes with solvents like water and acetone (B3395972) to remove drugs and other contaminants from the hair surface.[7][9]

Troubleshooting Guides

Low or Inconsistent Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction from Hair Matrix Ensure complete pulverization of the hair sample to increase the surface area for extraction.[4] Optimize the extraction solvent and consider increasing the incubation time or temperature.[10][11] Sonication can also aid in the extraction process.[9]
Analyte Degradation during Extraction Avoid highly alkaline conditions during extraction.[1][2] If basic conditions are necessary, consider a method that intentionally and controllably converts this compound to its more stable amide form using a strong base like sodium hydroxide (B78521) prior to extraction.[1][8]
Poor Solid-Phase Extraction (SPE) Performance Optimize the SPE sorbent choice for this compound. Ensure the pH of the sample and wash solutions are appropriate for the analyte, which is a basic compound.[1] Evaluate the strength of the wash solvent to prevent premature elution of this compound.[1] Ensure the elution solvent is strong enough and the volume is sufficient for complete recovery.[1]
Poor Chromatographic Peak Shape (Splitting or Tailing)
Potential Cause Troubleshooting Steps
On-column Degradation Optimize the pH of the mobile phase; a slightly acidic pH may minimize on-column degradation.[1]
Co-elution with Interferences Improve chromatographic resolution by modifying the gradient, flow rate, or trying a different column chemistry to achieve baseline separation.[1]
Matrix Effects Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the analysis of opioids, including this compound, in hair.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMethodLODLOQReference
This compoundHPLC1.5 ng/mg-[7]
DextropropoxypheneHPLC< 1.0 ng/mg-[7]
Various Drugs of AbuseLC-MS/MS-2 - 10 ng/g[9]
Novel Synthetic OpioidsLC-MS/MS0.1 pg/mg-[6]
Synthetic OpioidsUHPLC-MS/MS0.1 - 0.3 pg/mg0.3 - 0.9 pg/mg[11]
Over 150 AnalytesLC-MS/MS-≤1.25 pg/segment[12]

Table 2: Method Performance Characteristics

MethodAnalytesRecoveryMatrix EffectReproducibility (RSD%)Reference
LC-MS/MS16 Drugs of Abuse--1.4 - 7.6%[9]
LC-MS/MS27 Opioids>50%-89.2 to -28.3%<17.5%[5]
UHPLC-MS/MS13 Synthetic Opioids~100%--[11]

Experimental Protocols

Detailed Methodology for Hair Sample Analysis by LC-MS/MS

This protocol is a synthesis of common practices reported in the literature.[5][9]

  • Decontamination:

    • Wash approximately 20-50 mg of hair sequentially with 5 mL of water and 5 mL of acetone.[9]

    • Allow the hair to dry completely at room temperature.

  • Pulverization:

    • Cut the decontaminated hair into small segments.

    • Pulverize the hair segments using a bead mill or tissue homogenizer to create a fine powder.[9] This step is critical for efficient extraction.[4]

  • Extraction:

    • Weigh approximately 20 mg of the pulverized hair into a glass tube.

    • Add an appropriate internal standard.

    • Add 1 mL of an extraction solvent (e.g., a mixture of methanol (B129727) and acetonitrile (B52724), potentially with a small percentage of formic acid).[9]

    • Incubate the mixture. Incubation conditions can vary, for example, sonication for 5 minutes or incubation at 50-55°C for several hours.[9][10][11]

    • Centrifuge the sample at high speed (e.g., 8,000 rpm for 5 minutes).[9]

  • Sample Clean-up (Optional but Recommended):

    • The supernatant can be diluted and directly injected, or a solid-phase extraction (SPE) can be performed for cleaner extracts.[1][9]

    • For SPE, a mixed-mode cation exchange sorbent is often effective for basic compounds like this compound.[5]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.[13]

    • Employ a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[13]

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor for specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.[5]

Visualizations

Workflow General Workflow for this compound Hair Analysis cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Decontamination 1. Decontamination (Water & Acetone Wash) Pulverization 2. Pulverization (Bead Mill) Decontamination->Pulverization Extraction 3. Extraction (Solvent Incubation/Sonication) Pulverization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Dilution Direct Dilution Centrifugation->Dilution Supernatant SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant LCMS LC-MS/MS Analysis Dilution->LCMS SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound Hair Analysis.

Troubleshooting Troubleshooting Low this compound Recovery cluster_extraction Extraction Issues cluster_degradation Analyte Degradation cluster_spe SPE Issues Start Low or Inconsistent Recovery CheckPulverization Is pulverization complete? Start->CheckPulverization CheckpH Are extraction conditions alkaline? Start->CheckpH CheckSPE Is SPE recovery poor? Start->CheckSPE OptimizeExtraction Optimize solvent, time, temp, or sonication. CheckPulverization->OptimizeExtraction No AvoidAlkaline Avoid high pH or use amide conversion method. CheckpH->AvoidAlkaline Yes OptimizeSPE Re-evaluate sorbent, pH, wash & elution solvents. CheckSPE->OptimizeSPE Yes

Caption: Troubleshooting Low this compound Recovery.

References

Technical Support Center: Norpropoxyphene Extraction from Complex Tissue Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of norpropoxyphene (B1213060) from complex tissue matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with this compound extraction?

A1: The primary challenge in this compound extraction is its inherent instability. This compound, the main metabolite of propoxyphene, is susceptible to degradation during sample preparation, which can lead to inaccurate and unreliable analytical results.[1]

Q2: What are the primary degradation pathways of this compound?

A2: this compound primarily degrades through two main pathways:

  • Cyclization and Dehydration: Under neutral or alkaline conditions, this compound can undergo intramolecular cyclization to form a dehydrated rearrangement product. This is a significant issue in analytical methods involving alkaline extraction, such as some gas chromatography-mass spectrometry (GC-MS) protocols.[1]

  • Formation of this compound Amide: In the presence of a strong base, this compound can be converted to a more stable internal amide. While technically a degradation pathway, this conversion is often intentionally induced to stabilize the molecule for more reliable analysis.[1]

Q3: Which extraction techniques are most suitable for this compound from tissue matrices?

A3: The most common and effective techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). SPE is often preferred for its high selectivity and ability to produce cleaner extracts.[2][3] LLE is a well-established method also suitable for postmortem tissue samples.[4] QuEChERS is a newer technique that is gaining popularity due to its speed and efficiency.

Q4: How does the choice of tissue matrix affect extraction efficiency?

A4: Different tissue matrices present unique challenges. Adipose (fatty) tissues have high lipid content that can interfere with extraction and analysis. Liver tissue is metabolically active and may contain a higher concentration of metabolites that can complicate the extraction process. Brain tissue has a complex lipid and protein composition. Therefore, the extraction protocol must be optimized for the specific tissue type to minimize matrix effects and maximize recovery.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Low or Inconsistent Recovery
Symptom Potential Cause Troubleshooting Steps
Low this compound recovery in GC-MS analysis with alkaline extraction. Base-catalyzed degradation of this compound into its dehydrated rearrangement product.[1]Solution A: Conversion to a Stable Amide: Intentionally convert this compound to its more stable amide form before extraction by adding a strong base like sodium hydroxide (B78521).[1][5] Solution B: Use an Alternative Method: Employ an LC-MS/MS method that does not require alkaline extraction.
Low recovery in Solid-Phase Extraction (SPE). Incomplete Elution: The elution solvent may not be strong enough to release this compound from the SPE sorbent.Optimize Elution: Ensure the elution solvent is sufficiently strong. For example, adding a basic modifier like ammonium (B1175870) hydroxide to an organic solvent can improve elution.[1] Use an adequate volume of elution solvent to ensure complete recovery.
Improper pH: The pH of the sample load solution may not be optimal for retention on the sorbent.Optimize pH: Adjust the sample's pH to ensure this compound is in its charged state for strong retention on a cation exchange sorbent.[1]
Low recovery in Liquid-Liquid Extraction (LLE). Poor Partitioning: The chosen organic solvent may not be effectively extracting this compound from the aqueous phase.Optimize Solvent System: Test different organic solvents or solvent mixtures to improve partitioning. Ensure vigorous mixing to maximize contact between the two phases.
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte.Break Emulsions: Centrifuge at a higher speed, add salt to the aqueous phase, or use a different solvent system to prevent emulsion formation.
Poor Chromatographic Performance
Symptom Potential Cause Troubleshooting Steps
Split or tailing peaks in LC-MS/MS analysis. On-column Degradation: this compound may be degrading on the analytical column.Optimize Mobile Phase pH: Experiment with a slightly acidic mobile phase to minimize on-column degradation.[1] Improve Chromatography: Modify the gradient, flow rate, or consider a different column chemistry to achieve better peak shape.[1]
Matrix Effects: Co-eluting matrix components can interfere with the analyte peak.Improve Sample Clean-up: Implement a more rigorous clean-up step, such as SPE, to remove interfering matrix components before injection.[1]

Quantitative Data Summary

The following table summarizes reported recovery and precision data for this compound extraction from biological matrices. Data for specific tissue matrices like liver, brain, and adipose tissue is limited in the readily available literature; the values below are primarily from blood and urine.

Extraction Method Matrix Analyte Recovery (%) Within-Run CV (%) Day-to-Day CV (%) Reference
Liquid-Liquid ExtractionBloodThis compound93.04.86.8[6]
Solid-Phase ExtractionUrineThis compound86.1 (as amide)--[2]

Note: CV stands for Coefficient of Variation. "-" indicates data not reported in the cited source. Researchers should perform their own validation studies to determine extraction efficiency and reproducibility for their specific tissue matrix and analytical method.

Experimental Protocols

Propoxyphene Metabolic Pathway

Propoxyphene is primarily metabolized in the liver via N-demethylation to its major and active metabolite, this compound. This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP3A4.[1][7][8] Minor metabolic pathways include ring hydroxylation and glucuronide formation.[1][7][8]

G Propoxyphene Propoxyphene This compound This compound Propoxyphene->this compound N-demethylation Minor_Metabolites Ring Hydroxylation & Glucuronide Conjugates Propoxyphene->Minor_Metabolites CYP3A4 CYP3A4 CYP3A4->Propoxyphene

Caption: Metabolic conversion of propoxyphene.

Solid-Phase Extraction (SPE) Protocol for Tissue Homogenate

This protocol is adapted from a method for blood, plasma/serum, urine, and tissue homogenates.[5]

1. Sample Preparation a. To 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0), add internal standards. b. Add 1 g of tissue homogenate (typically prepared as a 1:4 tissue-to-buffer ratio). c. Vortex the mixture and let it stand for 5 minutes. d. Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again. e. Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary. f. Centrifuge for 10 minutes at 2000 rpm and discard the pellet.

2. SPE Column Conditioning a. Add 3 mL of methanol (B129727) to the Clean Screen® DAU extraction column. b. Add 3 mL of deionized water. c. Add 3 mL of 100 mM phosphate buffer (pH 6.0). Note: Aspirate at full vacuum or pressure after each step.

3. Sample Application a. Load the supernatant from the sample preparation step onto the conditioned SPE column at a flow rate of 1 to 2 mL/minute.

4. Column Washing a. Wash the column with 3 mL of deionized water. b. Wash with 3 mL of 100 mM acetic acid. c. Wash with 3 mL of methanol. d. Dry the column for 5 minutes under full vacuum or pressure.

5. Elution a. Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2). b. Collect the eluate at a flow rate of 1 to 2 mL/minute.

6. Dry Down and Reconstitution a. Add 100 µL of 1% HCl in methanol to the eluate. b. Evaporate the eluate to dryness at < 40 °C under a gentle stream of nitrogen. c. For LC-MS/MS analysis, reconstitute the residue in 100 µL of the mobile phase. For GC-MS analysis, dissolve the residue in 100 µL of ethyl acetate.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenize Homogenize Tissue (1g in buffer) Add_IS Add Internal Standard Homogenize->Add_IS Vortex_1 Vortex & Incubate Add_IS->Vortex_1 Centrifuge Centrifuge & Collect Supernatant Vortex_1->Centrifuge Condition Condition SPE Column (Methanol, DI Water, Buffer) Centrifuge->Condition Load Load Sample Condition->Load Wash Wash Column (DI Water, Acetic Acid, Methanol) Load->Wash Dry_Column Dry Column Wash->Dry_Column Elute Elute this compound (DCM/IPA/NH4OH) Dry_Column->Elute Dry_Eluate Dry Eluate Elute->Dry_Eluate Reconstitute Reconstitute Dry_Eluate->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction workflow.

Liquid-Liquid Extraction (LLE) Protocol for Postmortem Tissue

This is a general protocol for LLE from postmortem tissues and should be optimized for this compound.[4][6]

1. Sample Preparation a. Homogenize 1g of tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4). b. Add an internal standard to the homogenate.

2. Extraction a. Adjust the pH of the homogenate to approximately 9-10 with a suitable base (e.g., ammonium hydroxide). b. Add an appropriate volume of a water-immiscible organic solvent (e.g., n-butyl chloride, or a mixture of dichloromethane:isopropanol:ethyl acetate). c. Vortex or mechanically shake the mixture for 15-30 minutes to ensure thorough extraction. d. Centrifuge the mixture to separate the aqueous and organic layers.

3. Back-Extraction (Optional but Recommended for Cleaner Extracts) a. Transfer the organic layer to a new tube. b. Add a small volume of an acidic solution (e.g., 0.1 M HCl). c. Vortex and centrifuge to transfer the basic this compound into the aqueous acidic layer, leaving neutral and acidic interferences in the organic layer. d. Discard the organic layer.

4. Re-Extraction a. Make the acidic aqueous layer basic again (pH 9-10). b. Add a fresh portion of the organic solvent. c. Vortex and centrifuge.

5. Dry Down and Reconstitution a. Transfer the final organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a suitable solvent for chromatographic analysis.

G cluster_prep Sample Preparation cluster_ext Extraction cluster_back_ext Back-Extraction (Optional) cluster_re_ext Re-Extraction cluster_analysis Analysis Homogenize Homogenize Tissue Add_IS Add Internal Standard Homogenize->Add_IS Adjust_pH_Basic Adjust pH to Basic Add_IS->Adjust_pH_Basic Add_Solvent Add Organic Solvent Adjust_pH_Basic->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Transfer_Organic Collect Organic Layer Vortex_Centrifuge->Transfer_Organic Add_Acid Add Acidic Solution Transfer_Organic->Add_Acid Vortex_Centrifuge_2 Vortex & Centrifuge Add_Acid->Vortex_Centrifuge_2 Adjust_pH_Basic_2 Adjust Aqueous to Basic Vortex_Centrifuge_2->Adjust_pH_Basic_2 Add_Solvent_2 Add Fresh Organic Solvent Adjust_pH_Basic_2->Add_Solvent_2 Vortex_Centrifuge_3 Vortex & Centrifuge Add_Solvent_2->Vortex_Centrifuge_3 Collect_Organic Collect Final Organic Layer Vortex_Centrifuge_3->Collect_Organic Dry_Down Dry Down Collect_Organic->Dry_Down Reconstitute_Analyze Reconstitute & Analyze Dry_Down->Reconstitute_Analyze

Caption: Liquid-Liquid Extraction workflow.

References

Challenges and solutions in the enantioselective analysis of norpropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective analysis of norpropoxyphene (B1213060). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the analysis of this compound?

A1: The main challenge in this compound analysis is its chemical instability. In neutral or alkaline conditions, this compound is prone to undergo an intramolecular cyclization and dehydration, leading to the formation of a rearranged product.[1][2] This degradation can result in inaccurate quantification of the target analyte. Gas chromatography-mass spectrometry (GC-MS) methods that employ alkaline extraction are particularly susceptible to this issue.[2]

Q2: How can the instability of this compound be addressed during sample preparation?

A2: There are two main strategies to mitigate the instability of this compound:

  • Controlled Conversion: Intentionally and consistently convert this compound to its more stable internal amide form by treating the sample with a strong base, such as sodium hydroxide, prior to extraction.[1][3] This approach aims for a stable and reproducible measurement of the derivative.

  • pH Control: Maintain a slightly acidic pH during sample preparation and analysis to minimize degradation.[1] This is often the preferred method for LC-MS/MS analysis to measure the parent molecule directly.

Q3: Why is enantioselective analysis of this compound important?

A3: Propoxyphene, the parent drug of this compound, is a chiral compound with two stereogenic centers, existing as four stereoisomers. The enantiomers of propoxyphene exhibit different pharmacological activities. For instance, dextropropoxyphene is an analgesic, while levopropoxyphene (B1675174) has antitussive effects. The stereoselective metabolism of propoxyphene can lead to different ratios of this compound enantiomers in biological samples. Therefore, an enantioselective analysis is crucial for pharmacokinetic and pharmacodynamic studies, as well as for forensic and toxicological investigations to accurately interpret the findings.

Q4: What are the common analytical techniques for the enantioselective separation of chiral compounds like this compound?

A4: The most common techniques for chiral separations are high-performance liquid chromatography (HPLC) and gas chromatography (GC).[4]

  • Direct Methods: These methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H) and macrocyclic glycopeptide-based CSPs are widely used.[5]

  • Indirect Methods: In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[4]

Troubleshooting Guides

Issue 1: Poor or No Resolution of this compound Enantiomers

Q: I am not seeing any separation between the enantiomers of this compound on my chiral HPLC column. What should I do?

A: Achieving good resolution in chiral separations can be challenging. Here is a systematic approach to troubleshoot this issue:

  • Verify Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. For a basic compound like this compound, polysaccharide-based columns are often a good starting point.

  • Optimize the Mobile Phase:

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.

    • Additives: For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and selectivity.[5]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral methods. Try reducing the flow rate to enhance the interaction between the analytes and the CSP.[5]

  • Vary the Temperature: Temperature can have a significant impact on chiral separations. Experiment with both increasing and decreasing the column temperature to see if resolution improves.[5]

Issue 2: Peak Tailing or Splitting in Chiral HPLC Analysis

Q: My this compound enantiomer peaks are tailing or splitting. What could be the cause and how can I fix it?

A: Peak tailing and splitting can be caused by several factors in chiral HPLC. Here are some common causes and solutions:

  • Secondary Interactions: Basic compounds like this compound can exhibit secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a competing base, such as diethylamine (DEA), to the mobile phase to block these active sites.

  • Column Contamination or Void: A blocked column frit, contamination at the head of the column, or a void in the packing material can distort the peak shape.

    • Solution: If all peaks in the chromatogram are affected, try flushing the column or replacing the column frit. If the problem persists, the column may need to be replaced.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution: If peak splitting is observed for only one enantiomer, it might be due to the co-elution of an impurity or a degradation product.

    • Solution: Optimize the mobile phase composition or temperature to improve the separation between the analyte and the interfering peak. A "dilute and shoot" LC-MS/MS method can help distinguish between this compound and its dehydrated rearrangement product based on their different mass-to-charge ratios (m/z 326 for this compound and m/z 308 for the degradation product).[2]

Data Presentation

Table 1: Representative HPLC Method Parameters for Chiral Separation of Basic Compounds

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Table 2: Expected Performance Characteristics for a Validated Enantioselective Method

ParameterTypical Value
Resolution (Rs) > 1.5
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 1-10 ng/mL
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (%RE) ± 15%

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for Enantioselective LC-MS/MS Analysis

This protocol focuses on maintaining the stability of this compound by controlling the pH.

  • Sample Aliquoting: To 500 µL of plasma sample in a polypropylene (B1209903) tube, add the internal standard.

  • Protein Precipitation: Add 1.5 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Enantioselective HPLC Method

This protocol is a starting point for the separation of this compound enantiomers using a polysaccharide-based CSP.

  • HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Filter and degas the mobile phase.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Acquisition: Acquire data for a sufficient time to allow for the elution of both enantiomers.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Enantioselective HPLC Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporation to Dryness Transfer->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Analysis Column Chiral HPLC Column (e.g., Chiralcel OD-H) Inject->Column Detection UV or MS Detection Column->Detection Data Data Acquisition and Processing Detection->Data

Caption: Workflow for the enantioselective analysis of this compound.

Troubleshooting_Logic Start Poor or No Enantiomeric Resolution Check_Column Is the Chiral Stationary Phase (CSP) appropriate for a basic amine? Start->Check_Column Optimize_MP Optimize Mobile Phase (Solvent ratio, additives like DEA) Check_Column->Optimize_MP Yes Resolved Resolution Achieved Check_Column->Resolved No, select new CSP Adjust_Flow Reduce Flow Rate Optimize_MP->Adjust_Flow Vary_Temp Vary Column Temperature Adjust_Flow->Vary_Temp Vary_Temp->Optimize_MP If not, re-optimize Vary_Temp->Resolved If successful

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Technical Support Center: Optimization of In-Vitro Metabolism Assays for Norpropoxyphene Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in-vitro metabolism of propoxyphene to its major metabolite, norpropoxyphene (B1213060).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in-vitro metabolism assays for this compound formation.

Q1: Why is the yield of this compound lower than expected in my in-vitro assay?

A1: Low this compound formation can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Enzyme Activity: The primary enzyme responsible for the N-demethylation of propoxyphene is Cytochrome P450 3A4 (CYP3A4).[1][2][3] Ensure that the human liver microsomes (HLMs) or recombinant CYP3A4 enzymes used are of high quality and have been stored correctly at -80°C to maintain enzymatic activity.

  • Inadequate Cofactor Concentration: The CYP450 system requires NADPH as a cofactor for its catalytic activity. Ensure that a sufficient concentration of an NADPH regenerating system is included in the incubation mixture.

  • Incorrect Incubation Parameters: The incubation time, temperature, and pH can significantly impact enzyme kinetics. The optimal temperature is 37°C, and the pH should be maintained around 7.4.[4] Incubation times may need to be optimized, but linearity should be established to ensure initial rates are measured.

  • Substrate Concentration: The concentration of propoxyphene can affect the rate of metabolite formation. If the concentration is too low, the reaction rate will be slow. Conversely, very high concentrations can lead to substrate inhibition. It is recommended to perform a substrate concentration curve to determine the optimal concentration for your experimental conditions.

Q2: I am observing high variability in this compound formation between my experimental replicates. What could be the cause?

A2: High variability can compromise the reliability of your results. Here are potential causes and solutions:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme source and substrate. Use calibrated pipettes and pre-wet the tips.

  • Poor Mixing: Inadequate mixing of the incubation components can lead to localized differences in concentrations. Gently vortex or mix all solutions thoroughly before and after adding each component.

  • Temperature Gradients: Ensure a uniform temperature across all incubation tubes or wells. Using a water bath or a calibrated incubator is crucial. Avoid placing samples near the door or in areas with poor air circulation.

  • Edge Effects in Plates: When using multi-well plates, the outer wells are more prone to evaporation, which can concentrate the reactants and alter the reaction rate. It is advisable to either avoid using the outer wells or fill them with a buffer to maintain humidity.

  • Inconsistent Quenching: The timing and method of stopping the reaction (quenching) must be consistent for all samples. The addition of a cold organic solvent like acetonitrile (B52724) is a common method.

Q3: I am detecting an unexpected peak in my chromatogram close to this compound. What could it be?

A3: The presence of unexpected peaks could be due to several factors:

  • This compound Instability: this compound is known to be unstable and can undergo chemical degradation, particularly under alkaline conditions, to form a dehydrated rearrangement product.[5] This can be a significant issue in analytical methods that involve alkaline extraction steps.

  • Minor Metabolites: Besides N-demethylation to this compound, propoxyphene can undergo minor metabolic pathways such as ring hydroxylation and glucuronide formation.[2][3] The unexpected peak could be one of these minor metabolites.

  • Contaminants: The peak could also be a contaminant from your reagents, solvents, or the propoxyphene substrate itself. Running appropriate controls (e.g., incubation without substrate, incubation without enzyme) can help identify the source of the peak.

Q4: How can I confirm the identity of the this compound peak in my LC-MS/MS analysis?

A4: Confirmation of the this compound peak can be achieved by:

  • Using a Certified Reference Standard: The most reliable method is to compare the retention time and mass fragmentation pattern of your experimental peak with that of a certified this compound standard.

  • High-Resolution Mass Spectrometry: Accurate mass measurement can help confirm the elemental composition of the metabolite.

  • Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation pattern (product ions) of the suspected this compound peak with the known fragmentation pattern of a standard provides a high degree of confidence in its identity.

Experimental Protocols

This section provides a detailed methodology for an in-vitro assay to determine the formation of this compound from propoxyphene using human liver microsomes.

Protocol 1: In-Vitro this compound Formation Assay

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Propoxyphene Stock Solution: Prepare a 10 mM stock solution of propoxyphene in a suitable organic solvent (e.g., methanol (B129727) or DMSO). Further dilute in the phosphate buffer to achieve the desired final concentrations. The final organic solvent concentration in the incubation should be less than 1%.

  • Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs on ice. Dilute the microsomes with cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Commercial kits are also available.

  • Quenching Solution: Cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

2. Incubation Procedure:

  • In a microcentrifuge tube, add the following in order:

    • Phosphate buffer

    • Human Liver Microsomes

    • Propoxyphene solution

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the desired time points (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding 2 volumes of the cold quenching solution.

  • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. Analytical Method (LC-MS/MS):

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.

  • Detection: Tandem mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Propoxyphene Transition: m/z 340.2 → 265.2

    • This compound Transition: m/z 326.2 → 252.2

Data Presentation

Table 1: Kinetic Parameters for Dextropropoxyphene N-demethylation in Human Liver Microsomes
ParameterValueReference
Km (μM)179 ± 74[1]
Clint (mL/mg/h)0.41 ± 0.26[1]

Mandatory Visualizations

Diagram 1: Propoxyphene Metabolism to this compound

propoxyphene_metabolism cluster_reaction CYP3A4-Mediated N-Demethylation Propoxyphene Propoxyphene CYP3A4 CYP3A4 Propoxyphene->CYP3A4 Substrate Binding This compound This compound CYP3A4->this compound Product Release NADP NADP+ CYP3A4->NADP H2O H2O CYP3A4->H2O Formaldehyde Formaldehyde CYP3A4->Formaldehyde NADPH NADPH + H+ NADPH->CYP3A4 O2 O2 O2->CYP3A4

Caption: Metabolic pathway of propoxyphene to this compound by CYP3A4.

Diagram 2: Experimental Workflow for this compound Formation Assay

experimental_workflow ReagentPrep 1. Reagent Preparation (Buffer, Substrate, Microsomes, NRS) IncubationSetup 2. Incubation Setup (Add Buffer, Microsomes, Propoxyphene) ReagentPrep->IncubationSetup PreIncubation 3. Pre-incubation (5 min at 37°C) IncubationSetup->PreIncubation ReactionInitiation 4. Reaction Initiation (Add NRS) PreIncubation->ReactionInitiation Incubation 5. Incubation (Time course at 37°C) ReactionInitiation->Incubation Quenching 6. Reaction Quenching (Add cold Acetonitrile + IS) Incubation->Quenching SampleProcessing 7. Sample Processing (Vortex and Centrifuge) Quenching->SampleProcessing Analysis 8. LC-MS/MS Analysis SampleProcessing->Analysis

Caption: A typical workflow for an in-vitro this compound formation assay.

References

Process improvements for the certification of norpropoxyphene analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the process improvements for the certification of norpropoxyphene (B1213060) analytical standards. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the certification of its analytical standard important?

A1: this compound is the primary active metabolite of the analgesic drug propoxyphene. The accurate certification of its analytical standard is crucial for pharmacokinetic studies, toxicological analysis, and forensic investigations to ensure the reliability and accuracy of experimental results.[1] this compound itself has weaker analgesic effects than its parent drug but is associated with cardiotoxicity, making its accurate quantification essential for safety profiling.[2]

Q2: What are the primary challenges encountered during the analysis of this compound?

A2: The main challenge in this compound analysis is its inherent instability.[1][3] It is prone to degradation through two primary pathways:

  • Cyclization and Dehydration: Under neutral or alkaline conditions, this compound can form a dehydrated rearrangement product. This is a significant issue in analytical methods that utilize alkaline extraction, such as some gas chromatography-mass spectrometry (GC-MS) protocols.[1][4]

  • Formation of this compound Amide: In the presence of a strong base, this compound can convert to a more stable internal amide.[1] While this is a degradation pathway, it can be intentionally induced to stabilize the molecule for more consistent analysis.[1]

Q3: Which analytical techniques are most suitable for the certification of this compound analytical standards?

A3: Several analytical techniques can be used, each with its own advantages and disadvantages:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods offer good sensitivity and specificity without the decomposition problems sometimes seen with GC.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique, but care must be taken to avoid degradation of this compound under the analytical conditions.[6] Often, this involves converting this compound to a more stable amide before analysis.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific and has the significant advantage of being able to distinguish between this compound and its degradation products without the need for derivatization.[4][7] "Dilute and shoot" LC-MS/MS methods are particularly efficient.[3][4][7]

Q4: Where can I obtain certified reference materials for this compound?

A4: Certified reference materials for this compound are available from various chemical suppliers that specialize in analytical standards. These standards are suitable for use in preparing calibrators and controls for LC-MS, GC-MS, and other analytical testing methods.[8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Steps
Degradation during Sample Preparation (especially with alkaline extraction in GC-MS) Method A: Controlled Conversion: Intentionally convert this compound to its more stable amide form by adding a strong base (e.g., sodium hydroxide) in a controlled manner before extraction.[1] Method B: Use of Alternative Techniques: Switch to an LC-MS/MS method that does not require alkaline extraction.[4]
Poor Extraction Efficiency during Solid-Phase Extraction (SPE) Optimize Sorbent Selection: Use a mixed-mode cation exchange sorbent for basic compounds like this compound to ensure strong retention.[1] Adjust pH: Ensure the sample loading solution pH allows for the charged state of this compound for optimal retention. Use a neutralizing elution solvent for its release.[1] Evaluate Wash Solvents: Test different wash solvents to remove interferences without prematurely eluting the analyte.[1] Optimize Elution: Ensure the elution solvent is sufficiently strong (e.g., by adding a basic modifier like ammonium (B1175870) hydroxide) and use an adequate volume.[1]
On-Column Degradation (HPLC) Optimize Mobile Phase pH: A slightly acidic mobile phase may help minimize degradation on the column.[1]
Issue 2: Peak Splitting or Tailing in HPLC Analysis
Potential Cause Troubleshooting Steps
Co-elution of Degradation Products Improve Chromatographic Resolution: Modify the mobile phase gradient, adjust the flow rate, or consider a different column chemistry to achieve baseline separation of this compound from its degradation products.[1]
Sample Solvent Incompatibility Use Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than the mobile phase to ensure proper peak shape. Diluting the sample with water or buffer can help.[9]
Column Contamination Use a Guard Column: A guard column will protect the analytical column from strongly retained contaminants.[9] Column Flushing: If the analytical column is obstructed, reverse and flush it. If the problem persists, use an appropriate restoration procedure.
Inadequate Buffering of Mobile Phase Adjust Mobile Phase pH: Adjust and buffer the mobile phase pH to be at least 2 units above or below the pKa of this compound.

Experimental Protocols

LC-MS/MS Method for this compound in Urine ("Dilute-and-Shoot")

This method is advantageous as it minimizes sample preparation and avoids the degradation of this compound.[4][7]

a. Sample Preparation: [4]

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Dilute 25 µL of the urine sample with 200 µL of deionized water.

  • Add 25 µL of an internal standard solution (e.g., this compound-d5 at a concentration of 1250 ng/mL).

  • Vortex the mixture.

b. Chromatographic Conditions: [4]

  • Instrument: Agilent 1200 series HPLC with an Agilent triple-quadrupole MS.

  • Column: Zorbax SB C18 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions: [4]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 350°C.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 3000 V.

  • Fragmentor Voltage: 60 V.

  • Monitoring: Monitor for the parent ion of this compound (m/z 326) and its dehydrated rearrangement product (m/z 308).

GC-MS Method with Solid-Phase Extraction (SPE)

This method involves the conversion of this compound to a more stable amide for reliable quantification.[6]

a. Sample Preparation and SPE: [6][10]

  • To 1 mL of urine, add one drop of 35% sodium hydroxide (B78521) and vortex for 30 seconds to convert this compound to this compound amide.

  • Adjust the pH to 6.0 with HCl and add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Add an internal standard.

  • Centrifuge the sample for 10 minutes at 2000 rpm and discard the pellet.

  • Condition a Clean Screen® DAU extraction column (200 mg) with 3 mL of methanol, followed by 3 mL of D.I. water, and 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample onto the column at a flow rate of 1-2 mL/minute.

  • Wash the column with 3 mL of D.I. water, followed by 3 mL of 100 mM acetic acid, and then 3 mL of methanol.

  • Dry the column under full vacuum for 5 minutes.

  • Elute the analytes with 3 mL of a freshly prepared solution of methylene (B1212753) chloride/isopropanol/ammonium hydroxide (78:20:2).

  • Evaporate the eluate to dryness at < 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

b. GC-MS Conditions: [6]

  • Column: DB-5 MS J&W column.

  • Injector: Split-splitless mode.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Temperature Program: Use a standard temperature program for the detection of narcotic drugs.

Data Presentation

Table 1: Performance Characteristics of an HPLC Method for Propoxyphene and this compound [5]

ParameterPropoxypheneThis compound
Linearity Range 0.1 - 10 mg/L0.1 - 10 mg/L
Recovery from Blood 86%93%
Within-Run CV (%) 4.5%4.8%
Day-to-Day CV (%) 4.7%6.8%

Table 2: Performance of an LC-MS/MS "Dilute and Shoot" Method [7]

ParameterValue
Day-to-Day Coefficient of Variation 10%
Analysis based on 20 measurements of 2 QC samples (100 ng/mL and 1000 ng/mL) over 1 month

Visualizations

experimental_workflow_lc_ms_ms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Urine Sample dilute Dilute with Water start->dilute add_is Add Internal Standard dilute->add_is vortex Vortex add_is->vortex inject Inject into LC-MS/MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: LC-MS/MS "Dilute-and-Shoot" workflow for this compound analysis.

experimental_workflow_gc_ms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Urine Sample derivatize Derivatize to Amide (NaOH) start->derivatize ph_adjust Adjust pH to 6.0 derivatize->ph_adjust spe Solid-Phase Extraction ph_adjust->spe elute Elute Analyte spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Gas Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: GC-MS with SPE workflow for this compound analysis.

degradation_pathway This compound This compound dehydrated_product Dehydrated Rearrangement Product This compound->dehydrated_product Alkaline/Neutral pH amide_product This compound Amide This compound->amide_product Strong Base

Caption: Degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Norpropoxyphene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel analytical method for the detection of norpropoxyphene (B1213060) with existing techniques. The focus is on the validation parameters and experimental protocols that are critical for accurate and reliable quantification in research and clinical settings.

This compound, the primary metabolite of propoxyphene, presents a significant analytical challenge due to its instability. Traditional methods often lead to the chemical rearrangement of this compound, complicating accurate measurement. This guide explores a modern approach that circumvents this issue and compares its performance against established methodologies.

Existing Analytical Techniques: An Overview

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), have been the mainstays for this compound analysis. A common issue with many GC-MS methods is the chemical conversion of this compound to this compound amide under the strong basic conditions used during sample extraction to improve chromatographic properties.[1][2][3] This makes it difficult to distinguish between the metabolite excreted in urine and the one formed by chemical degradation.[2][3]

Liquid-liquid extraction has been a standard sample preparation procedure, but it can be prone to emulsion formation and may yield less clean extracts compared to solid-phase extraction (SPE).[1] SPE offers advantages such as more reproducible results and reduced solvent use.[1]

A Novel Approach: "Dilute and Shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A more recent and advanced technique involves a "dilute and shoot" method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This approach is notable for its ability to differentiate between this compound (m/z 326) and its dehydrated rearrangement product (m/z 308).[2][3][4] A key advantage of this method is that it does not require the alkaline extraction step that causes the chemical conversion of this compound, thus providing a more accurate quantification of the true metabolite.[2][3]

Comparative Analysis of Validation Parameters

The following tables summarize the performance characteristics of the different analytical methods based on available data. It is important to note that a direct head-to-head comparison across all parameters from a single study is not always available in the literature.

Table 1: Comparison of Linearity, Recovery, and Precision

ParameterGas Chromatography (GC) based methodsHigh-Performance Liquid Chromatography (HPLC)"Dilute and Shoot" LC-MS/MS
Linearity Range 0-2000 ng/mL[1]0.1 to 10 mg/L[5]Not explicitly stated, but calibrators up to 1250 ng/mL were used[4]
Recovery Not explicitly stated93% for this compound from blood[5]Not explicitly stated
Within-run Coefficient of Variation (Precision) Not explicitly stated4.8% at 1.0 mg/L for this compound[5]Not explicitly stated
Day-to-day Coefficient of Variation (Precision) Not explicitly stated6.8% at 1.0 mg/L for this compound[5]Not explicitly stated

Experimental Protocols

Existing Method: Gas Chromatography with Solid-Phase Extraction

This method involves the conversion of this compound to this compound amide to improve its chromatographic properties.[1]

  • Sample Preparation: Urine samples are treated with sodium hydroxide (B78521) to catalyze the rearrangement of this compound to this compound amide.[1] The pH is then adjusted to 6.[1]

  • Solid-Phase Extraction (SPE): The sample is passed through a mixed-mode SPE column.[1] The column is washed, and the analyte is eluted.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis: The eluate is injected into the GC-FID system for separation and quantification.[1]

Novel Method: "Dilute and Shoot" LC-MS/MS

This method simplifies sample preparation and avoids the chemical conversion of this compound.[2][3][4]

  • Sample Preparation: A small volume of the urine sample (e.g., 20 microliters) is diluted in water.[4]

  • Injection: The diluted sample is directly injected into the LC-MS/MS system.

  • LC-MS/MS Analysis: The sample is subjected to chromatographic separation followed by mass spectrometric detection to distinguish and quantify this compound and its dehydrated rearrangement product.[2][3][4]

Visualizing the Workflows

The following diagrams illustrate the key differences in the experimental workflows between the traditional GC-based method and the novel LC-MS/MS method.

Traditional GC-based Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample alkaline_treatment Alkaline Treatment (NaOH) urine_sample->alkaline_treatment Conversion to This compound Amide ph_adjustment pH Adjustment alkaline_treatment->ph_adjustment spe Solid-Phase Extraction (SPE) ph_adjustment->spe gc_analysis GC-FID/MS Analysis spe->gc_analysis results Results (this compound Amide) gc_analysis->results

Caption: Workflow of a traditional GC-based method for this compound analysis.

Novel LC-MS/MS 'Dilute and Shoot' Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample dilution Dilution in Water urine_sample->dilution lcmsms_analysis Direct Injection & LC-MS/MS Analysis dilution->lcmsms_analysis results Results (Distinct this compound & Rearrangement Product) lcmsms_analysis->results

Caption: Workflow of the novel "dilute and shoot" LC-MS/MS method.

Conclusion

The validation of an analytical method is paramount to ensure the generation of reliable and accurate data. While traditional GC and HPLC methods have been employed for the analysis of this compound, they often involve a chemical conversion step that can compromise the accuracy of the results. The novel "dilute and shoot" LC-MS/MS method presents a significant advancement by eliminating this problematic step, allowing for the direct and distinct measurement of this compound and its rearrangement product. This simplified and more accurate method offers a robust alternative for researchers and clinicians in the field of drug analysis and development.

References

Comparative toxicity analysis of norpropoxyphene versus parent drug propoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity profiles of the opioid analgesic propoxyphene and its primary metabolite, norpropoxyphene (B1213060). The withdrawal of propoxyphene from the market was significantly influenced by the toxic effects of this compound, particularly its cardiotoxicity. This document synthesizes experimental data to elucidate the differences in their toxic effects, focusing on acute toxicity, cardiotoxicity, and the underlying mechanisms involving cardiac ion channels.

Executive Summary

This compound, the major metabolite of propoxyphene, exhibits a more concerning toxicity profile than its parent compound, primarily due to its potent effects on cardiac ion channels. While both compounds demonstrate opioid and local anesthetic activities, this compound is a more potent sodium channel blocker and has a significant impact on potassium channels, contributing to a higher risk of cardiac arrhythmias.[1][2][3] This guide presents quantitative data from various studies, details the experimental protocols used to assess toxicity, and illustrates the molecular mechanisms of cardiotoxicity.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data comparing the toxicity of this compound and propoxyphene.

Table 1: Acute Toxicity (LD50)
CompoundSpeciesRoute of AdministrationLD50
Propoxyphene Hydrochloride RatOral230 mg/kg
Propoxyphene Hydrochloride MouseIntravenous28 mg/kg
Propoxyphene Napsylate Monohydrate Rat (female)Oral990 mg/kg

Source: PubChem CID 10100[4]

Table 2: In Vitro Cardiotoxicity - Cardiac Ion Channel Blockade

Both propoxyphene and its metabolite this compound are potent blockers of cardiac sodium and potassium channels.[2][3] this compound is noted to be approximately twice as potent as propoxyphene in blocking sodium channels.[5]

CompoundIon ChannelEffectPotency
This compound Sodium Channels (INa)Blockade~2-fold more potent than propoxyphene
Propoxyphene Sodium Channels (INa)Blockade~10-fold more potent than lidocaine
This compound hERG (IKr) Potassium ChannelsBlockade (at higher concentrations)IC50 of approx. 40 µmol/L
Propoxyphene hERG (IKr) Potassium ChannelsBlockade (at higher concentrations)IC50 of approx. 40 µmol/L

Sources: FDA, Cardiovascular Research[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vivo Cardiotoxicity Assessment in Conscious Rabbits

This protocol is designed to assess the acute cardiotoxic effects of substances by monitoring electrocardiogram (ECG) changes in a conscious animal model.

Objective: To compare the effects of intravenous infusions of propoxyphene and this compound on cardiac conduction and rhythm.

Animal Model: Conscious rabbits.

Methodology:

  • Animal Preparation: Healthy, conscious rabbits are used. No anesthesia is administered to avoid confounding effects on the cardiovascular system.

  • Drug Administration: Equimolar doses of propoxyphene and this compound are administered via continuous intravenous infusion over a period of 100 minutes.

  • ECG Monitoring: Continuous ECG recordings are obtained throughout the infusion period and for a designated time post-infusion. Needle electrodes are placed subcutaneously for standard lead recordings.

  • Parameters Measured:

    • QRS Duration: Measured to assess changes in ventricular depolarization. Prolongation of the QRS complex indicates a slowing of intraventricular conduction.

    • Cardiac Arrhythmias: The presence of arrhythmias such as atrioventricular (A-V) block and ventricular extrasystoles is noted.

    • Heart Rate: Monitored throughout the experiment.

  • Blood Sampling: Blood samples are collected at various time points to correlate plasma drug concentrations with the observed ECG changes.

  • Data Analysis: The correlation between plasma concentrations of the parent drug and metabolite with the degree of QRS prolongation is statistically analyzed.

Two-Microelectrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This in vitro electrophysiological technique is used to study the effects of compounds on specific ion channels expressed in a controlled environment.

Objective: To determine the effects of propoxyphene and this compound on the function of hERG potassium channels.

System: Xenopus laevis oocytes expressing cloned human hERG channels.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • Channel Expression: The oocytes are injected with cRNA encoding the hERG channel subunits and are incubated for several days to allow for channel protein expression in the oocyte membrane.

  • Voltage Clamp Setup:

    • An oocyte is placed in a recording chamber continuously perfused with a control bath solution.

    • Two microelectrodes, filled with a conductive solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential (voltage-sensing electrode), and the other injects current (current-passing electrode).

  • Electrophysiological Recording:

    • The membrane potential is "clamped" at a series of predetermined voltages by the voltage-clamp amplifier.

    • The current flowing across the oocyte membrane, which represents the activity of the expressed ion channels, is recorded.

    • A specific voltage protocol is applied to elicit hERG currents, which are characterized by a large "tail current" upon repolarization.

  • Drug Application: Propoxyphene or this compound at various concentrations is added to the perfusion solution.

  • Data Acquisition and Analysis:

    • The effect of the drug on the hERG current amplitude is measured.

    • The concentration-response relationship is determined, and the IC50 value (the concentration at which the drug inhibits 50% of the channel current) is calculated.

    • Changes in channel gating properties, such as the kinetics of activation and deactivation, are also analyzed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ToxicityMechanism cluster_drug Compounds cluster_channels Cardiac Ion Channels cluster_effects Cellular Effects cluster_ecg ECG Manifestations Propoxyphene Propoxyphene Na_Channel Sodium Channel (Nav1.5) Propoxyphene->Na_Channel Blockade K_Channel Potassium Channel (hERG) Propoxyphene->K_Channel Blockade This compound This compound This compound->Na_Channel Potent Blockade This compound->K_Channel Blockade AP_Phase0 Reduced Action Potential Phase 0 (Slower Depolarization) Na_Channel->AP_Phase0 Leads to AP_Repol Prolonged Action Potential Duration (Delayed Repolarization) K_Channel->AP_Repol Leads to QRS_Prolong QRS Widening AP_Phase0->QRS_Prolong Manifests as QT_Prolong QT Prolongation AP_Repol->QT_Prolong Manifests as Arrhythmia Ventricular Arrhythmias (e.g., Torsades de Pointes) QRS_Prolong->Arrhythmia Increased Risk QT_Prolong->Arrhythmia Increased Risk

Caption: Mechanism of Propoxyphene and this compound Cardiotoxicity.

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Oocyte_Prep Prepare Xenopus Oocytes (Inject hERG cRNA) TEVC Two-Microelectrode Voltage Clamp (TEVC) Oocyte_Prep->TEVC Drug_App Apply Propoxyphene or This compound TEVC->Drug_App Data_Analysis_IV Measure Ion Channel Blockade (IC50) Drug_App->Data_Analysis_IV Toxicity_Conclusion Comparative Toxicity Profile Data_Analysis_IV->Toxicity_Conclusion Animal_Model Select Animal Model (e.g., Conscious Rabbit) Drug_Infusion Intravenous Infusion of Test Compound Animal_Model->Drug_Infusion ECG Continuous ECG Monitoring Drug_Infusion->ECG Data_Analysis_ECG Analyze QRS & QT Intervals, Identify Arrhythmias ECG->Data_Analysis_ECG Data_Analysis_ECG->Toxicity_Conclusion

Caption: Workflow for Comparative Cardiotoxicity Assessment.

Conclusion

The evidence strongly indicates that this compound is a more significant contributor to the cardiotoxicity observed with propoxyphene administration than the parent drug itself. Its enhanced potency as a sodium channel blocker, coupled with its effects on potassium channels, creates a pro-arrhythmic environment by slowing ventricular depolarization and delaying repolarization.[1][2][3] The longer half-life of this compound further exacerbates this risk, leading to its accumulation with repeated dosing.[1] This comparative analysis underscores the critical importance of evaluating the toxicological profiles of major metabolites during the drug development process. Researchers and clinicians should be aware of the distinct and more severe cardiotoxic potential of this compound when considering the legacy of propoxyphene and the development of new analgesics.

References

Inter-laboratory cross-validation of norpropoxyphene quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of norpropoxyphene (B1213060), the primary and pharmacologically active metabolite of propoxyphene, is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The choice of analytical methodology is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of two commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in biological matrices.

A significant challenge in this compound analysis is its chemical instability. Under alkaline conditions, often used in sample preparation for GC-MS, this compound can undergo a rearrangement to form this compound amide.[1][2] This conversion can lead to inaccurate quantification if not properly controlled or accounted for. LC-MS/MS methods, which typically employ less harsh sample preparation conditions, can circumvent this issue by directly measuring the intact this compound.

Performance Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. Below is a summary of the quantitative performance of GC-MS and LC-MS/MS for this compound quantification based on published validation data.

Table 1: Quantitative Performance Data for this compound Quantification

ParameterGC-MSLC-MS/MSSource(s)
Linearity Range 0 - 2000 ng/mL (in urine)5 - 5000 ng/mL (in urine)[1][3]
Lower Limit of Quantification (LLOQ) 25 ng/mL (in plasma)0.5 - 25 ng/mL (in whole blood/urine)[3][4][5]
Accuracy Intra-day: 95.6% (propoxyphene)Intra-day: 90-110% Inter-day: 91.9% (propoxyphene)[6]
Precision (CV%) Intra-day: <15% Inter-day: <15%Intra-day: <10% Inter-day: <10%[5][6]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine/Plasma Sample Alkalinization Alkalinization (NaOH) to form this compound Amide Sample->Alkalinization Rearrangement SPE Solid-Phase Extraction (SPE) Alkalinization->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Ethyl Acetate Evaporation->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

GC-MS Workflow for this compound Analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood/Urine Sample Precipitation Protein Precipitation / Dilution Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

LC-MS/MS Workflow for this compound Analysis.

Key Considerations for Method Selection

  • Analyte Stability: The primary advantage of LC-MS/MS is its ability to directly measure unstable compounds like this compound without the need for chemical derivatization or harsh pH conditions that can cause rearrangement.[2]

  • Sensitivity and Specificity: Both GC-MS and LC-MS/MS offer high sensitivity and specificity. However, LC-MS/MS can often achieve lower limits of detection and quantification.

  • Sample Throughput: LC-MS/MS methods, particularly those employing "dilute and shoot" sample preparation, can offer higher sample throughput compared to the more labor-intensive extraction and derivatization steps often required for GC-MS.

  • Matrix Effects: Both techniques can be susceptible to matrix effects, where components of the biological sample interfere with the ionization and detection of the analyte. The use of appropriate internal standards is crucial to mitigate these effects.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. For routine analysis where high throughput and the direct measurement of the native compound are priorities, LC-MS/MS is often the preferred method. However, GC-MS remains a robust and reliable technique, particularly when the conversion to this compound amide is controlled and validated. The choice of method should be based on a careful consideration of the specific analytical requirements, available instrumentation, and the expertise of the laboratory personnel.

Detailed Experimental Protocols

GC-MS Method for this compound in Urine

This protocol is based on the derivatization of this compound to this compound amide followed by solid-phase extraction.[1]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard.

  • Add 1 drop of 35% sodium hydroxide (B78521) to induce the rearrangement of this compound to this compound amide.[7]

  • Vortex the sample.

  • Adjust the pH to approximately 6.0 with hydrochloric acid.

  • Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE column with 2 mL of methanol (B129727) followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the prepared sample onto the SPE column.

  • Wash the column with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and finally 3 mL of methanol.

  • Dry the column under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (78:20:2 v/v/v).

3. Derivatization and Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen at < 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Inject 1-2 µL of the reconstituted sample into the GC-MS system.

4. GC-MS Parameters:

  • Column: HP-5MS or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 25°C/min, and hold for 6.8 min.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound amide and the internal standard.

LC-MS/MS Method for this compound in Whole Blood

This protocol is a general "dilute and shoot" method, which is a rapid approach for high-throughput analysis.[8]

1. Sample Preparation:

  • To 100 µL of whole blood, add an internal standard solution.

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The sample may be further diluted with the initial mobile phase if necessary.

2. LC-MS/MS Analysis:

  • Inject 5-10 µL of the prepared sample supernatant into the LC-MS/MS system.

3. LC Parameters:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

4. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and the internal standard for accurate identification and quantification.

References

Comparing the cardiotoxic profiles of norpropoxyphene and other propoxyphene metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence reveals norpropoxyphene (B1213060) as the primary driver of the cardiotoxic effects associated with the parent drug, propoxyphene. This guide synthesizes the available data on the comparative cardiotoxicity of propoxyphene and its metabolites, offering researchers and drug development professionals a clear overview of their effects on cardiac ion channels and the underlying experimental methodologies.

Propoxyphene, a synthetic opioid analgesic, has been withdrawn from many markets due to safety concerns, primarily its association with cardiac arrhythmias and fatal overdoses. The cardiotoxicity is not solely attributed to the parent compound but is significantly influenced by its metabolites. The major metabolic pathway of propoxyphene involves N-demethylation to this compound, which is then further metabolized. While this compound has been extensively studied, data on the cardiotoxic profiles of other metabolites, such as dithis compound and cyclic dithis compound, are notably scarce in publicly available literature.

Comparative Effects on Cardiac Ion Channels

The primary mechanism behind the cardiotoxicity of propoxyphene and its principal metabolite, this compound, is the blockade of critical cardiac ion channels, leading to disruptions in the cardiac action potential and conduction.

Sodium Channel Blockade

Both propoxyphene and this compound are potent blockers of cardiac sodium channels (Nav1.5). This action is responsible for the quinidine-like effects observed in propoxyphene poisoning, such as the widening of the QRS complex on an electrocardiogram. In vitro studies have demonstrated that this compound is approximately twice as potent as the parent compound, propoxyphene, in inhibiting these sodium channels. This heightened potency contributes significantly to the overall cardiotoxic risk.

Potassium Channel (hERG) Blockade

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channels is a critical factor in drug-induced QT prolongation and the risk of developing Torsades de Pointes, a life-threatening ventricular arrhythmia. Both propoxyphene and this compound have been shown to inhibit hERG channels with approximately equal potency.[1][2] One study reported IC50 values of approximately 40 μmol/L for both compounds on hERG channels expressed in Xenopus oocytes.[3] Interestingly, at lower concentrations (around 5 μmol/L), these compounds were observed to facilitate hERG currents, highlighting a complex interaction with the channel.[3]

Quantitative Comparison of Cardiotoxic Potency

The following table summarizes the available quantitative data on the inhibitory effects of propoxyphene and this compound on key cardiac ion channels. It is important to note the absence of data for other metabolites like dithis compound.

CompoundTarget Ion ChannelPotency (IC50)Key FindingsReference
Propoxyphene Sodium Channels (Nav1.5)-Potent blocker, approximately 10-fold more potent than lidocaine.[1][2]
hERG Potassium Channels~ 40 μmol/LBlocks at higher concentrations, facilitates at lower concentrations. Alters ion selectivity and gating.[3]
This compound Sodium Channels (Nav1.5)-Approximately 2-fold more potent than propoxyphene.[1][2]
hERG Potassium Channels~ 40 μmol/LBlocks at higher concentrations, facilitates at lower concentrations. Alters ion selectivity and gating.[3]
Dithis compound Sodium Channels (Nav1.5)Data not available--
hERG Potassium ChannelsData not available--

Experimental Methodologies

The understanding of the cardiotoxic profiles of propoxyphene and its metabolites is primarily derived from in vitro electrophysiological studies. A key experimental protocol is detailed below.

Two-Microelectrode Voltage Clamp on Xenopus Oocytes

This technique is a cornerstone for studying the effects of compounds on specific ion channels expressed in a controlled environment.

  • Objective: To measure the effect of propoxyphene and this compound on the currents of hERG potassium channels.

  • Experimental System: Xenopus laevis oocytes are injected with cRNA encoding the hERG channel.

  • Procedure:

    • Oocytes are placed in a recording chamber and perfused with a control solution.

    • Two microelectrodes are inserted into the oocyte: one to control the membrane potential (voltage clamp) and the other to measure the resulting current.

    • A specific voltage protocol is applied to elicit hERG channel currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

    • After recording baseline currents, the oocytes are perfused with solutions containing different concentrations of the test compounds (propoxyphene or this compound).

    • The effect of the compound on the channel current is measured, and concentration-response curves are generated to determine the IC50 value (the concentration at which 50% of the current is inhibited).

  • Key Findings from this Method: This approach has been instrumental in demonstrating the direct blocking effect of propoxyphene and this compound on hERG channels and in quantifying their potency.[3]

Signaling Pathways and Logical Relationships

The cardiotoxic effects of propoxyphene and this compound are a direct result of their interaction with cardiac ion channels, leading to a cascade of events at the cellular and organ level.

G cluster_0 Drug Action cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Clinical Manifestations Propoxyphene Propoxyphene Nav1_5 Sodium Channels (Nav1.5) Propoxyphene->Nav1_5 Inhibits hERG Potassium Channels (hERG) Propoxyphene->hERG Inhibits This compound This compound This compound->Nav1_5 Inhibits (more potent) This compound->hERG Inhibits Sodium_Block Decreased Sodium Influx Nav1_5->Sodium_Block Potassium_Block Decreased Potassium Efflux hERG->Potassium_Block QRS_Widening QRS Widening Sodium_Block->QRS_Widening APD_Prolongation Action Potential Duration Prolongation Potassium_Block->APD_Prolongation QT_Prolongation QT Prolongation APD_Prolongation->QT_Prolongation Arrhythmia Arrhythmias (Torsades de Pointes) QT_Prolongation->Arrhythmia

Figure 1: Logical flow from drug action to clinical cardiotoxicity.

The metabolism of propoxyphene is a key determinant of its toxicity.

G Propoxyphene Propoxyphene This compound This compound Propoxyphene->this compound N-demethylation (CYP3A4) Dithis compound Dithis compound This compound->Dithis compound Further N-demethylation Other_Metabolites Other Polar Metabolites This compound->Other_Metabolites Other pathways

Figure 2: Simplified metabolic pathway of propoxyphene.

Conclusion and Future Research Directions

The available evidence strongly indicates that this compound is the primary metabolite responsible for the cardiotoxic effects of propoxyphene, exhibiting greater potency on sodium channels and comparable potency on hERG channels to the parent drug. The lack of data on the cardiotoxic profiles of other metabolites, such as dithis compound, represents a significant knowledge gap. Future research should aim to characterize the effects of these other metabolites on cardiac ion channels to provide a more complete picture of propoxyphene's cardiotoxicity. Such studies would be invaluable for a comprehensive risk assessment and for understanding the structure-activity relationships that govern the cardiotoxic potential of this class of compounds.

References

Validation of norpropoxyphene as a definitive marker for propoxyphene consumption

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the validation of norpropoxyphene (B1213060) as a primary biomarker for propoxyphene use, with comparative data and detailed experimental protocols.

The accurate detection of substance use is a cornerstone of toxicology, clinical chemistry, and drug development research. For the opioid analgesic propoxyphene, which has been withdrawn from many markets due to cardiac toxicity, the identification of a reliable biomarker is crucial for both clinical and forensic purposes. This guide provides a comprehensive comparison of propoxyphene and its metabolites, validating this compound as the definitive marker for consumption.

Executive Summary

This compound, the primary metabolite of propoxyphene, stands out as the most reliable indicator of propoxyphene ingestion due to its significantly longer half-life and higher concentrations in biological matrices compared to the parent drug. This guide presents a detailed analysis of the pharmacokinetic properties of propoxyphene and its metabolites, experimental data from peer-reviewed studies, and a complete protocol for their detection and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Propoxyphene and its Metabolites

The primary route of propoxyphene metabolism is N-demethylation to its active metabolite, this compound, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] Other minor metabolic pathways include ring hydroxylation and the formation of glucuronide conjugates.[1] Another metabolite, cyclic dithis compound, has been identified in instances of chronic use.

Pharmacokinetic Properties

The extended half-life of this compound is a key factor in its utility as a biomarker. After a single oral dose of propoxyphene, the half-life of the parent drug is approximately 6 to 12 hours, whereas the half-life of this compound is a much longer 30 to 36 hours.[2][3][4] This prolonged presence in the body significantly extends the detection window for propoxyphene consumption. Following repeated doses, both propoxyphene and this compound accumulate, with this compound levels exceeding those of the parent drug by a factor of 13 in individuals on maintenance therapy.[5]

AnalyteHalf-Life (Single Dose)Half-Life (Repeated Doses)Peak Plasma Concentration (after 65 mg dose)
Propoxyphene6 - 12 hours[2][3]3.3 - 11.8 hours[5]0.05 - 0.1 µg/mL[2][3]
This compound30 - 36 hours[2][3][4]6.1 - 39.2 hours[5]0.1 - 0.2 µg/mL[2][3]
Concentration in Biological Samples

Studies have consistently shown that this compound is present in higher concentrations than propoxyphene in both plasma and urine.[2][3] In fact, in a study of chronic pain patients, 53.1% of urine specimens that were positive for propoxyphene use contained only this compound, highlighting its importance for accurate detection.[6] While cyclic dithis compound can indicate chronic use, its absence does not rule out long-term consumption.[7]

Biological MatrixPropoxyphene ConcentrationThis compound ConcentrationOther Metabolites
PlasmaLowerHigher, accumulates with repeated doses[5]Cyclic dithis compound detected in chronic users[7]
UrineLowerSignificantly higher, longer detection window[6][8]Dehydrated rearrangement product of this compound also detected[9][10][11]

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic conversion of propoxyphene and a typical workflow for its detection in urine samples.

G Propoxyphene Metabolic Pathway Propoxyphene Propoxyphene This compound This compound Propoxyphene->this compound CYP3A4 (N-demethylation) Other_Metabolites Other_Metabolites Propoxyphene->Other_Metabolites Minor Pathways (Hydroxylation, Glucuronidation) Cyclic_Dithis compound Cyclic_Dithis compound This compound->Cyclic_Dithis compound Further Metabolism (Chronic Use)

Caption: Metabolic conversion of propoxyphene to its major and minor metabolites.

G Urine Sample Analysis Workflow Urine_Sample Urine_Sample Sample_Preparation Sample Preparation (Dilution/Extraction) Urine_Sample->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Analysis Data Analysis & Quantification LC_MSMS_Analysis->Data_Analysis Confirmation Confirmation of Propoxyphene Use Data_Analysis->Confirmation

Caption: A streamlined workflow for the analysis of propoxyphene and its metabolites in urine.

Experimental Protocol: LC-MS/MS for Propoxyphene and this compound in Urine

This section details a widely accepted "dilute and shoot" method for the quantification of propoxyphene and this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][12]

Materials and Reagents
  • Propoxyphene and this compound certified reference materials

  • Deuterated internal standards (e.g., propoxyphene-d5, this compound-d5)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Drug-free human urine for calibration and quality control

Sample Preparation
  • Thaw frozen urine samples and internal standards to room temperature.

  • Vortex all solutions thoroughly.

  • To a clean microcentrifuge tube, add 50 µL of the urine sample.

  • Add 50 µL of the internal standard solution.

  • Add 900 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the mixture.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate0.4 mL/min
Injection Volume10 µL
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsPropoxyphene: e.g., m/z 340.2 -> 267.2this compound: e.g., m/z 326.2 -> 253.2Propoxyphene-d5: e.g., m/z 345.2 -> 272.2this compound-d5: e.g., m/z 331.2 -> 258.2
Collision EnergyOptimized for each transition
Data Analysis
  • Quantification is performed by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared in drug-free urine.

  • The lower limit of quantitation (LLOQ) for both propoxyphene and this compound is typically in the range of 25-50 ng/mL.[8][13]

Conclusion

The validation of this compound as a definitive marker for propoxyphene consumption is strongly supported by its pharmacokinetic profile. Its extended half-life and accumulation in the body provide a significantly longer window of detection compared to the parent drug. While other metabolites exist, this compound's consistent presence at higher concentrations in readily available biological samples like urine makes it the most reliable and practical choice for routine toxicological and clinical analysis. The detailed LC-MS/MS protocol provided offers a robust and sensitive method for its accurate quantification. For researchers and professionals in the field, focusing on this compound as the primary analyte ensures the most accurate and defensible results in the assessment of propoxyphene use.

References

Comparative pharmacokinetic studies of norpropoxyphene across different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of norpropoxyphene (B1213060), the primary active metabolite of the analgesic drug propoxyphene, across various species. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the interpretation of preclinical toxicology data and for predicting its pharmacokinetic profile in humans. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental pathways.

Executive Summary

This compound is formed through the N-demethylation of propoxyphene, a process primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.[1][2] While propoxyphene itself has a relatively short half-life, this compound exhibits a significantly longer half-life, leading to its accumulation in the body with repeated dosing.[3] This accumulation has been linked to cardiac toxicity, a major safety concern that led to the withdrawal of propoxyphene from the market in several countries. The available data, primarily from human and limited animal studies, indicate species-dependent variations in the pharmacokinetic profile of this compound. This guide aims to collate and present this information to aid researchers in preclinical drug development and toxicological studies.

Data Presentation: Comparative Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound following the administration of propoxyphene in humans, with available data for animal models. It is important to note that the data are compiled from different studies with varying experimental conditions, which should be considered when making direct comparisons.

ParameterHumanRatDogMonkey
Dose of Propoxyphene 65 mg (oral)10 mg/kg (oral)Data not available for this compoundData not available
Cmax (ng/mL) 100 - 200[3]Data not availableData not availableData not available
Tmax (hr) ~2-2.5 (for propoxyphene)[3]Data not availableData not availableData not available
Half-life (t1/2) (hr) 30 - 36[3]Data not availableLonger than propoxyphene[4]Data not available
AUC (ng·hr/mL) Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are representative methodologies for conducting such studies in rodents and canines, based on established practices.

Rodent Pharmacokinetic Study Protocol (Oral Gavage)

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats following oral administration of propoxyphene.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are fasted overnight before dosing.

2. Dosing:

  • Test Article: Propoxyphene hydrochloride dissolved in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).

  • Dose: A representative oral dose (e.g., 10 mg/kg) is administered via oral gavage.

3. Blood Sampling:

  • A sparse sampling or serial sampling technique is employed.

  • For serial sampling, a catheter is surgically implanted in the jugular vein prior to the study.

  • Blood samples (approximately 0.2-0.3 mL) are collected into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

4. Plasma Preparation and Storage:

  • Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate plasma.

  • Plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method: LC-MS/MS Quantification of this compound:

  • Sample Preparation: A protein precipitation method is commonly used. An internal standard is added to the plasma samples, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected.[5]

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate this compound from other plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Canine Pharmacokinetic Study Protocol (Intravenous Administration)

This protocol describes a typical procedure for a pharmacokinetic study in dogs.

1. Animal Model:

  • Species: Beagle dogs (male, 1-2 years old).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water.

2. Dosing:

  • Test Article: Propoxyphene hydrochloride dissolved in a sterile vehicle suitable for intravenous injection.

  • Dose: A representative intravenous dose is administered as a bolus or a short infusion.

3. Blood Sampling:

  • Blood samples are collected from a peripheral vein at specified time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

4. Plasma Preparation and Storage:

  • Similar to the rodent protocol, blood is centrifuged to obtain plasma, which is then stored at -80°C.

5. Bioanalytical Method:

  • The LC-MS/MS method described for the rodent study is applicable for the quantification of this compound in canine plasma.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Mandatory Visualization

Metabolic Pathway of Propoxyphene to this compound

Metabolic Conversion of Propoxyphene Propoxyphene Propoxyphene This compound This compound Propoxyphene->this compound N-demethylation CYP3A4 CYP3A4 CYP3A4->Propoxyphene catalyzes

Caption: Metabolic pathway of propoxyphene to this compound.

Experimental Workflow for a Preclinical Pharmacokinetic Study

General Workflow for a Pharmacokinetic Study cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Animal_Acclimatization->Dose_Preparation Dosing Drug Administration (Oral or IV) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: A generalized experimental workflow for preclinical pharmacokinetic studies.

References

A Comparative Guide to In-Vitro Cardiac Models for Predicting Norpropoxyphene's Proarrhythmic Risk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of contemporary in-vitro cardiac models for the assessment of proarrhythmic risk, with a specific focus on norpropoxyphene (B1213060), the primary metabolite of propoxyphene. The proarrhythmic potential of this compound is a critical consideration in cardiac safety pharmacology, primarily due to its complex interactions with cardiac ion channels. This document summarizes key experimental data, details relevant methodologies, and offers a framework for selecting appropriate in-vitro models to de-risk compounds with similar profiles.

This compound's Proarrhythmic Profile: A Multi-Channel Blocker

This compound's cardiotoxicity is a significant concern, contributing to the withdrawal of propoxyphene from several markets. Its proarrhythmic effects are not solely attributed to a single ion channel but rather a combination of interactions, most notably with the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key component of the rapid delayed rectifier potassium current (IKr) responsible for cardiac repolarization.[1][2]

Quantitative Analysis of this compound's Ion Channel Interactions

The following table summarizes the known effects of this compound on key cardiac ion channels, providing a quantitative basis for its proarrhythmic risk assessment.

Ion ChannelCurrentEffect of this compoundIC50 (µM)Key FindingsReference
hERG (KCNH2)IKrBlock~40At higher concentrations, this compound not only blocks the hERG channel but also alters its ion selectivity, increasing sodium permeability. It also modifies channel gating by slowing activation and accelerating deactivation.[1]--INVALID-LINK--
Nav1.5INaBlockNot explicitly quantified for this compound alone, but propoxyphene and this compound are known to block sodium channels.Sodium channel blockade contributes to the QRS prolongation observed in cases of propoxyphene overdose.[2]--INVALID-LINK--

Comparison of In-Vitro Models for Assessing this compound's Proarrhythmic Risk

The selection of an appropriate in-vitro model is crucial for accurately predicting the proarrhythmic potential of compounds like this compound. The following sections compare the utility of different models in light of this compound's known mechanisms of action.

Heterologous Expression Systems (e.g., HEK293, CHO cells)

These systems are fundamental for characterizing a compound's direct effect on specific ion channels in isolation.

Applicability to this compound:

  • hERG Assay: This is the foundational assay for assessing a key component of this compound's proarrhythmic risk. The IC50 value of ~40 µM for hERG block was determined using such a system (Xenopus oocytes).[1]

  • Other Ion Channels: These systems are essential for determining the IC50 values for other relevant channels (e.g., Nav1.5, Cav1.2) to build a complete picture of this compound's multi-channel effects, as advocated by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.[3]

Advantages:

  • High throughput and reproducibility.

  • Allows for precise measurement of a drug's effect on a single ion channel without confounding factors.

Limitations:

  • Lacks the complexity of a native cardiomyocyte, including the interplay between different ion channels and cellular signaling pathways.

  • May not fully capture complex drug-channel interactions, although some aspects of altered kinetics can be studied.

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

hiPSC-CMs represent a more integrated and physiologically relevant model for assessing proarrhythmic risk.

Applicability to this compound:

  • Integrated Response: hiPSC-CMs would be expected to exhibit prolongation of the field potential duration (FPD) or action potential duration (APD) in response to this compound due to its hERG-blocking activity.

  • Arrhythmia Detection: These models can detect proarrhythmic events like early afterdepolarizations (EADs), which are precursors to Torsades de Pointes (TdP).[4][5] Given this compound's mechanism, EADs would be a likely outcome at relevant concentrations in this model.

Advantages:

  • Human-based and patient-specific models are possible.

  • Provide an integrated assessment of a drug's effect on the cardiac action potential.

  • Can detect arrhythmogenic events.

Limitations:

  • Exhibit a relatively immature electrophysiological phenotype compared to adult ventricular cardiomyocytes.

  • Variability between different hiPSC-CM lines and differentiation protocols can be a challenge.[6]

In-Silico Models (Computational Modeling)

In-silico models, particularly those based on the O'Hara-Rudy dynamic model of the human ventricular cardiomyocyte, are a core component of the CiPA paradigm.[7][8]

Applicability to this compound:

  • Risk Prediction: By inputting the IC50 values for this compound's effects on hERG and other ion channels, these models can simulate its impact on the human ventricular action potential and predict the likelihood of proarrhythmic events.

  • Mechanism Insight: In-silico models can help to dissect the relative contributions of different ion channel blocks to the overall proarrhythmic risk.

Advantages:

  • High-throughput and cost-effective.

  • Allows for the integration of data from multiple sources to predict clinical risk.

  • Can simulate population variability and the effects of disease states.[9]

Limitations:

  • The accuracy of the predictions is highly dependent on the quality of the input data (i.e., the experimentally determined IC50 values).

  • Models are simplifications of complex biological systems and may not capture all relevant mechanisms.

Experimental Protocols

Detailed methodologies are critical for the robust and reproducible assessment of proarrhythmic risk.

hERG Manual Patch Clamp Electrophysiology Protocol

This protocol is designed to determine the inhibitory effect of a test compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).

  • Cell Culture: hERG-expressing cells are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (37°C).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: The test compound (this compound) is applied at increasing concentrations.

  • Data Analysis: The peak tail current is measured at each concentration, and the percentage of inhibition is calculated relative to the control (vehicle) response. An IC50 curve is then generated.

hiPSC-CM Microelectrode Array (MEA) Assay

This assay measures the extracellular field potential of a spontaneously beating syncytium of hiPSC-CMs to assess changes in electrophysiological parameters.

  • Cell Plating: hiPSC-CMs are plated on MEA plates and allowed to form a confluent, spontaneously beating monolayer.

  • Baseline Recording: Baseline field potential recordings are acquired to establish the spontaneous beating rate and field potential duration (FPD).

  • Compound Addition: this compound is added to the culture medium at various concentrations.

  • Post-Dose Recording: Recordings are taken at multiple time points after compound addition.

  • Data Analysis: Changes in beat rate, FPD, and the occurrence of arrhythmic events (e.g., EAD-like events) are quantified. The FPD is often corrected for the beat rate (cFPD).

Visualizing the Proarrhythmic Risk Assessment Workflow

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Norpropoxyphene_Proarrhythmic_Mechanism This compound This compound hERG hERG (IKr) Channel This compound->hERG Block Nav Sodium (INa) Channel This compound->Nav Block Repolarization Delayed Repolarization hERG->Repolarization Inhibition of Conduction Slowed Conduction Nav->Conduction APD Action Potential Duration Prolongation Repolarization->APD QRS QRS Widening Conduction->QRS EAD Early Afterdepolarizations (EADs) APD->EAD TdP Torsades de Pointes (TdP) EAD->TdP

Caption: this compound's proarrhythmic signaling pathway.

CiPA_Workflow cluster_invitro In-Vitro Assessment cluster_insilico In-Silico Assessment cluster_risk Risk Prediction IonChannel Ion Channel Assays (hERG, Nav1.5, Cav1.2) ComputationalModel Computational Model of Human Ventricular Cardiomyocyte IonChannel->ComputationalModel IC50 Data hiPSC_CM hiPSC-CM Assays (MEA, Voltage-Sensitive Dyes) Risk Proarrhythmic Risk Classification hiPSC_CM->Risk Experimental APD & Arrhythmia Data ComputationalModel->Risk Simulated APD & Arrhythmia Markers

Caption: The CiPA-aligned proarrhythmic risk assessment workflow.

Conclusion

Predicting the proarrhythmic risk of compounds like this compound requires a multi-faceted approach that integrates data from various in-vitro models. While heterologous expression systems provide precise data on individual ion channel interactions, hiPSC-CMs offer a more holistic view of the compound's effect on the cardiac action potential. In-silico models are powerful tools for integrating these data streams to provide a comprehensive risk assessment. For a compound with the known multi-channel blocking profile of this compound, a comprehensive evaluation utilizing all three model types, as advocated by the CiPA framework, is the most robust strategy for predicting clinical proarrhythmic risk. This integrated approach allows for a more informed decision-making process in drug development, ultimately enhancing cardiac safety.

References

Validating a Computational Docking Model for Norpropoxyphene-Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational docking model performance with experimental data for norpropoxyphene (B1213060), the primary active metabolite of the analgesic drug propoxyphene. Due to the significant cardiotoxicity associated with this compound, understanding its interactions with both its intended opioid receptors and off-target ion channels is critical for drug development and safety assessment. This document presents a framework for validating a computational docking model by comparing predicted binding affinities with experimentally determined values.

Data Presentation: this compound and Propoxyphene Receptor Interactions

The following tables summarize the available experimental data for this compound and its parent compound, propoxyphene, interacting with key physiological receptors. This quantitative data serves as the benchmark for validating the accuracy of a computational docking model.

CompoundReceptorLigand TypeExperimental Value (Ki in nM)Experimental Value (IC50 in µM)Reference
Propoxyphene Mu-Opioid Receptor (MOR)Agonist509-[1][2]
This compound HERG Potassium ChannelBlocker-~40[3]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental findings. Below are summarized protocols for the key experiments cited in this guide.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines the determination of a compound's binding affinity (Ki) for opioid receptors through competitive displacement of a radiolabeled ligand.

Objective: To determine the binding affinity of a test compound for the mu-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: this compound or Propoxyphene.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

    • Competition: Varying concentrations of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

Data Analysis:

  • Calculate Specific Binding: Subtract non-specific binding from total binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve using non-linear regression.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

HERG Potassium Channel Electrophysiology Assay

This protocol describes the use of two-microelectrode voltage-clamp to measure the effect of this compound on HERG potassium channels expressed in Xenopus oocytes.

Objective: To determine the IC50 value for this compound's block of the HERG potassium channel.

Materials:

  • Xenopus laevis oocytes.

  • HERG channel cRNA.

  • Two-microelectrode voltage-clamp setup.

  • Perfusion system.

  • Recording solution (ND96).

  • This compound solutions of varying concentrations.

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and prepare them for cRNA injection.

  • cRNA Injection: Inject HERG channel cRNA into the oocytes and incubate them for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes.

    • Clamp the membrane potential and apply a voltage protocol to elicit HERG currents.

    • Perfuse the oocyte with the recording solution until a stable baseline current is established.

  • Drug Application: Perfuse the oocyte with increasing concentrations of this compound and record the resulting current inhibition.

  • Data Analysis:

    • Measure the peak tail current at each this compound concentration.

    • Plot the percentage of current inhibition against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the workflow for validating the computational docking model.

G Computational Docking Validation Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Docking_Model Computational Docking Model (this compound + Receptor) Binding_Prediction Predict Binding Affinity (e.g., Docking Score) Docking_Model->Binding_Prediction Comparison Comparison and Validation Binding_Prediction->Comparison Binding_Assay Radioligand Binding Assay (Opioid Receptors) Experimental_Data Experimental Data (Ki and IC50 values) Binding_Assay->Experimental_Data Electrophysiology Electrophysiology Assay (HERG Channel) Electrophysiology->Experimental_Data Experimental_Data->Comparison

Computational Docking Validation Workflow

G Mu-Opioid Receptor (MOR) Signaling Pathways This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein Activation MOR->G_protein Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin AC Adenylyl Cyclase (Inhibition) G_protein->AC Ca_channel Voltage-gated Ca²⁺ Channel (Inhibition) G_protein->Ca_channel K_channel GIRK K⁺ Channel (Activation) G_protein->K_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Receptor_Internalization->Side_Effects G Kappa-Opioid Receptor (KOR) Signaling Pathways This compound This compound KOR Kappa-Opioid Receptor (GPCR) This compound->KOR G_protein Gi/o Protein Activation KOR->G_protein Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin AC Adenylyl Cyclase (Inhibition) G_protein->AC Ca_channel N-type Ca²⁺ Channel (Inhibition) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia_Dysphoria Analgesia, Dysphoria cAMP->Analgesia_Dysphoria Ca_channel->Analgesia_Dysphoria p38_MAPK p38 MAPK Activation Beta_Arrestin->p38_MAPK Aversive_Effects Aversive Effects p38_MAPK->Aversive_Effects

References

Performance comparison of GC-MS and LC-MS/MS for norpropoxyphene analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of norpropoxyphene (B1213060), the primary and pharmacologically active metabolite of propoxyphene, is critical in clinical and forensic toxicology. The choice of analytical methodology is paramount to achieving reliable and defensible results. This guide provides a detailed performance comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound in biological matrices.

Key Performance Differences: Stability and Specificity

A crucial factor differentiating the two techniques is the chemical stability of this compound during sample preparation. Standard GC-MS protocols often involve alkaline conditions during extraction to ensure the volatility of the analyte. However, these conditions can induce a chemical transformation of this compound into a dehydrated rearrangement product, a cyclic amide.[1][2][3] This conversion can be incomplete, leading to chromatographic issues like peak splitting or broadening and ultimately compromising the accuracy of quantification.[3]

In contrast, LC-MS/MS methods typically employ milder extraction conditions, mitigating the risk of analyte degradation. This allows for the direct and accurate measurement of the parent this compound molecule. Furthermore, the high selectivity of tandem mass spectrometry (MS/MS) enables the differentiation of this compound from its dehydrated rearrangement product, which is not readily achievable with conventional GC-MS methods.[1][2]

Quantitative Performance Comparison

The following tables summarize the quantitative performance parameters for GC-MS and LC-MS/MS analysis of this compound, compiled from various validation studies. It is important to note that direct comparison of these values should be made with caution, as the experimental conditions, matrices, and validation protocols may vary between studies.

Table 1: GC-MS Performance Data for this compound Analysis

ParameterReported Value(s)Source(s)
Linearity Range 25 - 1000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 25 ng/mL[4]
Intra-day Precision (%CV) < 15%[5]
Inter-day Precision (%CV) < 15%[5]
Accuracy (%Bias) ± 15%[5]

Table 2: LC-MS/MS Performance Data for this compound Analysis

ParameterReported Value(s)Source(s)
Linearity Range Not explicitly stated for this compound alone; part of a multi-analyte panel with R² ≥ 0.980.[6]
Lower Limit of Quantification (LLOQ) LLOQs for similar compounds in multi-analyte panels are often in the range of 0.1 - 2.5 ng/mL.[5]
Intra-day Precision (%CV) < 10%[6]
Inter-day Precision (%CV) < 10%[6]
Accuracy (%Bias) 90 - 110%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized experimental protocols for both GC-MS and LC-MS/MS based on commonly cited procedures.

GC-MS Experimental Protocol
  • Sample Preparation:

    • To 1 mL of biological matrix (e.g., plasma, urine), add an internal standard (e.g., a deuterated analog of this compound).

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte.[7]

    • Alkalinization of the sample is often performed to facilitate the extraction of the basic drug.[4]

  • Derivatization (if necessary):

    • To improve the chromatographic properties and thermal stability of this compound, derivatization may be employed. However, many methods rely on the conversion to the amide under alkaline conditions.[3]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: Typically a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

      • Injector: Splitless injection is commonly used for trace analysis.

      • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) is standard.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, monitoring characteristic ions of this compound and the internal standard. For this compound, quantifying and qualifying ions would be selected.[7]

LC-MS/MS Experimental Protocol
  • Sample Preparation:

    • To 1 mL of biological matrix, add an internal standard.

    • A "dilute-and-shoot" approach may be feasible for cleaner matrices like urine, where the sample is simply diluted before injection.[1][8]

    • For more complex matrices like plasma or blood, protein precipitation followed by centrifugation is a common and rapid clean-up step.

    • Solid-phase extraction can also be used for enhanced clean-up and concentration.[7]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC):

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this compound.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring for one or more characteristic product ions. For this compound, the transition m/z 326 -> 252 is often monitored.[7]

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams depict the typical workflows for GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection GC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Cleanup Protein Precipitation or 'Dilute-and-Shoot' Add_IS->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection MS/MS Detection (MRM) Fragmentation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis by LC-MS/MS.

Conclusion: Selecting the Optimal Technique

Both GC-MS and LC-MS/MS are capable of quantifying this compound in biological samples. However, LC-MS/MS generally offers superior performance for this particular analyte due to several key advantages:

  • Enhanced Specificity: The ability to differentiate this compound from its degradation products is a significant advantage of LC-MS/MS.

  • Improved Analyte Stability: Milder sample preparation conditions minimize the risk of chemical transformation, leading to more accurate results.

  • Higher Sensitivity: LC-MS/MS often provides lower limits of detection and quantification, which is crucial for detecting low concentrations of the analyte.

  • Simplified Sample Preparation: "Dilute-and-shoot" or protein precipitation methods can significantly reduce sample preparation time and complexity compared to the multi-step extraction often required for GC-MS.

While GC-MS remains a robust and reliable technique for many applications, for the specific analysis of this compound, LC-MS/MS emerges as the more advantageous method, offering greater accuracy, sensitivity, and a more streamlined workflow. The choice of technique will ultimately depend on the specific requirements of the study, available instrumentation, and the desired level of analytical rigor.

References

Safety Operating Guide

Personal protective equipment for handling Norpropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Norpropoxyphene

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment. This compound is a major metabolite of the opioid analgesic dextropropoxyphene and is responsible for significant cardiotoxic side effects associated with the parent drug.[1][2] The U.S. Food and Drug Administration (FDA) has recommended the withdrawal of propoxyphene-containing products from the market due to these cardiac risks, underscoring the need for cautious handling of its metabolites in a research setting.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[4] All personnel must be aware of the following hazards before handling the compound.

Hazard CategoryGHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[5][6]WarningGHS07
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[5][6]WarningGHS07
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[5][6]WarningGHS07

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[7] PPE should be selected based on the specific task being performed.

TaskMinimum Required PPE
Receiving/Storage - Nitrile gloves
Handling Solutions/Transfers - Nitrile gloves- Disposable gown (polyethylene-coated polypropylene (B1209903) recommended)[7]- Safety glasses with side shields or chemical splash goggles[8]
Weighing Solid Compound - Two pairs of nitrile gloves (ASTM D6978 rated)[7]- Disposable gown with tight-fitting cuffs[8]- Chemical splash goggles and face shield[7]- N95 or higher respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure)
Spill Cleanup - Two pairs of nitrile gloves- Disposable, chemical-resistant coveralls ("bunny suit")[8]- Chemical splash goggles and face shield- N95 or higher respirator- Shoe covers

Operational Plan: Step-by-Step Guidance

Adherence to standard operating procedures is critical for safely managing this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear nitrile gloves during inspection.

  • Storage: Store the compound in its original, tightly sealed container in a secure, ventilated, and designated area for controlled substances, according to institutional policy. Keep away from incompatible materials.[6]

  • Labeling: Ensure the container is clearly labeled with the substance name and all appropriate hazard warnings.

Handling and Experimental Protocols

All handling of this compound, especially the solid form, should occur within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation risk.

Protocol for Weighing Solid this compound:

  • Prepare Workspace: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: At a minimum, wear a disposable gown, two pairs of nitrile gloves, and safety goggles.

  • Tare Equipment: Place a tared weigh boat on the analytical balance inside the ventilated enclosure.

  • Transfer Compound: Using a chemical spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Avoid any actions that could generate dust.

  • Close Container: Securely close the primary container of this compound immediately after use.

  • Clean Equipment: Carefully clean the spatula and any other equipment used.

  • Doff PPE: Remove the outer pair of gloves and dispose of them as hazardous waste. Remove remaining PPE before leaving the work area.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure.

Protocol for Preparing a Stock Solution:

  • Perform in Hood: Conduct all steps inside a chemical fume hood.

  • Don PPE: Wear a disposable gown, nitrile gloves, and safety goggles.

  • Add Solvent: Using a calibrated pipette, add the desired solvent to the vessel containing the pre-weighed this compound.

  • Ensure Dissolution: Cap the vessel and mix gently (by vortex or inversion) until the solid is completely dissolved.

  • Label Solution: Clearly label the vessel with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures

Immediate and correct response to an emergency is critical.

  • Ingestion: If swallowed, rinse mouth. Immediately call a poison control center or doctor for treatment advice.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[9] Seek medical attention if irritation develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Spill Response Workflow

The following workflow outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow cluster_small Small, Contained Spill (Inside Fume Hood) cluster_large Large or Uncontained Spill (Outside Fume Hood) Start Spill Occurs Assess Assess Spill Hazard (Size, Location, Solid/Liquid) Start->Assess Alert_Small Alert others in the immediate area Assess->Alert_Small Small Evacuate Evacuate immediate area Assess->Evacuate Large PPE_Small Don additional PPE (2nd pair of gloves, gown) Alert_Small->PPE_Small Contain_Small Cover with absorbent material PPE_Small->Contain_Small Clean_Small Clean area from outside in Contain_Small->Clean_Small Decontaminate_Small Wipe area with appropriate decontaminant Clean_Small->Decontaminate_Small Dispose Collect all waste in a sealed, labeled hazardous waste bag Decontaminate_Small->Dispose Alert_Large Notify Lab Supervisor and EHS Evacuate->Alert_Large Isolate Isolate the area Restrict access Alert_Large->Isolate Await Await trained EHS responders Isolate->Await Await->Dispose Report Complete Incident Report Dispose->Report End Response Complete Report->End

Caption: Workflow for this compound Spill Response.

Disposal Plan

All this compound waste, including contaminated PPE and materials, must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.

  • Segregate Waste: Do not mix this compound waste with other waste streams.

  • Solid Waste: Collect expired solid compound, contaminated bench paper, gloves, and other disposable materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect waste solutions in a compatible, sealed, and clearly labeled hazardous waste container.

  • FDA Household Disposal Guidance (for reference, not lab practice): For the parent drug propoxyphene, the FDA recommends mixing the medication with an undesirable substance like kitty litter or coffee grounds before placing it in a sealed bag in the trash.[10] This principle of making the drug non-recoverable is a useful concept but laboratory disposal must follow institutional hazardous waste protocols.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain.[5][6]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.